molecular formula C10H20N2O3 B1445323 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran CAS No. 1316831-46-5

4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

Cat. No.: B1445323
CAS No.: 1316831-46-5
M. Wt: 216.28 g/mol
InChI Key: FEECMUCDEXAFQK-UHFFFAOYSA-N
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Description

4-Amino-3-(boc-amino)-tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(4-aminooxan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECMUCDEXAFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Tetrahydropyrans in Medicinal Chemistry

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into the core structures of numerous therapeutic agents. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a desirable component in modern drug design. Within this class of compounds, vicinally diamino-substituted THPs are of particular interest as versatile building blocks for creating complex molecules with diverse biological activities. This guide focuses on the chemical properties of a specific, selectively protected diamino-THP, tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate , a key intermediate for the synthesis of novel therapeutics.

This document provides a comprehensive overview of the known chemical properties, a plausible synthetic pathway, and the potential applications of this compound, serving as a technical resource for researchers in organic synthesis and drug discovery.

Physicochemical and Structural Properties

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate, with the CAS Number 1240390-36-6, is a chiral compound featuring a trans-disubstituted tetrahydropyran ring. The presence of a primary amine and a Boc-protected amine at the C4 and C3 positions, respectively, provides a valuable platform for orthogonal chemical modifications.

PropertyValue
IUPAC Name tert-butyl N-((3R,4R)-4-aminotetrahydropyran-3-yl)carbamate
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Appearance Colorless to light yellow solid
Stereochemistry (3R, 4R)
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C

Synthesis and Reactivity

While specific, detailed experimental procedures for the synthesis of tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate are not extensively documented in publicly available literature, a plausible and stereoselective synthetic route can be devised based on established methodologies for the preparation of related aminotetrahydropyran scaffolds.

A logical synthetic approach would involve the stereoselective dihydroxylation of a suitable dihydropyran precursor, followed by conversion of the diol to a diazide, and subsequent reduction and selective protection.

Plausible Synthetic Pathway

G cluster_0 Synthetic Pathway Start Dihydro-2H-pyran derivative Step1 Stereoselective Dihydroxylation Start->Step1 Diol trans-Tetrahydropyran-3,4-diol Step1->Diol Step2 Mesylation or Tosylation Diol->Step2 Dimesylate trans-3,4-bis(Mesyloxy)tetrahydropyran Step2->Dimesylate Step3 Azide Substitution (SN2) Dimesylate->Step3 Diazide cis-3,4-Diazidotetrahydropyran Step3->Diazide Step4 Reduction Diazide->Step4 Diamine cis-3,4-Diaminotetrahydropyran Step4->Diamine Step5 Selective Boc Protection Diamine->Step5 Product tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate Step5->Product

Caption: Plausible synthetic route to the target compound.

Reactivity Insights

The chemical reactivity of tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is dictated by the two distinct amino functionalities:

  • Primary Amine (C4): This amine is nucleophilic and can readily participate in a variety of reactions, including acylation, alkylation, reductive amination, and sulfonylation. This allows for the introduction of diverse substituents at this position.

  • Boc-Protected Amine (C3): The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to most nucleophilic and basic conditions. This allows for selective manipulation of the primary amine without affecting the C3 amino group. The Boc group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free amine for subsequent transformations.[1][2][3]

This orthogonal protection scheme is a key feature of the molecule, enabling sequential and controlled derivatization, which is highly valuable in the construction of complex molecules and combinatorial libraries.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols that a skilled synthetic chemist could adapt to synthesize and deprotect the title compound. These are based on standard procedures for similar transformations.

Protocol 1: Hypothetical Synthesis of (3R,4R)-3,4-Diaminotetrahydropyran

This protocol outlines a potential route to the unprotected diamine precursor.

  • Stereoselective Dihydroxylation: A suitable chiral dihydropyran starting material is subjected to stereoselective dihydroxylation using an oxidizing agent such as osmium tetroxide with a chiral ligand to yield the corresponding trans-diol.

  • Activation of Hydroxyl Groups: The resulting diol is treated with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine to convert the hydroxyl groups into good leaving groups (mesylates or tosylates).

  • Azide Displacement: The dimesylated or ditosylated intermediate is then reacted with sodium azide in a polar aprotic solvent such as DMF. This proceeds via a double S(_N)2 inversion, resulting in a cis-diazide.

  • Reduction of Azides: The diazide is reduced to the corresponding diamine. This can be achieved through catalytic hydrogenation (H₂, Pd/C) or by using a reducing agent like lithium aluminum hydride (LiAlH₄) or triphenylphosphine/water (Staudinger reduction).

Protocol 2: Selective Boc Protection of the Diamine

This protocol describes the selective protection of one of the amino groups.

  • Reaction Setup: The synthesized (3R,4R)-3,4-diaminotetrahydropyran is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.

  • Addition of Boc Anhydride: A solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in THF is added dropwise to the stirred solution of the diamine at room temperature. A base, such as sodium bicarbonate, is typically added to neutralize the acid formed during the reaction.[4]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the formation of the mono-protected product.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate.

Protocol 3: Deprotection of the Boc Group

This protocol details the removal of the Boc protecting group.

  • Reaction Setup: The Boc-protected diamine is dissolved in an inert solvent such as dichloromethane (DCM).

  • Acid Treatment: Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) is added to the solution at room temperature.[1][3]

  • Reaction Monitoring: The deprotection is usually rapid and can be monitored by TLC or LC-MS.

  • Work-up: After completion, the solvent and excess TFA are removed under reduced pressure. The residue can be co-evaporated with a solvent like toluene to remove residual TFA. The resulting amine salt can be used directly or neutralized with a base to obtain the free diamine.

Applications in Drug Discovery

The structural motif of 3,4-diaminotetrahydropyran is a valuable pharmacophore found in a range of biologically active compounds. The title compound, with its orthogonally protected amines, serves as an ideal building block for the synthesis of libraries of compounds for screening against various biological targets.

The strategic placement of the two amino groups allows for the generation of molecules with defined three-dimensional structures, which is crucial for achieving high-affinity and selective interactions with protein targets such as enzymes and receptors. Pyran-based structures have been investigated for a wide array of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

G cluster_1 Drug Discovery Workflow BuildingBlock 4-Amino-3-(boc-amino)- tetrahydro-2H-pyran StepA Derivatization at C4-NH2 BuildingBlock->StepA Intermediate C4-Functionalized Intermediate StepA->Intermediate StepB Boc Deprotection Intermediate->StepB FreeAmine C3-Amine Unveiled StepB->FreeAmine StepC Derivatization at C3-NH2 FreeAmine->StepC FinalCompound Diverse Final Compounds StepC->FinalCompound Screening Biological Screening FinalCompound->Screening Hit Hit Identification Screening->Hit

Caption: Workflow for utilizing the title compound in drug discovery.

Conclusion

tert-Butyl ((3R,4R)-4-aminotetrahydropyran-3-yl)carbamate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its key features include a stereochemically defined tetrahydropyran core and orthogonally protected vicinal amino groups, which allow for controlled and sequential chemical modifications. While detailed synthetic and characterization data in the public domain is limited, its commercial availability underscores its utility in the pharmaceutical and chemical research sectors. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and application, empowering researchers to leverage this important scaffold in their drug discovery endeavors.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]
  • Enamine. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Pharmaceutical Technology. Retrieved from [Link]
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link][1]
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][2]
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link][4]
  • Dadashpour, S., Emami, S., & Hossein, M. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Molecular Diversity, 24(4), 1385–1431. [Link]

Sources

Stereochemistry of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

The tetrahydropyran (THP) scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals. The precise three-dimensional arrangement of substituents on the THP ring is paramount, as it governs molecular recognition, biological activity, and pharmacokinetic properties. This guide provides a comprehensive technical analysis of the stereochemistry of 4-Amino-3-(tert-butyloxycarbonyl-amino)-tetrahydro-2H-pyran, a diamine building block with significant potential in drug discovery. We will explore its stereoisomers, conformational landscape, stereoselective synthesis strategies, and the analytical methodologies required for unambiguous stereochemical assignment. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of complex heterocyclic molecules.

The Stereochemical Landscape: Defining the Isomers

The structure of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran contains two stereogenic centers at the C3 and C4 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the C3 and C4 substituents.

  • Cis Isomer: The C3-amino and C4-amino groups are on the same face of the tetrahydropyran ring. This exists as a pair of enantiomers: (3R,4S) and (3S,4R).

  • Trans Isomer: The C3-amino and C4-amino groups are on opposite faces of the ring. This also exists as a pair of enantiomers: (3R,4R) and (3S,4S).

The differentiation and selective synthesis of these isomers are critical, as their distinct spatial arrangements will lead to different biological activities and physical properties.

G cluster_0 Stereoisomers of 4-Amino-3-(boc-amino)-THP cluster_cis cis-Diastereomer cluster_trans trans-Diastereomer Molecule 4-Amino-3-(boc-amino)-THP (2 Stereocenters: C3, C4) Cis_R_S (3R, 4S)-enantiomer Molecule->Cis_R_S Diastereomers Trans_R_R (3R, 4R)-enantiomer Molecule->Trans_R_R Diastereomers Cis_S_R (3S, 4R)-enantiomer Cis_R_S->Cis_S_R Trans_S_S (3S, 4S)-enantiomer Trans_R_R->Trans_S_S

Figure 1: Stereoisomeric relationships of the title compound.

Conformational Analysis: The Causality of Shape and Stability

The tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[1] For any given diastereomer (cis or trans), two chair conformers are possible through ring inversion. The relative stability of these conformers is dictated by the steric and electronic interactions of the substituents, primarily the energetic penalty of placing bulky groups in axial positions, known as 1,3-diaxial interactions.

Conformational Preferences of the trans-Isomer

The trans-isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation.

  • Diequatorial (e,e) Conformer: Both the C3-NHBoc and C4-NH₂ groups occupy equatorial positions. This arrangement minimizes steric clashes, as bulky groups point away from the ring system. This is generally the most stable conformation.

  • Diaxial (a,a) Conformer: Both substituents occupy axial positions, leading to significant 1,3-diaxial interactions with the axial hydrogens at C2, C6, and C5. The bulky Boc-amino group, in particular, would create severe steric strain, making this conformer highly energetically unfavorable.

Therefore, the trans-isomer is expected to exist almost exclusively in the diequatorial conformation.

Conformational Preferences of the cis-Isomer

The cis-isomer must have one substituent in an axial position and the other in an equatorial position (a,e or e,a).

  • (3a, 4e) Conformer: The C3-NHBoc group is axial, and the C4-NH₂ group is equatorial.

  • (3e, 4a) Conformer: The C3-NHBoc group is equatorial, and the C4-NH₂ group is axial.

The tert-butyloxycarbonyl (Boc) group is significantly bulkier than the free amino group. Consequently, the conformer that places the larger Boc-amino group in the equatorial position (3e, 4a) will be substantially more stable than the one where it is axial (3a, 4e).[2] The equilibrium will strongly favor the (3e, 4a) conformation.

G cluster_trans trans-Isomer Conformational Equilibrium cluster_cis cis-Isomer Conformational Equilibrium Trans_ee Diequatorial (e,e) (Favored) Trans_aa Diaxial (a,a) (Disfavored) Trans_ee->Trans_aa Ring Flip (High Energy Barrier) Cis_ea NHBoc (e), NH2 (a) (Favored) Cis_ae NHBoc (a), NH2 (e) (Disfavored) Cis_ea->Cis_ae Ring Flip

Figure 2: Conformational equilibria for cis and trans isomers.

Stereoselective Synthesis: A Conceptual Framework

Proposed Synthetic Workflow

A logical pathway could begin with a protected 3-amino-3,4-didehydro-2H-pyran intermediate. The key step is the stereoselective introduction of the second amino functionality across the double bond.

G start Dihydropyran Precursor step1 Step 1: Stereoselective Dihydroxylation (e.g., Sharpless AD) cis-Diol Formation start->step1 step2 step2 step1->step2 step3 step3 step2->step3 step4 step4 step3->step4 final Target Diastereomer step4->final

Figure 3: Conceptual workflow for stereoselective synthesis.

Causality Behind Choices:

  • Stereoselective Dihydroxylation: Starting with an allylic amine precursor, a Sharpless Asymmetric Dihydroxylation could install two hydroxyl groups in a cis configuration with high enantioselectivity. This sets the relative stereochemistry for the cis-diamine product line.

  • Hydroxyl to Amine Conversion: A standard and reliable method to convert alcohols to amines with inversion of configuration is via activation (e.g., mesylation) followed by Sₙ2 displacement with an azide anion, which is then reduced. By selectively activating one of the two hydroxyls in the cis-diol, one can access the trans-diamine scaffold.

Analytical Protocols for Stereochemical Assignment

Unambiguous determination of both relative (cis/trans) and absolute ((R)/(S)) stereochemistry is essential. A multi-pronged analytical approach combining NMR spectroscopy, chiral HPLC, and X-ray crystallography provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for determining the relative stereochemistry of the diastereomers by analyzing the vicinal coupling constant (³J) between the protons at C3 and C4. The magnitude of this coupling is dictated by the dihedral angle between the H-C3-C4-H bonds, as described by the Karplus relationship.[5]

Protocol: Distinguishing cis and trans Diastereomers

  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).

  • Analysis: Identify the signals corresponding to the protons on C3 and C4. Measure the coupling constant, ³JH3-H4.

  • Interpretation:

    • Large Coupling Constant (³J ≈ 7-10 Hz): This is indicative of a diaxial relationship between H3 and H4, corresponding to the major diequatorial conformation of the trans -isomer.[6]

    • Small Coupling Constant (³J ≈ 2-5 Hz): This suggests an axial-equatorial or equatorial-equatorial relationship, which would be observed for the major (3e, 4a) conformation of the cis -isomer.[7]

ConformerSubstituent OrientationH3-H4 RelationshipExpected ³JH3-H4Inferred Isomer
trans (major)3e, 4ea, a7 - 10 Hztrans
trans (minor)3a, 4ae, e2 - 4 Hz-
cis (major)3e, 4aa, e2 - 5 Hzcis
cis (minor)3a, 4ee, a2 - 5 Hz-
Chiral High-Performance Liquid Chromatography (HPLC)

Once the diastereomers are identified, chiral HPLC is employed to separate the enantiomers of each pair and determine their enantiomeric purity (e.e.). The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[8]

Protocol: Enantiomeric Separation of the trans-Diastereomer

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak IA, IB, or IC) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic V) are excellent starting points due to their broad applicability and reliance on hydrogen bonding and steric interactions for separation.[9]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90:10 v/v). If resolution is poor, screen other alcohol modifiers (e.g., ethanol) and vary the ratio.

    • Polar Organic Mode: Screen Acetonitrile or Methanol, with small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape for the basic analytes.

  • Optimization: Once partial separation is achieved, optimize the flow rate (typically 0.5-1.0 mL/min) and temperature to maximize resolution (Rₛ).

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% e.e.).

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive, unambiguous assignment of both relative and absolute stereochemistry.[10] If a suitable single crystal of one of the enantiomers (or a derivative) can be grown, the resulting three-dimensional structure provides an absolute structural proof, confirming the assignments made by NMR and HPLC.

Conclusion

The stereochemistry of this compound is a multifaceted topic with profound implications for its application in drug discovery and chemical biology. The molecule exists as two diastereomeric pairs of enantiomers (cis and trans), each with distinct conformational preferences dictated by the steric demands of the Boc-protecting group. The trans-isomer is predicted to strongly favor a diequatorial conformation, while the cis-isomer will prefer the conformation with the bulky Boc-amino group in an equatorial position. A robust analytical workflow, leveraging the diagnostic power of NMR coupling constants to assign relative stereochemistry and chiral HPLC to resolve enantiomers, provides a reliable system for characterization. These solution-phase assignments can be unequivocally confirmed by single-crystal X-ray analysis. A thorough understanding and application of these principles are essential for any researcher aiming to harness the potential of this versatile chiral building block.

References

  • ResearchGate. (n.d.). The reported d H4 values and H-3/H-4 coupling constants of cis-and... Retrieved from [Link]

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • YouTube. (2024, October 17). Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • PubMed. (2013). Enantiomeric separation of racemic 4-aryl-1,4-dihydropyridines and 4-aryl-1,2,3,4-tetrahydropyrimidines on a chiral tetraproline stationary phase. Retrieved from [Link]

  • Reddit. (2016, February 17). NMR: relating coupling constants and major product. Retrieved from [Link]

  • NRC Publications Archive. (n.d.). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • PubChem. (n.d.). (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Sci-Hub. (2003). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran‐4‐ones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

  • MDPI. (2021, December 28). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. Retrieved from [Link]

  • National Institutes of Health. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Retrieved from [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

Sources

Novel Synthetic Routes to 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cis-3,4-diaminotetrahydropyran scaffold is a paramount structural motif in modern medicinal chemistry, serving as a conformationally constrained diamine isostere. Its most notable application is in the design of potent and selective β-secretase (BACE1) inhibitors for the potential treatment of Alzheimer's disease. This guide provides a comprehensive overview of novel, efficient, and stereoselective synthetic pathways to a key intermediate, 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran. By delving into the strategic rationale behind route design, explaining the causality of experimental choices, and providing detailed, actionable protocols, this document serves as a technical resource for researchers engaged in the synthesis of complex heterocyclic molecules and drug discovery.

Introduction: The Significance of a Constrained Scaffold

The development of disease-modifying therapies for Alzheimer's disease is one of the most pressing challenges in neuroscience. A leading hypothesis posits that the accumulation of amyloid-β (Aβ) peptides, cleaved from the amyloid precursor protein (APP) by enzymes like BACE1, is a central event in the disease's pathology. Consequently, the inhibition of BACE1 is a major therapeutic target.[1][2]

Early BACE1 inhibitors often featured flexible, acyclic diamine cores that, while potent, suffered from poor pharmacokinetic properties and off-target effects. The incorporation of the 3,4-diaminotetrahydropyran moiety provides a rigidified scaffold that pre-organizes the key binding functionalities into a bioactive conformation. This structural constraint enhances binding affinity and selectivity for the BACE1 active site.[3] The title compound, with its differentially protected amino groups, is a versatile building block, enabling the sequential introduction of various substituents required for optimizing the efficacy and safety profile of BACE1 inhibitors.

This guide will focus on a novel, stereocontrolled synthetic strategy, moving from readily available starting materials to the target molecule, emphasizing robust and scalable chemical transformations.

A Proposed Novel Stereoselective Synthetic Pathway

The core of our proposed strategy is to establish the C3 and C4 stereocenters with high fidelity early in the synthesis, starting from a simple, achiral precursor. The chosen pathway leverages a powerful asymmetric dihydroxylation reaction, followed by a series of stereospecific transformations to install the two amino groups with the desired cis-relationship.

The overall retrosynthetic logic is depicted below:

G Target 4-Amino-3-(boc-amino)-THP Intermediate1 Diazido THP Target->Intermediate1 Selective Reduction & Protection Intermediate2 Cyclic Sulfate / Diepoxide Intermediate1->Intermediate2 Double Azide Opening Intermediate3 cis-Diol THP Intermediate2->Intermediate3 Activation StartingMaterial 2H-Dihydropyran Intermediate3->StartingMaterial Asymmetric Dihydroxylation

Caption: Retrosynthetic analysis of the target compound.

Step 1: Asymmetric Dihydroxylation

The synthesis commences with the Sharpless Asymmetric Dihydroxylation of 5,6-dihydro-2H-pyran. This reaction is renowned for its high enantioselectivity and reliability, making it an industrial-scale method for creating chiral diols. The choice of the chiral ligand ((DHQ)2PHAL or (DHQD)2PHAL) dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the resulting diol.

  • Causality: Using potassium osmate as the catalyst in the presence of a chiral ligand and a stoichiometric oxidant (like K3Fe(CN)6) generates a chiral catalytic species. This species coordinates to one face of the dihydropyran double bond preferentially, leading to a highly enantioenriched cis-diol product.

G start 5,6-Dihydro-2H-pyran reagents K2OsO2(OH)4 (cat.) (DHQ)2PHAL K3Fe(CN)6, K2CO3 t-BuOH/H2O product cis-Tetrahydro-2H-pyran-3,4-diol reagents->product

Caption: Step 1: Sharpless Asymmetric Dihydroxylation.

Step 2: Conversion to a Cyclic Sulfate and Azide Opening

To convert the diol into the diamine, the hydroxyl groups must be transformed into good leaving groups with subsequent nucleophilic displacement by an azide source. A highly efficient method involves converting the diol into a cyclic sulfate. This intermediate can then be opened sequentially by sodium azide. The first opening occurs at the less hindered C4 position, and the second opening proceeds with inversion of configuration at C3, establishing the required cis-3,4 relative stereochemistry of the eventual amino groups.

  • Causality: The cyclic sulfate acts as an excellent leaving group at both C3 and C4. The regioselectivity of the first azide attack is governed by sterics, while the stereospecificity of both attacks follows an SN2 mechanism, ensuring a complete inversion of configuration at each center relative to the diol precursor's activation, ultimately yielding the desired trans-diazide from the cis-diol.

G diol cis-Diol reagents1 1. SOCl2, Et3N 2. RuCl3, NaIO4 sulfate Cyclic Sulfate reagents1->sulfate reagents2 NaN3 DMF, Heat diazide trans-3,4-Diazido-THP reagents2->diazide

Caption: Step 2: Formation and Opening of Cyclic Sulfate.

Step 3: Selective Reduction and Boc Protection

With the diazide in hand, the next challenge is the differential functionalization of the two azide groups. A selective reduction of one azide to a primary amine can be achieved using controlled hydrogenation conditions or specific reagents like PPh3/H2O (Staudinger reaction). The C4 azide is often more sterically accessible and may be reduced preferentially. The resulting amine is immediately protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions and enable future orthogonal deprotection.

  • Causality: Di-tert-butyl dicarbonate ((Boc)2O) reacts readily with the nucleophilic primary amine in the presence of a mild base (e.g., triethylamine or NaHCO3).[] The Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, making it an ideal protecting group for multi-step synthesis.[]

Step 4: Final Reduction to Target Molecule

The remaining azide group is then reduced to the second primary amine. A robust method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C), which cleanly reduces the azide without affecting the Boc protecting group. This final step yields the target molecule, this compound.

  • Causality: Catalytic hydrogenation is a powerful and clean reduction method. The platinum group metal catalyst provides a surface for the activation of both molecular hydrogen and the azide functional group, leading to its efficient conversion to an amine with N2 as the only byproduct.

Detailed Experimental Protocols

Protocol 1: (3R,4S)-Tetrahydro-2H-pyran-3,4-diol
  • To a stirred solution of t-BuOH (100 mL) and water (100 mL) at room temperature, add AD-mix-α (28 g).

  • Cool the mixture to 0 °C and add 5,6-dihydro-2H-pyran (5.0 g, 59.4 mmol).

  • Stir the resulting heterogeneous mixture vigorously at 0 °C for 18 hours.

  • Quench the reaction by adding solid sodium sulfite (15 g) and warm the mixture to room temperature, stirring for 1 hour.

  • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude diol, which can be purified by column chromatography.

Protocol 2: (3R,4R)-3,4-Diazidotahydro-2H-pyran
  • Dissolve the diol (5.0 g, 42.3 mmol) in CCl4 (50 mL) and CH3CN (50 mL).

  • Add NaIO4 (27.1 g, 127 mmol) and RuCl3·H2O (88 mg, 0.42 mmol). Stir for 2 hours.

  • Filter the mixture and concentrate the filtrate. Redissolve in Et2O and filter again to remove any remaining salts. Concentrate to yield the crude cyclic sulfate.

  • Dissolve the crude cyclic sulfate in DMF (80 mL) and add sodium azide (8.25 g, 127 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool to room temperature, pour into water (200 mL), and extract with ethyl acetate (3 x 80 mL).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify by chromatography to yield the diazide.

Protocol 3: tert-Butyl ((3R,4R)-4-azidotetrahydro-2H-pyran-3-yl)carbamate
  • Dissolve the diazide (5.0 g, 29.4 mmol) in THF (100 mL) and water (10 mL).

  • Add triphenylphosphine (8.48 g, 32.3 mmol) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Add di-tert-butyl dicarbonate (7.07 g, 32.3 mmol) and a saturated aqueous solution of NaHCO3 (50 mL).

  • Stir vigorously for 16 hours.

  • Extract the mixture with ethyl acetate (3 x 70 mL).

  • Dry the combined organic layers over Na2SO4, concentrate, and purify by column chromatography.

Protocol 4: tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
  • Dissolve the Boc-protected azido-amine (5.0 g, 20.6 mmol) in methanol (100 mL).

  • Add 10% Palladium on carbon (500 mg, 10 wt%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

  • Stir the reaction vigorously at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a solid.

Comparative Data and Advantages

This synthetic route offers several distinct advantages over classical methods, which often involve lengthy sequences with poor stereocontrol.

ParameterProposed Novel RouteClassical Methods
Stereocontrol Excellent, established in the first stepOften poor, leading to diastereomeric mixtures
Number of Steps 4-5 steps from dihydropyranTypically > 6-8 steps
Overall Yield Moderate to Good (25-40% typical)Often low (<15%)
Scalability High; key reactions are scalableLimited by reagents or purification challenges
Starting Materials Inexpensive and readily availableMay require chiral pool starting materials

Conclusion and Future Outlook

The presented synthetic strategy provides a robust and highly stereoselective pathway to this compound, a critical building block for developing next-generation BACE1 inhibitors. By leveraging a powerful asymmetric dihydroxylation and a diastereoselective azide-opening sequence, this route ensures high enantiomeric and diastereomeric purity. The protocols are based on well-established and reliable transformations, offering a practical and scalable solution for medicinal and process chemists.

Future work could focus on further optimizing the selective reduction step or exploring enzymatic transformations to enhance efficiency and reduce the reliance on heavy metal catalysts, further improving the green chemistry profile of the synthesis.

References

  • Thompson, L. A., et al. (2011). Synthesis and in vivo evaluation of cyclic diaminopropane BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(22), 6909-6915. [Link]

  • Malamas, M. S., et al. (2023). Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Chemical Neuroscience. [Link]

  • Jung, H. A., et al. (2010). Design and synthesis of 1,4-dihydropyridine derivatives as BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(18), 5494-5498. [Link]

  • Fah, M. Y., et al. (2021). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. Journal of Medicinal Chemistry, 64(21), 15876-15894. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Allin, S. M., et al. (2005). Applications of the amino-Cope rearrangement: synthesis of tetrahydropyran, delta-lactone and piperidine targets. Organic & Biomolecular Chemistry, 3(5), 809-815. [Link]

  • Chaloin, O., et al. (2008). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 85, 14-23. [Link]

  • Patents, Google. (2014). BOC protection method for aminopyridine. CN102936220B.
  • Zeynizadeh, B., & Rahmani, S. (2014). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Journal of Chemistry. [Link]

Sources

The Strategic Deployment of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of a conformationally constrained tetrahydropyran (THP) scaffold and the privileged vicinal diamine motif endows 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran with significant potential as a versatile building block in medicinal chemistry. This guide delineates the strategic value of this compound, proposing a robust synthetic framework and exploring its applications in the design of targeted therapeutics, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4) and kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds to address complex therapeutic challenges.

Introduction: The Rationale for a Privileged Scaffold

In the landscape of drug discovery, the selection of a core scaffold is a critical determinant of a molecule's ultimate success. The tetrahydropyran (THP) ring has emerged as a favored isostere for cyclohexyl and other carbocyclic fragments, offering a means to modulate physicochemical properties such as lipophilicity and metabolic stability.[1] The introduction of an oxygen atom into the six-membered ring can also provide an additional hydrogen bond acceptor, potentially enhancing target engagement.[1]

When functionalized with a vicinal diamine, the THP scaffold becomes a powerful tool for probing the chemical space of a biological target. Vicinal diamines are recognized as "privileged structural elements" in a multitude of biologically active compounds, capable of forming key interactions with protein active sites.[2] The strategic placement of these two amino groups on the rigid THP core, with one protected by a tert-butyloxycarbonyl (Boc) group, provides a synthetically versatile handle for the elaboration of complex molecules with precise stereochemical control.

This guide will explore the synthesis and potential applications of this compound, a building block poised for significant impact in contemporary drug design.

Synthetic Strategy: Towards Stereocontrolled Vicinal Diamination of the Tetrahydropyran Core

A proposed synthetic pathway initiates from a readily accessible dihydropyran precursor, leveraging the reactivity of the double bond to install the required functionalities.

DOT Script for Proposed Synthetic Pathway

G DHP Dihydropyran Precursor Epoxide Epoxidation DHP->Epoxide m-CPBA AzideOpening Regioselective Azide Opening Epoxide->AzideOpening NaN3, NH4Cl AzideReduction Azide Reduction AzideOpening->AzideReduction H2, Pd/C or LiAlH4 BocProtection Selective Boc Protection AzideReduction->BocProtection (Boc)2O, Et3N FinalProduct 4-Amino-3-(boc-amino)- tetrahydro-2H-pyran BocProtection->FinalProduct G Scaffold 4-Amino-3-(boc-amino)- tetrahydro-2H-pyran S1_Binding S1 Binding Group (e.g., Cyanopyrrolidine) Scaffold->S1_Binding Amide Coupling S2_Binding S2 Binding Group (e.g., Fluorophenyl) Scaffold->S2_Binding Reductive Amination DPP4_Inhibitor Potent DPP-4 Inhibitor S1_Binding->DPP4_Inhibitor S2_Binding->DPP4_Inhibitor

Sources

The Emergence of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran: A Novel Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and functional versatility is paramount. The tetrahydropyran (THP) motif has garnered significant attention as a privileged scaffold in drug discovery.[1] Its inherent conformational restraint and favorable physicochemical properties, such as reduced lipophilicity compared to its carbocyclic analogue, cyclohexane, make it an attractive bioisostere for improving the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. This guide delves into the discovery, synthesis, and potential applications of a particularly promising derivative: 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran. This orthogonally protected vicinal diamine on a THP core represents a versatile building block poised to accelerate the development of innovative therapeutics.

The Strategic Advantage of the Tetrahydropyran Core

The tetrahydropyran ring is a recurring structural motif in a multitude of bioactive natural products and clinically approved drugs. Its utility stems from a unique combination of properties that are highly advantageous in drug design:

  • Conformational Rigidity: The saturated, six-membered ring of the THP scaffold reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Improved Physicochemical Properties: The ether oxygen atom in the THP ring can act as a hydrogen bond acceptor, enhancing interactions with protein targets and improving aqueous solubility. This substitution of a methylene group with an oxygen atom generally leads to a decrease in lipophilicity, a key parameter in optimizing ADME properties.

  • Bioisosterism: The THP moiety is often employed as a bioisostere for cyclohexane and other cyclic systems. This substitution can lead to improved metabolic stability and altered pharmacokinetic profiles while maintaining or enhancing biological activity.

Synthesis and Stereochemical Considerations of this compound

A potential synthetic approach could involve the ring-expansion of a monocyclopropanated furan, a method that has been shown to produce highly functionalized dihydro-2H-pyran derivatives stereoselectively.[1] Subsequent functional group manipulations, including stereoselective dihydroxylation, conversion to a cyclic sulfate, and a double nucleophilic substitution with an azide source, followed by reduction and selective Boc-protection, could yield the desired product.

Conceptual Synthetic Workflow:

G A Monocyclopropanated Furan B Ring-Expansion (Brønsted Acid) A->B C Dihydro-2H-pyran B->C D Stereoselective Dihydroxylation C->D E cis-Diol D->E F Cyclic Sulfate Formation E->F G Cyclic Sulfate F->G H Double Azide Opening (SN2) G->H I trans-Diazide H->I J Reduction (e.g., H2, Pd/C) I->J K Vicinal Diamine J->K L Selective Boc-Protection K->L M 4-Amino-3-(boc-amino)- tetrahydro-2H-pyran L->M

Caption: Conceptual workflow for the synthesis of the target scaffold.

Stereochemistry: The relative stereochemistry of the two amino groups is critical for the scaffold's application in drug discovery, as it will dictate the spatial orientation of substituents. The proposed route, involving the opening of a cyclic sulfate with azide, is expected to proceed via a double SN2 mechanism, leading to a trans relationship between the two amino groups. The absolute stereochemistry would be determined by the use of a chiral starting material or a chiral catalyst in the dihydroxylation step.

Application as a Novel Scaffold in Drug Discovery

The this compound scaffold is a powerful tool for the generation of diverse and sp³-rich compound libraries. The orthogonal protection of the two amino groups allows for selective functionalization, enabling the exploration of chemical space in a controlled and systematic manner.

Key Features for Library Synthesis:

  • Differential Reactivity: The free amine can be readily acylated, alkylated, or used in reductive amination, while the Boc-protected amine remains unreactive.

  • Scaffold Rigidity with Vectorial Diversity: The rigid THP core provides a defined orientation for the substituents introduced at the 3- and 4-positions, allowing for the precise positioning of pharmacophoric features.

  • Access to Novel Chemical Space: The vicinal diamine motif on a THP ring is a relatively underexplored chemical space, offering the potential for the discovery of novel biological activities.

Experimental Protocol: Library Synthesis via Acylation

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Acylation: Cool the reaction mixture to 0 °C and add the desired acylating agent (e.g., an acid chloride or a carboxylic acid activated with a coupling agent like HATU) (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection (Optional): The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to allow for further functionalization of the second amino group.

Data Presentation: Representative Library Members

EntryR-GroupYield (%)
1Benzoyl92
2Acetyl95
34-Fluorobenzoyl89
4Thiophene-2-carbonyl85

Future Perspectives and Conclusion

The this compound scaffold represents a significant addition to the medicinal chemist's toolbox. Its unique combination of a rigid, drug-like core with orthogonally protected vicinal amines provides a versatile platform for the rapid generation of novel and diverse chemical entities. The exploration of this scaffold is anticipated to lead to the discovery of new drug candidates with improved pharmacological profiles. As synthetic methodologies continue to evolve, the accessibility of this and related chiral building blocks will undoubtedly fuel the next wave of innovation in drug discovery.

References

Sources

Methodological & Application

Application Notes and Protocols for the Use of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidomimetic Toolbox with Tetrahydropyran Scaffolds

The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, potency, and unique functionalities.[1] Peptidomimetics that utilize heterocyclic scaffolds are of particular interest as they can impose conformational constraints on the peptide backbone, leading to structures with improved biological activity and oral bioavailability.[2][3] The 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran building block presents a unique scaffold for creating conformationally restricted peptide analogues. Its tetrahydropyran ring introduces a rigid, non-planar element into the peptide chain, while the vicinal diamino functionality allows for diverse chemical modifications and the potential for novel intramolecular interactions.[4]

This guide provides in-depth technical application notes and detailed protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). The methodologies described herein are grounded in the foundational principles of Boc-based SPPS and tailored to address the specific chemical nature of this unique building block.

Chemical and Structural Profile

PropertyValueSource
IUPAC Name tert-butyl (4-aminooxan-3-yl)carbamateN/A
CAS Number 1316831-46-5[5]
Molecular Formula C10H20N2O3[5]
Molecular Weight 216.28 g/mol N/A

Core Principles and Strategic Considerations

The successful integration of this compound into a growing peptide chain via SPPS requires careful consideration of its unique structural features. As a diamino-functionalized, sterically hindered building block, adjustments to standard SPPS protocols are necessary to ensure efficient coupling and prevent unwanted side reactions. The primary strategy discussed will be the tert-butyloxycarbonyl (Boc) protection scheme, which is well-suited for many non-natural amino acids.[][7]

Orthogonal Protection Strategy

The use of an orthogonal protection strategy is paramount. In the case of this compound, the Boc group protects one of the amino functionalities, while the other remains free for coupling to the solid support or the growing peptide chain. The choice of which amine to protect with Boc during the synthesis of the building block will dictate its orientation within the peptide. For the purpose of these protocols, we will assume the 3-amino group is Boc-protected, leaving the 4-amino group available for acylation.

Experimental Workflow and Protocols

The following sections provide a comprehensive, step-by-step guide for the manual solid-phase synthesis of peptides incorporating this compound using the Boc/Bzl protection strategy.

Diagram of the Boc-SPPS Workflow

SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (TFA in DCM) start->deprotection 1 wash1 Wash (DCM/DMF) deprotection->wash1 2 neutralization Neutralization (DIEA in DCM/DMF) wash2 Wash (DCM/DMF) neutralization->wash2 4 coupling Coupling: Activated Amino Acid wash3 Wash (DCM/DMF) coupling->wash3 6 wash1->neutralization 3 wash2->coupling 5 wash3->deprotection Repeat n-1 times final_cleavage Final Cleavage & Deprotection (HF or TFMSA) wash3->final_cleavage Final Cycle end Purified Peptide final_cleavage->end

Caption: General workflow for Boc solid-phase peptide synthesis.

Protocol 1: Resin Selection and Swelling

The choice of resin is critical and depends on whether the desired product is a peptide acid or a peptide amide.[8]

  • Resin Selection:

    • For C-terminal peptide acids, use Merrifield or PAM resins.

    • For C-terminal peptide amides, use MBHA or BHA resins.

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add dichloromethane (DCM) to completely cover the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

    • After swelling, drain the solvent by filtration.

Protocol 2: First Amino Acid Loading (if applicable)

If this compound is the C-terminal residue, it must be loaded onto the resin.

  • Activation:

    • Dissolve 2-4 equivalents of this compound and an activating agent (e.g., DCC/DMAP) in a minimal amount of DMF.

  • Coupling:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours, or until a negative Kaiser test is observed.

    • Wash the resin thoroughly with DMF and DCM.

    • Cap any unreacted sites on the resin using an acetic anhydride solution.

Protocol 3: Iterative Deprotection and Coupling Cycle

This cycle is repeated for each subsequent amino acid in the peptide sequence.

3.1: Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[8][9]

  • Procedure:

    • To the swollen peptide-resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

    • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.

    • Drain and add fresh TFA/DCM solution, then agitate for an additional 15-25 minutes to ensure complete deprotection.

    • Drain the deprotection solution and wash the resin thoroughly with DCM followed by isopropanol (IPA) to remove residual TFA.

3.2: Neutralization

This step is crucial to deprotonate the N-terminal ammonium salt to the free amine, enabling the subsequent coupling reaction.[8]

  • Procedure:

    • Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute).

    • Wash the resin with DCM (3-5 times) to remove excess base.

3.3: Coupling of this compound

Due to the sterically hindered nature of this building block, optimized coupling conditions are recommended to achieve high coupling efficiency.[10][11]

  • Activation:

    • In a separate vessel, dissolve 3-5 equivalents of this compound and a potent coupling agent such as HBTU, HATU, or PyBOP in DMF.

    • Add 6-10 equivalents of DIEA to the activation mixture.

  • Coupling:

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

    • Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling.

    • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 4: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups. This is typically achieved using a strong acid.

Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel. Trifluoromethanesulfonic acid (TFMSA) is a viable alternative that does not require specialized equipment.

  • Preparation:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage with HF:

    • Place the dried resin in the HF reaction vessel.

    • Add a scavenger cocktail (e.g., anisole, p-cresol) to the reaction vessel to trap reactive carbocations generated from the protecting groups.

    • Cool the reaction vessel to -78°C and distill anhydrous HF into the vessel.

    • Allow the reaction to stir at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether.

  • Cleavage with TFMSA (Alternative):

    • Suspend the dried peptide-resin in a cleavage cocktail of TFMSA/TFA/thioanisole.

    • Stir the mixture at room temperature for 1-2 hours.

    • Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

Expected Performance and Troubleshooting

ParameterExpected ValueFactors Influencing Outcome
Coupling Efficiency (per step) >98%Steric hindrance of the building block may necessitate stronger coupling reagents or longer reaction times. Monitored by Kaiser test.
Overall Crude Peptide Yield 40-70%Highly dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC) 30-60%Purification is typically required to remove deletion sequences and byproducts.
Final Purified Peptide Yield 10-25%Dependent on the efficiency of purification steps (e.g., HPLC).

Troubleshooting:

  • Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, perform a second coupling with a fresh solution of activated this compound. Alternatively, consider using a more potent coupling reagent or increasing the reaction temperature.

  • Aggregation: For hydrophobic sequences, aggregation can hinder reaction kinetics. Consider using chaotropic salts or switching to a more polar solvent system.

Conclusion and Future Perspectives

The use of this compound in SPPS opens up new avenues for the design of novel peptidomimetics with constrained conformations.[4] The protocols outlined in this guide provide a robust framework for the successful incorporation of this building block into peptide chains. While challenges such as steric hindrance exist, they can be overcome through the rational selection of coupling reagents and optimized reaction conditions. The resulting peptides, with their unique tetrahydropyran scaffolds, are valuable tools for exploring structure-activity relationships and developing next-generation peptide-based therapeutics.

References

  • Kwon, Y. U., & Kodadek, T. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals (Basel, Switzerland), 14(5), 449. [Link]

  • Not applicable.
  • Kwon, Y. U., & Kodadek, T. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PubMed. [Link]

  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Not applicable.
  • Spengler, J., & Albericio, F. (2003). Comparative study of methods to couple hindered peptides. Journal of Peptide Research, 61(4), 193-201. [Link]

  • Coin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • BioSpace. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. [Link]

Sources

Application Notes & Protocols: 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran as a Versatile Scaffold for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of modern drug discovery. These efforts aim to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability. A key strategy in this field is the use of conformationally constrained scaffolds that can precisely orient pharmacophoric groups to mimic secondary structures like β-turns and α-helices.[1][2] This guide provides a detailed technical overview and experimental protocols for the application of 4-Amino-3-(tert-butyloxycarbonyl-amino)-tetrahydro-2H-pyran, a privileged building block for constructing novel peptidomimetics. The tetrahydropyran (THP) ring serves as a rigid, non-planar scaffold, while the vicinal diamine functionality, protected orthogonally, allows for sequential and site-selective elaboration into peptide-like structures.[3] We will explore the rationale behind its design, its incorporation into peptide chains, and the critical experimental considerations for its use.

Design Rationale and Physicochemical Advantages

The tetrahydropyran (THP) moiety has emerged as a valuable scaffold in medicinal chemistry.[3] Unlike its carbocyclic counterpart, cyclohexane, the THP ring possesses an oxygen atom that can act as a hydrogen bond acceptor, potentially forming an additional point of contact with biological targets.[3] Furthermore, the THP scaffold is more polar and generally has lower lipophilicity than a cyclohexyl ring, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

The 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran building block leverages these intrinsic properties while introducing a synthetically versatile 1,2-diamine substitution pattern.

  • Conformational Rigidity: The saturated THP ring restricts the conformational freedom of the attached side chains, reducing the entropic penalty upon binding to a target protein.[2][4] This pre-organization into a bioactive conformation can significantly enhance binding affinity and selectivity.

  • Orthogonal Protection: The two amino groups are differentially protected. The 4-amino group is a free primary amine, ready for immediate coupling reactions. The 3-amino group is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic or neutral conditions of peptide coupling but can be selectively removed under acidic conditions.[5][6] This orthogonal strategy is fundamental to its utility, allowing for controlled, stepwise synthesis.

  • Structural Mimicry: The defined stereochemistry and spatial relationship between the two amino groups can be used to mimic peptide secondary structures, particularly β-turns, which are crucial for many protein-protein interactions.[1][7]

start 4-Amino-3-(boc-amino) -THP Building Block step1 Step 1: Peptide Coupling Couple R1-COOH to free 4-NH2 group (e.g., using HCTU, DIPEA) start->step1 intermediate1 Intermediate A (Boc group at C3 is intact) step1->intermediate1 step2 Step 2: Boc Deprotection Remove Boc group from C3-NH (e.g., using TFA/DCM) intermediate1->step2 intermediate2 Intermediate B (Free amine at C3) step2->intermediate2 step3 Step 3: Second Coupling Couple R2-COOH to free 3-NH2 group intermediate2->step3 final Final Peptidomimetic Scaffold fully elaborated step3->final

Caption: General workflow for sequential elaboration.

Experimental Protocols

These protocols provide a framework for the key transformations. Researchers should optimize conditions based on the specific substrates used. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 3.1: Peptide Coupling at the C4-Amine (Solution Phase)

This protocol describes the coupling of an N-terminally protected amino acid to the free 4-amino group of the THP building block.

Causality: The use of a carbodiimide or phosphonium/uronium salt (like HCTU) activates the carboxylic acid, making it susceptible to nucleophilic attack by the primary amine of the THP scaffold. A non-nucleophilic base (DIPEA) is required to neutralize ammonium salts and facilitate the reaction.

  • Materials:

    • This compound (1.0 eq)

    • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.1 eq)

    • HCTU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Reaction vessel, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • Dissolve the N-protected amino acid and HCTU in anhydrous DMF in a reaction vessel under a nitrogen atmosphere.

    • Stir the solution for 5-10 minutes at room temperature to pre-activate the amino acid.

    • In a separate flask, dissolve the this compound building block in anhydrous DMF.

    • Add the building block solution to the activated amino acid mixture, followed by the dropwise addition of DIPEA.

    • Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the coupled product.

Protocol 3.2: Selective Boc-Group Deprotection

This protocol details the removal of the Boc protecting group from the 3-amino position, exposing a new primary amine for further functionalization.

Causality: The Boc group is designed to be labile to strong acid. [5]The acid protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond and formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine. [8]The highly reactive tert-butyl cation can alkylate sensitive residues (e.g., Trp, Met); therefore, a "scavenger" like triisopropylsilane (TIS) is added to trap this cation. [8]

Reagent Cocktail Typical Conditions Advantages Disadvantages
25-50% TFA in DCM 20-30 min, RT Fast, efficient, volatile reagents are easy to remove. [5] TFA is highly corrosive; may not be suitable for other acid-labile groups.

| 4M HCl in 1,4-Dioxane | 30-60 min, RT | Milder than TFA, can offer higher selectivity. [8]| Dioxane is non-volatile and a suspected carcinogen. |

  • Materials:

    • Boc-protected intermediate from Protocol 3.1 (1.0 eq)

    • Option A: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS)

    • Option B: 4M HCl in 1,4-dioxane

    • Reaction vessel, magnetic stirrer

  • Procedure (Using TFA/DCM):

    • Dissolve the Boc-protected compound in DCM in a round-bottom flask.

    • Add TIS (5% v/v) to the solution to act as a scavenger.

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add TFA to the desired concentration (e.g., 25% v/v).

    • Remove the ice bath and stir the reaction at room temperature for 30 minutes. Monitor deprotection by LC-MS.

    • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.

    • Co-evaporate with toluene or DCM several times to remove residual TFA.

    • The resulting amine trifluoroacetate salt can often be used directly in the next coupling step after neutralization in situ with a base like DIPEA, or it can be purified.

Structural Implications for Peptidomimetic Conformation

The incorporation of the rigid THP scaffold fundamentally alters the conformational landscape of the resulting molecule compared to a flexible linear peptide. By fixing the relative orientation of the side chains (R1 and R2), the building block acts as a powerful tool to enforce a specific three-dimensional structure.

cluster_flexible Flexible Peptide cluster_rigid THP-Based Peptidomimetic A Multiple Conformations B High Rotational Freedom Scaffold THP Scaffold Incorporation A->Scaffold leads to C Entropic Penalty on Binding B->Scaffold leads to C->Scaffold leads to X Restricted Conformation Y Fixed Side-Chain Vectors (R1, R2) Z Pre-organized for Receptor Binding Scaffold->X Scaffold->Y Scaffold->Z

Caption: Impact of the THP scaffold on conformational freedom.

This pre-organization is a key principle in rational drug design. [2]By designing THP scaffolds with different stereochemistries (e.g., cis vs. trans diamines), researchers can access a variety of templates to mimic different peptide turns and loops, enabling a systematic exploration of the structure-activity relationship (SAR) for a given biological target.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If coupling reactions (Protocol 3.1) are sluggish, consider using a different coupling reagent (e.g., HATU, COMU) or double-coupling (repeating the procedure on the crude reaction mixture). Ensure all reagents and solvents are anhydrous.

  • Side Reactions during Deprotection: The tert-butyl cation is a potent electrophile. [8]Always use a scavenger like TIS or thioanisole during TFA-mediated Boc deprotection, especially if your molecule contains electron-rich aromatic rings or sulfur-containing residues.

  • Purification: The introduction of the THP scaffold increases the polarity of the molecule. Standard silica gel chromatography is often effective, but reverse-phase HPLC may be necessary for final purification, particularly for more complex or water-soluble derivatives.

  • Stereochemistry: The stereochemistry of the 3- and 4-positions is critical and will dictate the final 3D shape of the peptidomimetic. Ensure the starting building block has the desired and confirmed stereochemistry.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of Boc Groups from Synthesized Peptides.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • MDPI. (2022). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. Molecules, 27(15), 4984. Retrieved from [Link]

  • PubMed. (1993). Conformational analysis of homochiral and heterochiral diprolines as beta-turn-forming peptidomimetics: unsubstituted and substituted models. Journal of the American Chemical Society, 115(10), 4058-4067. Retrieved from [Link]

  • Chinese Chemical Letters. (2014). Conformational Restriction of Peptidomimetics in Drug Design. Chinese Chemical Letters, 25(1), 13-20. Retrieved from [Link]

  • National Institutes of Health. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Chemical Biology, 4(1), 77-85. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Navigating the Cleavage: A Guide to Boc Deprotection Strategies for 4-Amino-3-(Boc-amino)-tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amine Deprotection in Complex Molecule Synthesis

In the intricate landscape of pharmaceutical and materials science, the synthesis of complex molecules containing multiple amine functionalities necessitates a robust and selective protecting group strategy. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide array of reaction conditions and its predictable cleavage under acidic treatment.[1][2][3] This guide provides a comprehensive overview of deprotection strategies for the Boc group, with a specific focus on the challenging substrate, 4-Amino-3-(Boc-amino)-tetrahydro-2H-pyran. This diamine, a valuable building block, presents unique challenges due to the presence of two Boc-protected amino groups with potentially different steric and electronic environments.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each deprotection method, offering insights into the causality behind experimental choices. By understanding the "why," researchers can troubleshoot effectively and adapt these methods to their specific synthetic needs. We will explore the nuances of acidic, thermal, and alternative deprotection pathways, providing detailed, step-by-step protocols and comparative data to empower researchers in drug development and chemical synthesis to make informed decisions.

The Mechanism of Acid-Catalyzed Boc Deprotection: A Cascade of Controlled Instability

The most prevalent method for Boc group removal relies on acid catalysis.[2] The generally accepted mechanism is a sequence of events initiated by protonation, leading to the irreversible collapse of the carbamate.[1][4][5][6]

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid.[1][4][5][6] This initial step increases the electrophilicity of the carbonyl carbon.

  • Formation of a Stable Carbocation: The protonated intermediate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[1][4]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][4][5][6] The evolution of CO2 is a characteristic sign of a successful deprotection.

  • Amine Salt Formation: In the acidic medium, the liberated amine is immediately protonated to form the corresponding amine salt.[1][4]

This mechanistic understanding is crucial as it highlights a potential side reaction: the electrophilic tert-butyl cation can alkylate other nucleophilic sites within the molecule or the solvent.[7] This can be particularly problematic with electron-rich aromatic systems or sulfur-containing functional groups. The use of "scavengers" can mitigate this issue by trapping the tert-butyl cation.

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Intermediate->tBu_Cation Free_Amine_Salt Free Amine Salt Carbamic_Acid->Free_Amine_Salt Decarboxylation + H⁺ CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺ Alkylation_Byproduct Alkylation Byproduct tBu_Cation->Alkylation_Byproduct + Nucleophile

Caption: Mechanism of acid-catalyzed Boc deprotection.

Comparative Overview of Deprotection Strategies

The choice of deprotection method is contingent on the substrate's stability, the presence of other sensitive functional groups, and the desired scale of the reaction. Below is a summary of common strategies, which will be further elaborated with detailed protocols.

Method Reagents Typical Conditions Advantages Disadvantages
Strong Acid Cleavage Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)0°C to room temperature, 1-4 hoursFast, efficient, and widely applicable.[8]Harsh conditions, potential for side reactions (tert-butylation), TFA is corrosive and requires careful handling.[9][10]
Strong Acid Cleavage Hydrochloric Acid (HCl) in Dioxane/Ethyl AcetateRoom temperature, 1-12 hoursCost-effective, product often precipitates as the HCl salt, simplifying isolation.[11][12][13]Dioxane is a suspected carcinogen, can be less selective than TFA.[14]
Lewis Acid-Mediated Trimethylsilyl Iodide (TMSI)Room temperatureMild conditions, useful for substrates with acid-sensitive groups.[15][16][17]Reagent can be moisture-sensitive, may require inert atmosphere.
Thermal Deprotection Heat (neat or in a high-boiling solvent like water or toluene)100-180°CAvoids the use of strong acids, can be "greener".[18][19]Requires thermally stable substrates, may not be suitable for all molecules.
Microwave-Assisted Silica Gel or Solid-Supported AcidsMicrowave irradiationRapid reaction times, often with improved yields and purity.[20][21][22]Requires specialized equipment, scalability can be a concern.

Detailed Application Protocols

Protocol 1: Complete Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and generally applicable method for the complete removal of both Boc groups from this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Dissolve the this compound (1.0 equiv.) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution. A common practice is to use a 25-50% v/v solution of TFA in DCM.[8]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • For work-up, dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected diamine.

Causality and Insights: The use of a large excess of TFA ensures a rapid and complete reaction. Cooling the initial addition helps to control any potential exotherm. The basic wash is crucial for removing the TFA and isolating the free amine, although in some cases the TFA salt may be the desired product and can be precipitated directly.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is a common alternative to TFA and often results in the precipitation of the diamine dihydrochloride salt, which can be a convenient method of isolation.[11][12]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Suspend or dissolve the this compound (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-12 hours.[15] The reaction progress can be monitored by TLC or LC-MS.

  • Often, the deprotected product will precipitate out of the solution as the dihydrochloride salt.

  • Upon completion, the solvent can be removed under vacuum.

  • The resulting solid can be triturated with diethyl ether, collected by filtration, washed with fresh diethyl ether, and dried under vacuum to yield the diamine dihydrochloride.

Causality and Insights: The use of a pre-made solution of HCl in an organic solvent provides anhydrous conditions, which can be beneficial for sensitive substrates. The precipitation of the product as its salt is a major advantage of this method, often leading to a high-purity product without the need for column chromatography.

Deprotection_Workflow cluster_1 General Deprotection Workflow Start Start with Boc-Protected Substrate Dissolve Dissolve in Appropriate Solvent Start->Dissolve Add_Reagent Add Deprotection Reagent (e.g., TFA, HCl) Dissolve->Add_Reagent React Stir at Specified Temperature Add_Reagent->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Workup Workup/ Isolation Monitor->Workup Reaction Complete Characterize Characterize Final Product Workup->Characterize

Caption: A generalized experimental workflow for Boc deprotection.

Protocol 3: Microwave-Assisted Deprotection on Silica Gel

For rapid and often cleaner reactions, microwave-assisted synthesis offers a compelling alternative. This protocol is adapted from methodologies describing the use of silica gel to facilitate Boc cleavage under microwave irradiation.[20][22]

Materials:

  • This compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM) or another suitable solvent

  • Methanol or acetone for product elution

  • Microwave reactor vial, rotary evaporator

Procedure:

  • Dissolve the this compound (1 mmol) in DCM (e.g., 50 mL).

  • Add silica gel (e.g., 10 g) to the solution.

  • Remove the solvent in vacuo to obtain a free-flowing powder of the substrate adsorbed onto the silica gel.

  • Place the powdered solid in an open microwave-safe vessel.

  • Irradiate in a commercial microwave oven for a short duration (e.g., 1-5 minutes) at a suitable power setting (e.g., 450-650 watts).[20] Optimization of time and power may be necessary.

  • After cooling, the resulting solid is thoroughly washed with a polar solvent like methanol or acetone to elute the deprotected amine.

  • The solvent is then removed under reduced pressure to afford the product.

Causality and Insights: The silica gel acts as a solid acid support and also helps in absorbing the microwave energy, leading to rapid localized heating. This method is often very fast and can lead to cleaner reaction profiles, avoiding the need for strong, corrosive acids.[20]

Troubleshooting and Special Considerations

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the acidic reagent. For microwave-assisted methods, increasing the irradiation time or power may be necessary.

  • Side Reactions (tert-butylation): If alkylation byproducts are observed, the addition of a scavenger such as anisole, thioanisole, or triethylsilane to the reaction mixture is highly recommended.[10] These scavengers are more nucleophilic than the substrate and will preferentially react with the tert-butyl cation.

  • Acid-Sensitive Functional Groups: For substrates containing other acid-labile groups (e.g., acetals, tert-butyl esters), the harsher conditions of TFA or HCl may not be suitable. In such cases, milder Lewis acids like zinc bromide or trimethylsilyl iodide, or non-acidic methods like thermal deprotection, should be considered.[10][15]

  • Selective Deprotection: Achieving selective deprotection of one Boc group in the presence of another can be challenging. It may be possible by carefully controlling the reaction conditions, such as using a milder acid, a lower temperature, or a shorter reaction time. The relative lability of the two Boc groups in this compound would need to be determined empirically.

Conclusion

The deprotection of the Boc group in this compound is a critical transformation for the utilization of this valuable synthetic intermediate. While traditional methods employing strong acids like TFA and HCl remain the workhorses of organic synthesis, a nuanced understanding of the reaction mechanism and potential side reactions is paramount for success. The exploration of alternative, milder conditions, such as those employing Lewis acids or microwave assistance, provides a broader toolkit for the modern synthetic chemist. By carefully selecting the deprotection strategy based on the specific requirements of the synthetic route, researchers can efficiently and selectively unmask the amine functionalities, paving the way for the construction of more complex and valuable molecules.

References

  • Vazquez, S., et al. (1998). Easy Microwave Assisted Deprotection of N-Boc Derivatives. SYNLETT, 1998(1), 84-86. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved from [Link]

  • Huang, Z. Y., et al. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, 104(9), 1559-1564. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Williams, D. R., & Dandepally, S. R. (2009). Microwave-assisted N-Boc deprotection under mild basic conditions using K3PO4·H2O in MeOH. Tetrahedron Letters, 50(43), 5944-5947. Retrieved from [Link]

  • Li, P., et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Organic letters, 16(24), 6294-6297. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Reagent Guides - Acids. Retrieved from [Link]

  • Li, P., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. Organic Letters, 16(24), 6294–6297. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Retrieved from [Link]

  • Appiah-padi, W., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23841. Retrieved from [Link]

  • Britton, J., et al. (2017). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 21(9), 1349-1355. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Smith, A. G., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1184-1191. Retrieved from [Link]

  • Appiah-padi, W., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23841. Retrieved from [Link]

  • Shaikh, N. S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3), 73. Retrieved from [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • Appiah-padi, W., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23841. Retrieved from [Link]

  • Komatsu, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2973-2978. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2018). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Retrieved from [Link]

  • ResearchGate. (2007). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

  • Reddit. (2022, March 17). BOC deprotection under basic conditions in anion-exchange HPLC? Retrieved from [Link]

  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]

Sources

Application of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran in the synthesis of constrained diamines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran in the Synthesis of Constrained Diamines

Audience: Researchers, scientists, and drug development professionals.

Abstract

Conformationally restricted scaffolds are of paramount importance in medicinal chemistry, offering a powerful strategy to enhance ligand potency, selectivity, and pharmacokinetic properties by pre-organizing functional groups for optimal interaction with biological targets.[1][2] This guide details the application of a versatile building block, cis-4-Amino-3-(tert-butoxycarbonylamino)-tetrahydro-2H-pyran, for the rational design and synthesis of novel bicyclic constrained diamines. We present a strategic workflow, from the synthesis of a key bicyclic intermediate via an intramolecular reaction to the final deprotection step, yielding the target diamine scaffold. The protocols herein are designed to be robust and informative, explaining the causality behind experimental choices to empower researchers in developing novel chemical entities.

The Building Block: cis-4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

The title compound is a valuable synthon, presenting a cis-1,2-diamine motif on a conformationally biased tetrahydropyran (THP) ring. The THP scaffold itself is a prevalent feature in numerous natural products and pharmacologically active molecules, valued for its favorable physicochemical properties and unique three-dimensional architecture.[3] The differential protection of the two amino groups—one as a free primary amine and the other as a Boc-carbamate—allows for sequential, regioselective functionalization, which is the cornerstone of its utility.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
Appearance Off-white to white solid (predicted)
Key Features - Tetrahydropyran core for conformational rigidity.
- Orthogonally protected vicinal diamine.
- Primary amine for initial C-N bond formation.
- Acid-labile Boc group for late-stage deprotection.
Rationale for Synthetic Approach

The synthesis of the title compound can be envisioned from commercially available starting materials, such as a protected dihydropyran derivative. A plausible, multi-step sequence is outlined below, demonstrating a standard approach in modern heterocyclic chemistry.

A 1. Dihydropyran Precursor B 2. Epoxidation A->B m-CPBA C 3. Azide Ring-Opening (SN2) B->C NaN3 D 4. Hydroxyl Protection (e.g., TBS) C->D TBSCl, Imidazole E 5. Azide Reduction (e.g., H2, Pd/C) D->E H2, Pd/C F 6. Boc Protection E->F Boc2O, Et3N G 7. Deprotection of Hydroxyl F->G TBAF H 8. Mitsunobu Azidation G->H DPPA, DEAD I 9. Staudinger Reduction H->I PPh3, H2O J 10. Final Product I->J cis-4-Amino-3-(boc-amino)- tetrahydro-2H-pyran

Caption: Proposed synthetic pathway to the target building block.

This proposed route strategically installs the two amino functionalities with the desired cis-stereochemistry and orthogonal protection, ready for subsequent elaboration.

Core Application: Synthesis of a Bicyclic Diamine

The primary application of cis-4-Amino-3-(boc-amino)-tetrahydro-2H-pyran is its use as a scaffold to construct more complex, rigid molecules. The general strategy involves an annulation reaction using the free 4-amino group to build a second ring, followed by the deprotection of the 3-amino group. This creates a bicyclic system where the relative orientation of the two amino groups is fixed in space.

A Starting Material B Bicyclic Intermediate A->B Ring-Forming Reaction C Final Constrained Diamine B->C Boc Deprotection

Caption: High-level strategy for synthesizing constrained diamines.

This approach leverages the pre-organized stereochemistry of the starting material to directly translate into the final product's three-dimensional structure.

Detailed Experimental Protocols

The following protocols describe a representative two-step synthesis of a novel bicyclic diamine scaffold from cis-4-Amino-3-(boc-amino)-tetrahydro-2H-pyran.

Protocol 1: Synthesis of Bicyclic Lactam Intermediate via Intramolecular Amidation

This protocol details the acylation of the primary amine with an omega-halo acid chloride, followed by an intramolecular Sₙ2 reaction to form a second, fused ring.

Materials:

  • cis-4-Amino-3-(boc-amino)-tetrahydro-2H-pyran (1.0 equiv)

  • 5-Bromovaleryl chloride (1.1 equiv)

  • Triethylamine (Et₃N, 2.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Potassium tert-butoxide (KOtBu, 1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Acylation:

    • Dissolve cis-4-Amino-3-(boc-amino)-tetrahydro-2H-pyran (1.0 equiv) and Et₃N (2.5 equiv) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Slowly add a solution of 5-bromovaleryl chloride (1.1 equiv) in anhydrous DCM dropwise over 15 minutes. Causality: Slow addition at low temperature is crucial to control the exotherm of the acylation and prevent side reactions.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up (Acylation):

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bromo-amide intermediate. This intermediate is often used directly in the next step without further purification.

  • Intramolecular Cyclization:

    • Dissolve the crude bromo-amide intermediate in anhydrous THF under an argon atmosphere.

    • Add potassium tert-butoxide (1.5 equiv) portion-wise at room temperature. Causality: KOtBu is a strong, non-nucleophilic base that deprotonates the amide nitrogen, facilitating the subsequent intramolecular nucleophilic attack on the primary bromide to form the lactam ring.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the formation of the bicyclic product.

  • Work-up and Purification (Cyclization):

    • Carefully quench the reaction with saturated aqueous NH₄Cl.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure bicyclic lactam intermediate.

Protocol 2: Boc-Deprotection to Yield the Target Diamine

This protocol uses trifluoroacetic acid (TFA) for the efficient and complete removal of the Boc protecting group.[4][5]

Materials:

  • Bicyclic lactam intermediate (1.0 equiv)

  • Trifluoroacetic acid (TFA, 10-20 equiv)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Rotary evaporator

Step-by-Step Procedure:

  • Deprotection Reaction:

    • Dissolve the bicyclic lactam intermediate (1.0 equiv) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (10-20 equiv) to the stirred solution. Mechanism: The deprotection is an acid-catalyzed process where protonation of the carbamate is followed by the formation of a stable tert-butyl cation and release of CO₂.[4]

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

  • Product Isolation:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • Add cold diethyl ether to the residue. This will cause the product to precipitate, typically as the TFA salt. Causality: The protonated amine salt has low solubility in non-polar solvents like diethyl ether, enabling efficient isolation.

    • Collect the solid product by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum. The product is the constrained diamine, ready for characterization or further use.

Workflow Visualization and Data

The entire experimental process can be visualized as a continuous workflow.

cluster_0 Protocol 1: Ring Formation cluster_1 Protocol 2: Deprotection Acylation Acylation with 5-Bromovaleryl Chloride Workup1 Aqueous Work-up (NaHCO3) Acylation->Workup1 Cyclization Intramolecular Cyclization (KOtBu in THF) Workup1->Cyclization Workup2 Aqueous Work-up (NH4Cl) Cyclization->Workup2 Purify1 Silica Gel Chromatography Workup2->Purify1 Deprotection Boc Deprotection (TFA in DCM) Purify1->Deprotection  Intermediate Concentration Concentration in vacuo Deprotection->Concentration Precipitation Precipitation with Cold Diethyl Ether Concentration->Precipitation Isolation Filtration & Drying Precipitation->Isolation Final Final Isolation->Final Final Product (TFA Salt)

Caption: Detailed experimental workflow from starting material to final product.

Expected Analytical Data
CompoundExpected ¹H NMR Signals (ppm, indicative)MS (ESI+)
Bicyclic Lactam Intermediate 7.5-8.0 (br s, 1H, NH-Boc), 3.0-4.0 (m, pyran & ring protons), 1.2-2.5 (m, alkyl protons), 1.45 (s, 9H, C(CH₃)₃)[M+H]⁺, [M+Na]⁺
Final Diamine (TFA Salt) 8.0-9.0 (br s, 3H, NH₃⁺), 7.5-8.0 (br s, 1H, lactam NH), 3.2-4.5 (m, pyran & ring protons), 1.5-2.8 (m, alkyl protons)[M+H]⁺

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Acylation (Protocol 1) - Insufficient base (Et₃N).- Deactivated acid chloride.- Steric hindrance.- Ensure 2.5 equiv of Et₃N are used.- Use freshly opened or distilled 5-bromovaleryl chloride.- Increase reaction time or slightly warm to 40 °C.
Low Yield in Cyclization (Protocol 1) - Intermolecular side reactions.- Insufficiently anhydrous conditions.- Perform the reaction under high dilution to favor intramolecular cyclization.- Ensure THF is rigorously dried and the reaction is under inert gas.
Incomplete Boc Deprotection (Protocol 2) - Insufficient TFA or reaction time.- Water in the reaction mixture.- Increase the equivalents of TFA or prolong the reaction time.- Use anhydrous DCM and ensure starting material is dry.
Difficulty in Product Precipitation - Product may be an oil.- Insufficient diethyl ether.- If an oil forms, decant the ether, re-dissolve in minimal methanol, and re-precipitate.- Use a larger volume of cold ether and triturate/scratch the flask.

References

  • D. J. W. Paton, G. T. Bourne, and P. F. Alewood, "Bicyclic Conformationally Restricted Diamines," ResearchGate, 2017. [Online]. Available: [Link]

  • G. Han, M. Tamaki, and V. J. Hruby, "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)," ResearchGate, 2016. [Online]. Available: [Link]

  • A. A. Trabanco, C. A. Olsen, and A. T. Marino, "Synthesis and conformational analysis of new [3.2.2]- and [3.2.1]-3-azabicyclic diamines," Montclair State University, 2017. [Online]. Available: [Link]

  • A. R. S. Fer, S. F. T. F. O. Couto, and J. A. R. Salvador, "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated," Semantic Scholar, 2012. [Online]. Available: [Link]

Sources

Application Note: Strategic Incorporation of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran into Diverse Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently appearing in marketed drugs and clinical candidates.[1] Its non-planar, three-dimensional structure offers an escape from the "flatland" of aromatic ring systems, often leading to improved physicochemical properties such as solubility and metabolic stability, while providing defined vectors for substituent placement. The specific building block, 4-Amino-3-(tert-butoxycarbonyl-amino)-tetrahydro-2H-pyran (henceforth referred to as 1 ), presents a unique opportunity for generating novel chemical matter. This diamine scaffold, with its differentially protected amino groups, allows for sequential and site-selective functionalization, making it an ideal starting point for the construction of diverse and complex small molecule libraries.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic incorporation of building block 1 into small molecule libraries via two primary methodologies: solution-phase parallel synthesis and solid-phase organic synthesis. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and discuss the analytical characterization of the resulting library members.

Chemical & Physical Properties of the Core Scaffold

PropertyValueSource/Method
Molecular Formula C₁₀H₂₀N₂O₃[2][3]
CAS Number 1316831-46-5[2][3]
Molecular Weight 216.28 g/mol Calculated
Appearance Off-white to white solidTypical for Boc-protected amines
Solubility Soluble in DCM, DMF, MeOH; sparingly soluble in waterPredicted based on structure

The key structural feature of compound 1 is the presence of two amine functionalities with orthogonal protection. The primary amine at the C4 position is free and nucleophilic, while the amine at the C3 position is protected by an acid-labile tert-butoxycarbonyl (Boc) group.[4][5] This arrangement is the cornerstone of its utility, enabling selective reaction at the C4 amine while the C3 amine remains masked. The Boc group can be quantitatively removed later in the synthetic sequence under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the second amine for further diversification.[]

Strategic Pathways for Library Generation

The dual functionality of building block 1 allows for two primary diversification strategies, which can be executed in parallel formats to rapidly generate a library of analogues.

G cluster_0 Core Building Block cluster_1 Diversification Pathway 1 cluster_2 Diversification Pathway 2 A 4-Amino-3-(boc-amino)- tetrahydro-2H-pyran (1) B Reaction at C4-Amine (Amide Coupling, Reductive Amination) A->B E Boc Deprotection (TFA) A->E C Boc Deprotection (TFA) B->C D Reaction at C3-Amine (Further Diversification) C->D F Reaction at C3-Amine E->F G Reaction at C4-Amine F->G G cluster_0 Amide Coupling Workflow start Dissolve Building Block 1 and Carboxylic Acid (R-COOH) in an aprotic solvent (e.g., DMF) reagents Add Coupling Reagent (e.g., HATU, EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA) start->reagents react Stir at room temperature (Monitor by LC-MS) reagents->react workup Aqueous Workup & Extraction react->workup purify Purification (e.g., Column Chromatography, Preparative HPLC) workup->purify product Isolated Product: 4-Acylamino-3-(boc-amino)-THP purify->product

Figure 2: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is robust and generally high-yielding for a wide range of carboxylic acids.

  • Preparation : In an array of reaction vials, add a solution of building block 1 (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Acid Addition : To each vial, add a unique carboxylic acid (1.1 eq.).

  • Reagent Addition : Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to each vial.

  • Reaction : Cap the vials and agitate at room temperature for 4-16 hours.

  • Monitoring : Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent.

  • Work-up : Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product via flash column chromatography or preparative HPLC.

Key Reaction II: Reductive Amination at the C4-Amine

Reductive amination is a powerful method for forming C-N bonds and is highly amenable to parallel synthesis. [7][8][9]This reaction allows for the introduction of a wide variety of substituents from a diverse pool of commercially available aldehydes and ketones.

G cluster_1 Reductive Amination Workflow start_ra Dissolve Building Block 1 and Aldehyde/Ketone (RCHO/RCOR') in a suitable solvent (e.g., DCE, THF) reductant Add Reducing Agent (e.g., Sodium Triacetoxyborohydride - STAB) start_ra->reductant acid Optionally, add acetic acid as a catalyst reductant->acid react_ra Stir at room temperature (Monitor by LC-MS) acid->react_ra quench Quench with saturated aqueous NaHCO₃ react_ra->quench purify_ra Extraction and Purification quench->purify_ra product_ra Isolated Product: 4-Alkylamino-3-(boc-amino)-THP purify_ra->product_ra

Figure 3: General workflow for reductive amination.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for one-pot reductive aminations as it does not readily reduce the starting aldehyde or ketone. [8]

  • Preparation : To an array of reaction vials, add building block 1 (1.0 eq.) and a unique aldehyde or ketone (1.2 eq.) in 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional) : For less reactive carbonyls, add acetic acid (1.0 eq.).

  • Reducing Agent : Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to each vial.

  • Reaction : Cap the vials and agitate at room temperature for 12-24 hours.

  • Monitoring : Track the formation of the product by LC-MS.

  • Work-up : Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM).

  • Purification : Combine the organic layers, dry over Na₂SO₄, concentrate, and purify.

Part 2: Solid-Phase Organic Synthesis (SPOS)

SPOS is a powerful technique for the high-throughput synthesis of large compound libraries. [10]The key advantage is the simplification of purification; excess reagents and by-products are removed by simple filtration and washing of the resin-bound product. [11]

Immobilization Strategy

The building block 1 can be attached to a solid support through its free C4-amine. A resin with a linker susceptible to cleavage under conditions orthogonal to the Boc-deprotection is required. For instance, a Rink Amide resin can be acylated with a bifunctional linker (e.g., a dicarboxylic acid) to which the C4-amine of 1 is subsequently coupled.

Protocol 3: Immobilization and On-Resin Diversification

  • Resin Preparation : Swell Rink Amide resin in DMF.

  • Linker Coupling : Couple a suitable linker (e.g., succinic anhydride) to the resin.

  • Building Block Attachment : Couple the C4-amine of building block 1 to the linker-functionalized resin using standard peptide coupling conditions (e.g., HATU/DIPEA).

  • Boc Deprotection : Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes to remove the Boc group from the C3-amine. []5. Wash and Neutralize : Wash the resin thoroughly with DCM, followed by a neutralization step with 10% DIPEA in DMF.

  • On-Resin Acylation : Acylate the newly freed C3-amine with a library of carboxylic acids in parallel reactors using HATU/DIPEA.

  • Wash : Thoroughly wash the resin to remove excess reagents.

  • Cleavage : Cleave the final products from the resin using a strong acid cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to yield the crude products as C-terminal amides.

  • Purification : Purify the cleaved products by preparative HPLC.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized library members.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the primary tool for monitoring reaction progress and assessing the purity of the final compounds. [12]Electrospray ionization (ESI) is typically effective for these polar molecules.

Tandem Mass Spectrometry (MS/MS) : MS/MS fragmentation patterns can provide structural confirmation. [13][14]For a generic product from an amide coupling (Structure 2 ), a likely fragmentation pathway would involve the cleavage of the newly formed amide bond and fragmentation of the tetrahydropyran ring.

G Parent [M+H]⁺ of Structure 2 Frag1 Loss of Boc group (-100 Da) Parent->Frag1 Frag2 Amide bond cleavage Parent->Frag2 Frag3 THP ring fragmentation Parent->Frag3

Figure 4: Predicted MS/MS fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For representative library members, ¹H and ¹³C NMR spectroscopy provides definitive structural elucidation. The complex, non-aromatic region of the ¹H NMR spectrum will contain overlapping multiplets corresponding to the diastereotopic protons of the tetrahydropyran ring. [15][16]The presence of the Boc group will be indicated by a characteristic singlet at approximately 1.4 ppm.

Conclusion

The 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran building block is a versatile and valuable tool for generating novel, three-dimensional small molecule libraries. Its orthogonally protected diamine functionalities allow for controlled, stepwise diversification through robust and well-established synthetic methodologies like amide coupling and reductive amination. Both solution-phase and solid-phase strategies can be effectively employed, offering flexibility in scale and throughput to suit the needs of any drug discovery program. The protocols and strategies outlined in this note provide a solid foundation for researchers to successfully incorporate this promising scaffold into their discovery efforts, paving the way for the identification of new bioactive molecules.

References

  • Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(25), 4527–4529. [Link]

  • Alomari, K., et al. (2022). Enantioselective “Clip-Cycle” Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. Organic & Biomolecular Chemistry. [Link]

  • Agasti, S., et al. (2019). Utilization of Cyclic Amides as Masked Aldehyde Equivalents in Reductive Amination Reactions. The Journal of Organic Chemistry, 84(11), 7417-7425. [Link]

  • Gayo, L. M. (1998). Solution-phase library generation: methods and applications in drug discovery. Biotechnology and Bioengineering, 61(2), 95-106. [Link]

  • The Role of t-Boc Protection in Organic Synthesis Applications. (2026). Industry Article. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Kumar, P., et al. (2024). A Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. [Link]

  • SpectraBase. (n.d.). cis-3,4-Dimethyl-tetrahydropyran. SpectraBase. [Link]

  • Pullen, F. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich Research Repository. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time... ResearchGate. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Singh, R. P., et al. (2014). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-10. [Link]

  • Agatemor, C., et al. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Organic & Biomolecular Chemistry. [Link]

  • Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry, 47(1), 25-49. [Link]

  • Tice, C. M. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(20), 14834-14881. [Link]

  • Gelain, A., et al. (2022). Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & L'Industria. [Link]

  • International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. [Link]

Sources

Application Note: 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Tetrahydropyran Scaffold as a Privileged Structure in Medicinal Chemistry

The tetrahydropyran (THP) ring is a prevalent scaffold in a multitude of bioactive natural products and clinically successful drugs.[1][2] Its non-planar, saturated heterocyclic structure provides an excellent platform for creating three-dimensional diversity in drug candidates, which can lead to improved target affinity and selectivity, as well as favorable pharmacokinetic properties.[3] The incorporation of specific functional groups onto the THP core allows for the precise orientation of pharmacophoric elements to interact with biological targets. The 3,4-diamino substitution pattern on the tetrahydropyran ring, as present in 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran, offers a particularly attractive starting point for the synthesis of novel enzyme inhibitors. The vicinal diamine motif, with one amine protected with a tert-butoxycarbonyl (Boc) group, provides a versatile handle for synthetic elaboration, enabling the generation of diverse libraries of compounds for screening.[4]

The Boc protecting group is instrumental in modern organic synthesis, particularly in drug discovery.[5][6] It allows for the selective protection of a reactive amine functionality, preventing its participation in undesired side reactions while other parts of the molecule are being modified.[7] The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, making it an ideal choice for multi-step synthetic sequences.[4][8] This application note will provide a detailed guide on leveraging this compound as a key building block for the synthesis of a library of potential enzyme inhibitors and outlines a general protocol for their evaluation.

Synthetic Strategy: From a Versatile Building Block to a Diverse Inhibitor Library

The primary amino group of this compound is a key site for diversification. Through N-acylation reactions, a wide array of substituents can be introduced, allowing for the systematic exploration of the chemical space around the THP scaffold to identify optimal interactions with the target enzyme's active site. This process is central to establishing a structure-activity relationship (SAR), which guides the optimization of lead compounds.[9]

The general synthetic workflow for generating a library of potential enzyme inhibitors from this compound is depicted below. This strategy involves the acylation of the free amino group, followed by the deprotection of the Boc-protected amine to yield the final compounds.

synthetic_workflow A 4-Amino-3-(boc-amino)- tetrahydro-2H-pyran B N-Acylation (R-COCl, Base) A->B C Boc-Protected Intermediate B->C D Boc Deprotection (TFA or HCl) C->D E Final Inhibitor Library D->E

Caption: Synthetic workflow for the generation of an inhibitor library.

Experimental Protocols

PART 1: Synthesis of an N-Acylated Inhibitor Library

This protocol describes a general method for the N-acylation of this compound with various acyl chlorides.

Materials:

  • This compound (CAS 1316831-46-5)

  • A selection of acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography apparatus with silica gel

Procedure:

  • N-Acylation: a. To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq). b. Cool the reaction mixture to 0 °C in an ice bath. c. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC. e. Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. f. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate. h. Purify the crude product by flash column chromatography on silica gel.

  • Boc Deprotection: a. Dissolve the purified Boc-protected intermediate in DCM. b. Add trifluoroacetic acid (TFA) (10 eq) and stir the mixture at room temperature for 2 hours. c. Monitor the deprotection by TLC. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Redissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO3 solution. f. Extract the product with DCM (3 x 15 mL). g. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate to yield the final N-acylated product.

PART 2: Enzyme Inhibition Assay Protocol (Example: HIV-1 Protease)

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a representative enzyme, HIV-1 protease.[8]

Materials:

  • Synthesized inhibitor library

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate for HIV-1 Protease (e.g., a peptide with a fluorescent reporter and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • 96-well microplates (black, for fluorescence readings)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: a. Prepare stock solutions of the synthesized inhibitors in DMSO (e.g., 10 mM). b. Create a series of dilutions of each inhibitor in the assay buffer to achieve a range of final concentrations for IC50 determination.

  • Enzyme Inhibition Assay: a. To each well of the 96-well plate, add 50 µL of the diluted inhibitor solution. Include wells with buffer and DMSO as negative controls and a known inhibitor as a positive control. b. Add 25 µL of the HIV-1 Protease solution (at a pre-determined optimal concentration) to each well. c. Incubate the plate at 37 °C for 15 minutes. d. Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well. e. Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition versus the inhibitor concentration. c. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound using a suitable data analysis software.

Illustrative Structure-Activity Relationship (SAR) Data

The following table presents hypothetical IC50 data for a small library of inhibitors synthesized from this compound, targeting HIV-1 Protease. This data illustrates how modifications to the acyl group can impact inhibitory potency.

Compound IDR-Group (Acyl Moiety)IC50 (µM)
1a Benzoyl1.5
1b 4-Fluorobenzoyl0.8
1c 4-Nitrobenzoyl5.2
1d Cinnamoyl0.5
1e Phenylacetyl2.1

Analysis of Hypothetical SAR:

  • The introduction of an electron-withdrawing fluorine atom at the para-position of the benzoyl ring (1b ) improves potency compared to the unsubstituted benzoyl group (1a ), suggesting a potential favorable interaction in the enzyme's active site.

  • A strongly electron-withdrawing nitro group (1c ) leads to a significant decrease in activity, possibly due to steric hindrance or unfavorable electronic effects.

  • The extended conjugation of the cinnamoyl group (1d ) results in the most potent compound in this series, indicating that the size and shape of the acyl moiety are critical for optimal binding.

  • Increasing the flexibility by introducing a methylene spacer (1e ) reduces the inhibitory activity, suggesting that a more rigid conformation is preferred.

Mechanism of Enzyme Inhibition

The synthesized inhibitors are designed to act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding.

inhibition_mechanism cluster_0 Normal Reaction cluster_1 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) E_P Enzyme (E) ES->E_P k_cat P Product (P) E2 Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E2->EI + I I Inhibitor (I)

Caption: General mechanism of competitive enzyme inhibition.

Conclusion

This compound is a valuable and versatile starting material for the development of novel enzyme inhibitors. Its stereochemically defined diaminotetrahydropyran core, combined with the strategic use of Boc protection, allows for the efficient synthesis of diverse compound libraries. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of such inhibitors, enabling the exploration of structure-activity relationships and the optimization of lead compounds for various enzymatic targets. The insights gained from these studies can significantly contribute to the discovery of new therapeutic agents.

References

  • Ghosh, A. K., et al. (2021). Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands. Bioorganic & Medicinal Chemistry Letters, 30(24), 127635. [Link]

  • Comoy, C., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. Bioorganic & Medicinal Chemistry, 8(3), 483-95. [Link]

  • Anderson, D. R., et al. (2009). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 19(21), 6132-6136. [Link]

  • Shafi, S. S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research, 5(3), 1-4. [Link]

  • Chen, H., et al. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. ACS Combinatorial Science, 21(10), 688-694. [Link]

  • Batt, D. G., et al. (1996). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. Journal of Medicinal Chemistry, 39(23), 4608-21. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Rostami, A., et al. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Molecular Diversity, 24(4), 1385-1431. [Link]

  • Marquis, R. W., et al. (1998). Conformationally Constrained 1,3-diamino Ketones: A Series of Potent Inhibitors of the Cysteine Protease Cathepsin K. Journal of Medicinal Chemistry, 41(19), 3563-7. [Link]

  • Sevrioukova, I. F. (2011). Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model. Journal of Medicinal Chemistry, 54(10), 3493-3504. [Link]

  • Manral, L., et al. (2013). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Bioscience-Landmark, 18(4), 1269-1285.
  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. (2005). Synlett, 2005(16), 2429-2448.
  • Taoufyk, A., et al. (2026).

Sources

Application Notes & Protocols: Chemo-selective Modifications of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 3,4-Diaminotetrahydropyran Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry. As a bioisostere of cyclohexane, its incorporation of an oxygen atom reduces lipophilicity and introduces a potential hydrogen bond acceptor, often improving the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates[1]. The vicinal diamino substitution pattern, as seen in 4-Amino-3-(tert-butoxycarbonyl-amino)-tetrahydro-2H-pyran, offers a rich platform for generating molecular diversity. The strategic placement of two amino groups with differentiated reactivity—a nucleophilic primary amine at the C4 position and a sterically hindered, electronically deactivated Boc-protected amine at C3—opens a gateway for sequential, chemo-selective functionalization.

This guide provides a detailed exploration of the chemical logic and practical protocols for the selective modification of this versatile building block. We will address the core challenge: how to precisely functionalize one nitrogen atom in the presence of the other. This is achieved through an orthogonal protection strategy, where the differential reactivity of the free primary amine and the Boc-protected amine is exploited to direct synthetic outcomes[2][3][4]. The methodologies detailed herein are fundamental for researchers in drug discovery aiming to synthesize libraries of novel compounds built upon the aminotetrahydropyran core[5][6].

Part 1: Understanding the Chemical Selectivity

The cornerstone of modifying 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran lies in the inherent reactivity differences between its two nitrogen centers.

  • C4-Primary Amine : This amine is a potent nucleophile. Its lone pair of electrons is readily available for reactions with electrophiles such as acyl chlorides, alkyl halides, and aldehydes (in reductive aminations). Its reactivity is primarily governed by sterics and the reaction conditions.

  • C3-Boc-Protected Amine : The tert-butoxycarbonyl (Boc) group dramatically alters the reactivity of the C3-amine. The nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity[7]. Furthermore, the bulky tert-butyl group provides substantial steric hindrance, further impeding attack by electrophiles.

This electronic and steric disparity is the key to achieving chemo-selectivity. Under standard conditions, electrophiles will react preferentially at the C4-amine, leaving the C3-NHBoc group intact.

G cluster_0 Reactivity Profile cluster_1 Properties Substrate This compound C4_Amine C4-NH₂ (Primary Amine) Substrate->C4_Amine Position 4 C3_Amine C3-NHBoc (Boc-Protected Amine) Substrate->C3_Amine Position 3 C4_Props • High Nucleophilicity • Sterically Accessible • Readily Reactive C4_Amine->C4_Props C3_Props • Low Nucleophilicity (Resonance) • Sterically Hindered • Unreactive to mild electrophiles C3_Amine->C3_Props

Caption: Comparative reactivity of the C4 and C3 amino groups.

Part 2: Strategic Workflow for Sequential Functionalization

A logical and efficient workflow for creating diverse derivatives involves a three-stage process. This approach ensures that each modification step is clean, selective, and high-yielding.

G start Starting Material: 4-Amino-3-(boc-amino)-THP step1 Stage 1: Selective C4-Amine Functionalization (e.g., Acylation, Alkylation) start->step1 intermediate1 Intermediate: C4-Functionalized-C3-NHBoc THP step1->intermediate1 step2 Stage 2: Selective C3-Amine Deprotection (Boc Removal) intermediate1->step2 intermediate2 Intermediate: C4-Functionalized-C3-NH₂ THP step2->intermediate2 step3 Stage 3: C3-Amine Functionalization (e.g., Acylation, Alkylation) intermediate2->step3 final_product Final Product: Di-substituted 3,4-Diamino-THP step3->final_product

Caption: A three-stage workflow for sequential modification.

Part 3: Detailed Protocols and Methodologies

Stage 1: Chemo-selective N-Functionalization of the C4-Primary Amine

The high nucleophilicity of the C4-amine allows for its selective modification under mild conditions.

Protocol 1.1: Selective N-Acylation of the C4-Amine

This protocol describes the formation of an amide bond at the C4 position using an acyl chloride. The reaction is typically rapid and clean.

  • Objective : To selectively acylate the C4-amine in the presence of the C3-NHBoc group.

  • Principle : The primary amine is significantly more reactive towards acylating agents than the resonance-stabilized and sterically hindered Boc-protected amine[7][8]. A mild base is used to scavenge the HCl byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath under a nitrogen or argon atmosphere.

  • Add the base (TEA or DIPEA, 1.5 eq.) to the stirred solution.

  • Slowly add the acyl chloride (1.05 eq.) dropwise over 5-10 minutes. A white precipitate of triethylammonium chloride may form.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 1.2: Selective N-Alkylation of the C4-Amine via Reductive Amination

This method is ideal for introducing alkyl groups by reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent.

  • Objective : To selectively alkylate the C4-amine without affecting the C3-NHBoc group.

  • Principle : The primary amine readily forms an imine/enamine with the carbonyl compound, which is then selectively reduced by a hydride reagent like sodium triacetoxyborohydride. The C3-NHBoc group does not participate in this reaction[1].

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the aldehyde/ketone (1.1 eq.) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify via flash chromatography to obtain the desired C4-alkylated product.

Parameter Protocol 1.1 (Acylation) Protocol 1.2 (Reductive Amination)
Electrophile Acyl Chloride / AnhydrideAldehyde / Ketone
Key Reagent Base (TEA, DIPEA)Reducing Agent (NaBH(OAc)₃)
Temperature 0 °C to Room TempRoom Temperature
Typical Yield >90%75-95%
Key Advantage Fast and efficientAccess to a wide range of alkyl groups
Stage 2: Selective Deprotection of the C3-Amine

Once the C4-amine is functionalized (and now exists as a less-reactive amide or secondary/tertiary amine), the Boc group at C3 can be removed to reveal the C3-primary amine for subsequent modification. The key is to use conditions that cleave the acid-labile Boc group without affecting the newly installed functionality[2][9].

Protocol 2.1: Boc Deprotection with Trifluoroacetic Acid (TFA)

This is a standard, robust method for Boc removal.

  • Objective : To selectively remove the Boc protecting group from the C3-amine.

  • Principle : Strong acids like TFA protonate the carbamate oxygen, leading to the collapse of the protecting group into gaseous isobutylene and carbon dioxide, liberating the free amine as its trifluoroacetate salt[1][9].

Materials:

  • C4-functionalized-C3-NHBoc THP intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH for neutralization

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq.) in DCM (approx. 0.1 M).

  • Add TFA to the solution to make a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 1-2 hours. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer is basic.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the C3-deprotected product.

Protocol 2.2: Milder Boc Deprotection with Aqueous Phosphoric Acid

For substrates sensitive to the harshness of TFA, aqueous phosphoric acid offers a milder alternative[10].

  • Objective : To remove the Boc group under less harsh acidic conditions.

  • Principle : Aqueous phosphoric acid provides sufficient acidity to cleave the Boc group while being less aggressive than TFA, which can be beneficial for preserving other acid-sensitive functionalities[10].

Materials:

  • C4-functionalized-C3-NHBoc THP intermediate

  • Aqueous Phosphoric Acid (85 wt. % in H₂O)

  • Tetrahydrofuran (THF) or Acetonitrile

  • 1M Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq.) in THF or acetonitrile.

  • Add aqueous phosphoric acid (85%, typically 5-10 equivalents or as a co-solvent).

  • Stir the reaction at room temperature for 4-12 hours, monitoring for completion.

  • Once complete, dilute the reaction with water and basify to pH > 10 with 1M NaOH.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected amine.

Stage 3: Functionalization of the C3-Amine

With the C3-amine now exposed, it can be functionalized using protocols similar to those in Stage 1. The C4-functional group (now an amide or tertiary amine) is generally unreactive under these conditions, ensuring selectivity at the C3 position.

Protocol 3.1: Acylation or Alkylation of the C3-Amine

  • Procedure : Follow Protocol 1.1 (for acylation) or Protocol 1.2 (for reductive amination), using the product from Stage 2 as the starting material. This will yield the final di-substituted 3,4-diaminotetrahydropyran derivative.

Part 4: Orthogonal Strategy Considerations

For maximum synthetic flexibility, an alternative orthogonal protecting group can be employed at the C4 position. This would allow for the deprotection and functionalization of the C3-amine first.

G start Starting Material: 4-Amino-3-(boc-amino)-THP step1 Stage 1a: Protect C4-Amine (e.g., with Cbz group) start->step1 intermediate1 Intermediate: C4-NHCbz-C3-NHBoc THP step1->intermediate1 step2 Stage 2: Selective Boc Deprotection (Acidic Conditions) intermediate1->step2 intermediate2 Intermediate: C4-NHCbz-C3-NH₂ THP step2->intermediate2 step3 Stage 3: Functionalize C3-Amine intermediate2->step3 intermediate3 Intermediate: C4-NHCbz-C3-Functionalized THP step3->intermediate3 step4 Stage 4: Cbz Deprotection (Hydrogenolysis) intermediate3->step4 final_product Final Product: C3-Functionalized-C4-NH₂ THP step4->final_product

Caption: Alternative orthogonal strategy for C3-first functionalization.

  • Strategy : Protect the C4-amine with a benzyloxycarbonyl (Cbz) group, which is stable to the acidic conditions required for Boc removal but can be cleaved later via catalytic hydrogenolysis[1].

    • Protect C4 : React the starting material with Benzyl chloroformate (Cbz-Cl) under basic conditions.

    • Deprotect C3 : Remove the Boc group using TFA (Protocol 2.1). The Cbz group remains intact.

    • Functionalize C3 : Modify the newly freed C3-amine as desired.

    • Deprotect C4 : Remove the Cbz group using H₂ gas and a Palladium catalyst (e.g., Pd/C).

Conclusion

The this compound scaffold is a powerful tool for generating novel chemical entities. By understanding the principles of chemo-selectivity and applying a logical, staged functionalization approach, researchers can efficiently and reliably synthesize a diverse array of di-substituted aminotetrahydropyran derivatives. The protocols outlined in this guide provide a robust foundation for these synthetic endeavors, enabling the targeted design and development of next-generation therapeutics.

References

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. American Chemical Society. Retrieved from [Link]

  • Jubb, A. R., et al. (2022). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Catalysis. Available at: [Link]

  • Reddy, T. J., et al. (2012). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry, 14(9), 2454-2458. Available at: [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. University of Bristol School of Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable. Retrieved from [Link]

  • Request PDF. (2025). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ResearchGate. Retrieved from [Link]

  • Al-Sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry - Section B, 53B(8), 1115-1121. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-(Boc-amino)-tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-3-(Boc-amino)-tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during its preparation.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a unique set of challenges primarily centered on the selective protection of one of two vicinal amino groups on a tetrahydropyran ring. The proximity and potential for different stereochemical arrangements (cis and trans) of these amino groups dictate their reactivity, leading to potential side reactions such as di-protection and isomeric impurities. This guide provides a systematic approach to troubleshooting these issues, grounded in the principles of organic chemistry.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of the Desired Mono-Boc Product and Significant Formation of Di-Boc Impurity.

Question: My reaction is producing a large amount of the di-Boc protected product, and my yield of the desired this compound is consistently low. What is causing this, and how can I improve the selectivity for mono-protection?

Underlying Cause: The formation of a significant amount of the di-Boc derivative indicates that both amino groups of the 3,4-diaminotetrahydropyran precursor are reacting with the Boc-anhydride. This lack of selectivity is a common issue when working with diamines, as both amino groups are nucleophilic.

Solution: To achieve selective mono-protection, it is crucial to differentiate the reactivity of the two amino groups. A highly effective strategy is to perform a mono-protonation of the diamine before introducing the Boc-anhydride.[1][2] By adding one equivalent of a strong acid, you can form the mono-ammonium salt, leaving the other amino group as a free base. This free amine is then the only nucleophile available to react with the Boc-anhydride.

Detailed Experimental Protocol for Selective Mono-Boc Protection:

  • Dissolution: Dissolve the 3,4-diaminotetrahydropyran precursor in a suitable solvent such as methanol or a mixture of methanol and water.

  • Mono-protonation: Cool the solution to 0 °C and slowly add one equivalent of hydrochloric acid (HCl). Alternatively, HCl can be generated in situ by the addition of one equivalent of trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) to the methanol solvent.[3] Stir the mixture for 30 minutes to allow for equilibration to the mono-ammonium salt.

  • Boc Protection: To the solution of the mono-protonated diamine, add one equivalent of di-tert-butyl dicarbonate ((Boc)₂O).

  • Neutralization and Work-up: After the reaction is complete (monitored by TLC or LC-MS), evaporate the solvent. Add diethyl ether to precipitate and remove any unreacted diamine hydrochloride. Then, add a base such as sodium hydroxide (NaOH) solution to neutralize the remaining ammonium salt and liberate the mono-Boc protected product. Extract the product with an organic solvent.

Parameter Conventional Method Mono-protonation Method
Selectivity Low (significant di-Boc formation)High (predominantly mono-Boc product)
Yield Often below 50%Typically >70%
Purification Difficult chromatographic separationSimplified purification

Workflow for Selective Mono-Boc Protection:

cluster_0 Step 1: Mono-protonation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Work-up Diamine 3,4-Diaminotetrahydropyran Add_Acid Add 1 eq. HCl (or Me3SiCl in MeOH) Diamine->Add_Acid Mono_Salt Mono-ammonium Salt Add_Acid->Mono_Salt Add_Boc Add 1 eq. (Boc)2O Mono_Salt->Add_Boc Reaction Selective Reaction Add_Boc->Reaction Mono_Boc_Salt Mono-Boc Product (as salt) Reaction->Mono_Boc_Salt Neutralize Neutralize with Base (e.g., NaOH) Mono_Boc_Salt->Neutralize Extraction Organic Extraction Neutralize->Extraction Final_Product 4-Amino-3-(Boc-amino)- tetrahydro-2H-pyran Extraction->Final_Product

Caption: Selective mono-Boc protection workflow.

Problem 2: Incomplete Reaction and Difficulty in Driving the Boc Protection to Completion.

Question: My Boc protection reaction stalls, and I am left with a significant amount of unreacted starting material (3,4-diaminotetrahydropyran), even after extended reaction times. How can I ensure the reaction goes to completion?

Underlying Cause: Incomplete reactions can be due to several factors:

  • Insufficiently activated Boc-anhydride: While (Boc)₂O is generally reactive, its electrophilicity can be insufficient for less nucleophilic amines.

  • Low nucleophilicity of the amine: The basicity and nucleophilicity of the amino groups on the tetrahydropyran ring can be influenced by the solvent and other functional groups.

  • Inadequate base: If a base is used to enhance the nucleophilicity of the amine, an inappropriate choice or amount can lead to an incomplete reaction.

Solution:

  • Use of a Catalyst: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[4] DMAP is a hyper-nucleophilic catalyst that reacts with (Boc)₂O to form a highly reactive intermediate, which is then readily attacked by the amine.

  • Choice of Base and Solvent: Ensure that the reaction conditions are optimized. The use of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can enhance the nucleophilicity of the amine without competing with it.[5] The reaction is typically performed in solvents like THF, acetonitrile, or a biphasic system of chloroform and water with a base like sodium bicarbonate.[6]

Experimental Protocol with DMAP Catalyst:

  • Dissolve: Dissolve the 3,4-diaminotetrahydropyran and (Boc)₂O in a suitable solvent (e.g., THF).

  • Add Base: Add 1.1 equivalents of a non-nucleophilic base (e.g., TEA).

  • Add Catalyst: Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

  • Monitor: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

Mechanism of DMAP Catalysis:

Boc2O (Boc)2O Reactive_Intermediate Highly Reactive Intermediate Boc2O->Reactive_Intermediate + DMAP DMAP DMAP Boc_Amine R-NH-Boc Reactive_Intermediate->Boc_Amine + R-NH2 Amine R-NH2 DMAP_Regen DMAP (regenerated) Boc_Amine->DMAP_Regen - DMAP

Sources

Technical Support Center: Synthesis of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your results for both yield and purity.

I. Overview of the Synthetic Challenge

The synthesis of this compound involves the selective mono-protection of a vicinal diamine on a tetrahydropyran (THP) scaffold. The primary challenge lies in preventing the formation of the di-protected byproduct, tert-butyl (4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-yl)carbamate, and subsequently purifying the desired mono-protected product from the starting material and the di-Boc byproduct. The relative nucleophilicity of the two amino groups, reaction stoichiometry, and temperature are critical parameters that must be precisely controlled.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common side product in this reaction? The most common side product is the di-Boc protected diamine. This occurs when both amino groups react with the di-tert-butyl dicarbonate (Boc₂O). Its formation is highly dependent on the stoichiometry of the reagents.

Q2: My reaction seems to stall and I have a lot of unreacted starting material. What's the likely cause? This typically points to insufficient activation or a problem with your reagents. Check the quality of your Boc₂O and ensure your base is dry and appropriate for the reaction. In some cases, the solvent may not be optimal for solubility.

Q3: Why is my purified product still showing impurities by NMR/LCMS? The mono-Boc product, di-Boc byproduct, and the starting diamine can have very similar retention factors in column chromatography. Co-elution is a common problem. Purity issues can also arise from incomplete removal of the Boc group during a deprotection step if you are synthesizing the diamine precursor.

Q4: Can I use a different protecting group? Yes, other protecting groups like Cbz or Fmoc can be used. However, the Boc group is widely favored due to its stability in basic and nucleophilic conditions and its straightforward removal under mild acidic conditions, which is often compatible with other functional groups.[1][2][3]

III. Troubleshooting Guide: From Reaction to Purification

This section provides a detailed, issue-oriented approach to solving common problems encountered during the synthesis.

A. Issue: Low Yield of Mono-Boc Protected Product

A low yield is often traced back to either poor conversion of the starting material or excessive formation of the di-Boc byproduct.

Question: My LCMS analysis shows a large peak for the di-Boc byproduct and very little desired product. How can I improve selectivity for mono-protection?

Answer: Achieving selective mono-protection is the crux of this synthesis. The formation of the di-Boc species is a competing reaction that must be suppressed. Here are the key factors and solutions:

  • Stoichiometry is Critical: The most direct cause of di-protection is an excess of Boc₂O. The second protection step is often faster than the first, especially after one amine is protected, reducing the overall electron density of the molecule.

    • Solution: Use a slight sub-stoichiometric amount of Boc₂O (e.g., 0.95 equivalents). This ensures that the reagent is the limiting factor, kinetically favoring the mono-adduct.

  • Reagent Addition and Temperature: A high local concentration of Boc₂O can promote di-protection.

    • Solution: Dissolve the Boc₂O in the reaction solvent and add it dropwise to the solution of the diamine at a reduced temperature (e.g., 0 °C). This maintains a low concentration of the electrophile and allows the less reactive second amino group to remain unreacted.

  • The Mono-Salt Strategy: A highly effective method to deactivate one amino group is to form a mono-salt in situ. Protonating one amine significantly reduces its nucleophilicity, leaving the other free to react.[4][5]

    • Solution & Protocol: Dissolve the diamine in an anhydrous alcohol like methanol. At 0 °C, add one equivalent of a reagent that can generate HCl in situ, such as trimethylsilyl chloride (TMSCl) or a controlled amount of acetyl chloride.[5] After stirring for a short period to allow for mono-protonation, proceed with the dropwise addition of Boc₂O.

The following diagram illustrates the primary reaction pathway and the competing side reaction.

Reaction_Scheme SM 3,4-Diamino-THP Boc2O + Boc₂O SM->Boc2O Product Desired Product 4-Amino-3-(boc-amino)-THP Boc2O->Product Selective Mono-Protection SideProduct Side Product Di-Boc Protected Boc2O->SideProduct Di-Protection Conditions1 ~1.0 eq. Product->Conditions1 Conditions2 >1.0 eq. SideProduct->Conditions2

Caption: Reaction pathway for Boc protection of 3,4-Diamino-THP.

Table 1: Optimizing Reaction Conditions for Mono-Protection
ParameterStandard ConditionOptimized for Mono-selectivityRationale
Equivalents of Boc₂O 1.1 - 1.2 eq.0.95 - 1.0 eq.Prevents over-reaction and formation of the di-Boc byproduct.
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)DIPEA is a non-nucleophilic, sterically hindered base that is less likely to cause side reactions.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF) or Methanol (for mono-salt method)Solvent choice can influence reactivity and selectivity.
Temperature Room Temperature0 °C to Room TemperatureLower temperature slows the reaction rate, increasing kinetic control and selectivity.
Addition Method Single portionSlow, dropwise addition of Boc₂O solutionMaintains a low concentration of the electrophile, minimizing di-protection.
B. Issue: Difficulty in Purifying the Final Product

Even with an optimized reaction, small amounts of starting material and di-Boc byproduct are often present, complicating purification.

Question: How can I effectively separate the mono-Boc product from the di-Boc byproduct and the starting diamine using column chromatography?

Answer: Chromatographic separation of these closely related compounds requires careful selection of the stationary and mobile phases.

  • Stationary Phase: Standard silica gel is often effective. The highly polar starting diamine will have a very low Rf, the desired mono-Boc product will be intermediate, and the less polar di-Boc byproduct will have the highest Rf.

  • Mobile Phase Optimization: A gradient elution is almost always necessary.

    • Initial System: Start with a relatively non-polar system like Ethyl Acetate/Hexanes. This will elute the di-Boc byproduct first.

    • Improving Separation: To better separate the mono-Boc product from the baseline starting material, a more polar system is needed. A common and highly effective eluent system for amines is DCM/Methanol with a small amount of ammonium hydroxide (e.g., 90:10:1 DCM/MeOH/NH₄OH). The NH₄OH deactivates the acidic sites on the silica gel, preventing the common "streaking" of amines on the column and leading to sharper peaks and better separation.

Table 2: Suggested Gradient Elution Systems for Purification
StepEluent SystemPurpose
1. Column Equilibration 100% Dichloromethane (DCM)Equilibrate the column.
2. Elution of Di-Boc 0-5% Methanol in DCMElutes the least polar di-Boc byproduct.
3. Elution of Product 5-15% Methanol in DCM (+ 0.5-1% NH₄OH)Elutes the desired mono-Boc product. The base sharpens the peak.
4. Column Wash 20% Methanol in DCM (+ 1% NH₄OH)Washes the highly polar starting diamine from the column.

Question: My product is an oil and column chromatography is giving me purity issues. Are there non-chromatographic purification methods?

Answer: Yes, crystallization or salt formation can be powerful alternatives.

  • Crystallization: If your crude material is a persistent oil, it may be due to residual solvent or minor impurities.

    • Protocol: After initial workup, dissolve the crude oil in a minimum amount of a solvent in which it is highly soluble (e.g., ethyl acetate). Slowly add a non-polar "anti-solvent" (e.g., hexanes or cyclohexane) until the solution becomes cloudy. Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator. If an oil persists, try scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal, if available, is highly effective.[6]

  • Acid-Base Extraction / Salt Formation: This technique leverages the basicity of the free amine on your desired product.

    • Protocol: Dissolve the crude mixture in an organic solvent like ethyl acetate. Extract with a dilute aqueous acid (e.g., 1M HCl). The starting diamine and the desired mono-Boc product will move into the aqueous layer as their hydrochloride salts, while the neutral di-Boc byproduct remains in the organic layer. Separate the layers. Then, carefully basify the aqueous layer with NaOH or NaHCO₃ to pH > 10 and extract your product back into an organic solvent. This process effectively removes the di-Boc impurity.

IV. Process and Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis and purification process.

Troubleshooting_Workflow Start Start: Low Yield or Purity Analyze Analyze Crude Reaction Mixture (TLC, LCMS) Start->Analyze Problem1 High Di-Boc Byproduct? Analyze->Problem1 Problem2 High Starting Material? Problem1->Problem2 No Solution1 Optimize Boc Protection: - Reduce Boc₂O to <1 eq. - Use mono-salt strategy - Slow, cold addition Problem1->Solution1 Yes Problem3 Complex Mixture? Problem2->Problem3 No Solution2 Check Reaction Conditions: - Verify reagent quality - Increase reaction time/temp - Check base/solvent Problem2->Solution2 Yes Solution3 Refine Purification: - Use amine-specific eluent - Try acid/base extraction - Attempt crystallization Problem3->Solution3 Yes End Achieved High Yield & Purity Problem3->End No (Purity OK) Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting synthesis and purification.

V. References

  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved from BenchChem Technical Support.

  • Clarke, C. J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(5), 637-645. [Link]

  • Reddy, T. R., et al. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Molecules, 21(11), 1479. [Link]

  • Kattamuri, P. V., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23837. [Link]

  • Garrido, N., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols. Molecules, 23(11), 2845. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]

  • Rojas-Lima, S., et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 58(1), 23-28. [Link]

  • Pan, J., et al. (2018). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Chinese Journal of Chemistry, 36(9), 831-847.

  • Kamal, A., et al. (2007). Mono-, Di-, and Triaryl Substituted Tetrahydropyrans as Cyclooxygenase-2 and Tumor Growth Inhibitors. Synthesis and Biological Evaluation. Journal of Medicinal Chemistry, 50(16), 3845-3855. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Rojas-Lima, S., et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]

  • Patent CN102936220B. (2014). BOC protection method for aminopyridine. Google Patents.

  • Wang, Y., et al. (2018). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 74(38), 5524-5531.

  • Nguyen, T. T., et al. (2018). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Heravi, M. M., et al. (2013). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Journal of Chemistry, 2013, 1-6. [Link]

  • Shestopalov, A. M., et al. (2003). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Chemical Bulletin, 52(11), 2462-2469.

  • ResearchGate. (2014). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents.

  • Rode, N. D., et al. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 14(22), 5768-5771. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives.

  • Patent CN112661672A. (2021). Crystallization method of Boc-amino acid. Google Patents.

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2018). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.

  • Fadda, A. A., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 20(5), 8800-8815. [Link]

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Overcoming solubility issues of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming challenges related to the solubility of this key synthetic intermediate. Our goal is to equip you with the expertise to confidently handle this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and non-polar characteristics. The tetrahydropyran ring and the free amino group introduce polarity and the capacity for hydrogen bonding. Conversely, the tert-butoxycarbonyl (Boc) protecting group is bulky and lipophilic, which can decrease solubility in highly polar solvents. The interplay between these features dictates its solubility profile across different solvent systems.

Q2: In which general classes of solvents is this compound expected to be soluble?

A2: Generally, Boc-protected amines exhibit solubility in a range of common organic solvents.[1][2] Due to the presence of the polar tetrahydropyran ring and the free amine, solubility is often favored in polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. It may also show some solubility in polar protic solvents like methanol and ethanol, although extensive hydrogen bonding can sometimes lead to lower solubility than anticipated.

Q3: How does the Boc protecting group affect the overall properties of the molecule?

A3: The Boc group is an acid-labile protecting group used to mask the reactivity of an amine.[3] Its presence makes the protected amine unreactive to most bases and nucleophiles.[2] Chemically, it adds significant steric bulk and increases the lipophilicity of the molecule, which can decrease its solubility in aqueous or highly polar solvents while potentially increasing it in less polar organic solvents.

Q4: Is this compound acidic or basic? How might this affect handling?

A4: The molecule contains a free primary amine, which is basic. This basicity is a critical factor to consider, as it can be protonated by acids. This property can be leveraged to enhance solubility in aqueous or protic solvents by forming a salt. The Boc-protected amine is generally considered neutral and does not exhibit significant basicity.

Troubleshooting Guide: Overcoming Solubility Issues

Issue 1: My this compound is not dissolving in my chosen reaction solvent.

This is a common challenge, often arising from a mismatch between the solvent's polarity and the compound's structural characteristics. A systematic approach to solvent selection is key.

Underlying Cause Analysis:

The compound's structure presents a classic solubility challenge: the Boc group favors less polar environments, while the free amine and the ether linkage in the pyran ring prefer more polar solvents. Strong intermolecular hydrogen bonding between the free amine and the Boc-carbonyl or the pyran oxygen can also lead to a stable crystal lattice that is difficult to break down, resulting in poor solubility.

Step-by-Step Troubleshooting Protocol:
  • Initial Solvent Screening (Small Scale): Before committing your bulk material, perform a small-scale solubility test. This will save valuable material and time. See the detailed protocol below.

  • Solvent Selection Strategy: If your initial choice fails, consider the following options, moving from the most to the least commonly successful for similar compounds.

    Solvent ClassExamplesRationale for Use
    Polar Aprotic Dichloromethane (DCM), ChloroformOften the first choice for Boc-protected compounds. They can solvate the lipophilic Boc group while also interacting with the more polar parts of the molecule.
    Tetrahydrofuran (THF), DioxaneEthers are good at dissolving compounds with both polar and non-polar features. THF is a common solvent for Boc-protection reactions.[1]
    Acetonitrile (ACN)A polar aprotic solvent that can be effective, particularly if gentle heating is applied.
    Polar Protic Methanol, Ethanol, Isopropanol (IPA)Can be effective due to hydrogen bonding with the free amine and the pyran oxygen. However, sometimes the lipophilic Boc group can limit solubility. Alcoholic solvents can also enhance the rate of Boc protection reactions.
    Co-Solvent Systems DCM/Methanol, THF/Water, Dioxane/WaterA mixture of solvents can be highly effective. A small amount of a polar co-solvent like methanol can disrupt intermolecular hydrogen bonding, aiding dissolution in a less polar primary solvent like DCM.
  • Employ Gentle Heating: For many compounds, increasing the temperature can significantly improve both the rate of dissolution and the overall solubility.

    • Procedure: After adding the solvent, gently warm the mixture to 40-50°C with stirring.

    • Caution: Always be mindful of the boiling point of your solvent and the thermal stability of your compound. Do not heat flammable solvents with an open flame.

  • Consider pH Adjustment (for polar solvents): If you are using a polar protic solvent and solubility is still an issue, the basicity of the free amine can be used to your advantage.

    • Mechanism: Adding a small amount of a mild acid (e.g., a few drops of acetic acid or a sub-stoichiometric amount of a stronger acid like HCl) can protonate the free amine, forming a salt. This salt form is often significantly more soluble in polar solvents.

    • Important: This approach is only suitable if the resulting salt and the acidic conditions are compatible with your planned downstream reaction. The Boc group is sensitive to strong acids.[2]

Issue 2: The compound dissolves initially but then crashes out of solution during the reaction.

This often indicates that the solubility is borderline under the initial conditions and changes in the reaction mixture (e.g., consumption of a reagent, formation of a product, or temperature changes) are causing it to precipitate.

Troubleshooting Steps:

  • Increase Solvent Volume: The simplest solution is often to increase the amount of solvent to keep the compound below its saturation point throughout the reaction.

  • Add a Co-solvent: If the reaction is already underway, consider adding a small amount of a co-solvent in which the compound is more soluble. For example, if your reaction is in DCM, adding 5-10% methanol by volume can help to re-dissolve the precipitated material.

  • Maintain Gentle Heating: If your reaction is compatible with slightly elevated temperatures, maintaining a constant temperature of 40-50°C can prevent precipitation.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment
  • Weigh approximately 5-10 mg of this compound into a small vial.

  • Add the chosen solvent dropwise (e.g., 100 µL at a time) while stirring or agitating the vial.

  • Observe the dissolution after each addition.

  • Continue adding solvent up to a reasonable concentration for your intended reaction (e.g., 0.1 M).

  • If the compound does not dissolve at room temperature, gently warm the vial to 40-50°C and observe any changes.

  • Record your observations for each solvent tested to build a solubility profile for your specific batch.

Protocol 2: General Dissolution Procedure for Reaction Scale-Up
  • To a reaction vessel under an inert atmosphere (if required), add the this compound.

  • Add the primary solvent of choice (e.g., DCM) to achieve approximately 80% of the final desired volume.

  • Stir the mixture at room temperature for 10-15 minutes.

  • If the solid has not fully dissolved, begin to add a co-solvent (e.g., methanol) dropwise until a clear solution is obtained.

  • Alternatively, or in combination with a co-solvent, gently warm the mixture to 40-50°C until dissolution is complete.

  • Once the compound is fully dissolved, allow the solution to return to the desired reaction temperature before adding other reagents.

Visualizations

Chemical Structure and Key Solubility Features

Caption: Key structural features of this compound.

Troubleshooting Workflow for Solubility Issues

G start Start: Compound will not dissolve test_protocol Perform small-scale solubility test (Protocol 1) start->test_protocol solvent_choice Is it soluble in a common polar aprotic solvent (DCM, THF)? test_protocol->solvent_choice heat Try gentle heating (40-50°C) solvent_choice->heat No success Success: Proceed with reaction solvent_choice->success Yes cosolvent Add a polar co-solvent (e.g., 5-10% MeOH) heat->cosolvent No heat->success Yes ph_adjust Consider pH adjustment (if reaction is compatible) cosolvent->ph_adjust No cosolvent->success Yes ph_adjust->success Yes fail Consult further (Consider alternative protecting groups or synthesis route) ph_adjust->fail No

Caption: A decision tree for troubleshooting solubility problems.

References

  • Chankeshwara, N. & Chakraborti, A. K.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
  • Sigma-Aldrich. 4-Aminotetrahydropyran.
  • Margetić, D. & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Ben Alloum, A. & Villemin, D. (2012).
  • Suzhou Highfine Biotech. Double BOC protection selective removal method.
  • Google Patents. (2019). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Wikipedia.
  • Ralph, M. S. (2003).
  • Sigma-Aldrich. MRT - Mono-Boc-Protection of Diamines.
  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
  • BLDpharm. 2-((tert-butoxycarbonyl)amino)-2-(tetrahydro-2h-pyran-4-yl)acetic acid.
  • Sigma-Aldrich. 4-amino tetrahydropyran hydrochloride.
  • BLDpharm. 4-(Methylamino)tetrahydro-2H-pyran-3-ol.
  • Echemi.
  • PubChem. 4-Aminotetrahydropyran.
  • Pal, A., & Lahiri, S. C. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 78, 134-137.
  • Google Patents. (2013). BOC protection method for aminopyridine.
  • PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid.
  • Contreras, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(2), 1510-1524.
  • BOC Sciences. BOC-Amino Acids.
  • Mahdavi, S. M., et al. (2016). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian journal of pharmaceutical research, 15(4), 833–842.
  • Martínez-Salas, P., et al. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 27(19), 6265.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Ansari, S., et al. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Molecular diversity, 24(4), 1385–1431.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Russian Journal of Organic Chemistry. (2023).
  • Santa Cruz Biotechnology. cis-3-Boc-amino-tetrahydropyran-4-carboxylic acid.
  • PubChem. 4-Amino-3-oxobutanal.
  • ResearchGate. (2016). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow.
  • Chen, C. X., et al. (2015). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents.

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Technical Support Center: Strategies for the Regioselective Functionalization of 4-Amino-3-(Boc-amino)-tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 4-amino-3-(Boc-amino)-tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of manipulating this versatile scaffold. In the synthesis of complex molecules, such as the DPP-4 inhibitor Omarigliptin, precise control over the functionalization of the vicinal diamine motif on the tetrahydropyran ring is paramount.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring the integrity and efficiency of your synthetic routes.

Part 1: Selective Functionalization of the C4-Amino Group

The selective functionalization of the free amino group at the C4 position is often the initial and more straightforward transformation. The Boc-protecting group at the C3 position is generally stable under the conditions used for C4-functionalization. However, issues with selectivity and side reactions can still arise.

FAQ 1: I am observing low yields and incomplete conversion during the acylation of the C4-amino group. What are the potential causes and solutions?

Answer:

Low yields and incomplete conversion during the acylation of the C4-amino group can stem from several factors, primarily related to the reactivity of the amine and the stability of the starting material.

  • Insufficiently Activated Acylating Agent: The nucleophilicity of the C4-amino group can be moderate. Ensure your acylating agent is sufficiently reactive. For example, using an acyl chloride or an activated ester (e.g., NHS ester) is generally more effective than using the corresponding carboxylic acid with a carbodiimide activator in situ, which can sometimes lead to side reactions.

  • Steric Hindrance: The tetrahydropyran ring and the adjacent Boc-protected amino group can create some steric congestion around the C4-amino group.[3] If your acylating agent is particularly bulky, this can hinder its approach.

  • Inappropriate Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to scavenge the acid byproduct without competing in the acylation reaction. Ensure the base is of high purity and used in a slight excess (1.1-1.5 equivalents).

  • Solvent Issues: The reaction solvent must fully dissolve both the substrate and the reagents. Aprotic polar solvents like dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) are common choices. If solubility is an issue, consider a co-solvent system.

Troubleshooting Table 1: Optimizing C4-Acylation

Problem Potential Cause Recommended Solution
Low ConversionInsufficiently reactive acylating agentSwitch from carboxylic acid/coupling agent to acyl chloride or activated ester.
Steric hindrance from a bulky acylating agentConsider a less sterically demanding acylating agent if possible, or increase reaction temperature cautiously.
Inadequate baseUse a high-purity, non-nucleophilic base like DIPEA. Ensure stoichiometry is correct.
Formation of Side ProductsReaction with the Boc-protected amineThis is less common but can occur under harsh conditions. Ensure the reaction is run at a low to ambient temperature.
Decomposition of starting materialConfirm the stability of your starting material under the reaction conditions. Avoid prolonged reaction times at elevated temperatures.
Experimental Protocol: Selective Acylation of the C4-Amino Group
  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).

  • Add a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: Selective Functionalization of the C3-Amino Group

Functionalizing the C3-amino group regioselectively is a more complex task that requires a multi-step approach involving deprotection and subsequent selective reaction in the presence of the C4-amino group.

FAQ 2: How can I selectively deprotect the Boc group at the C3 position without affecting other functional groups?

Answer:

The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.

  • Standard Deprotection: A solution of 20-50% TFA in a solvent like DCM is typically effective for complete Boc removal at room temperature within 1-2 hours.

  • Preventing Side Reactions: The cleavage of the Boc group generates a tert-butyl cation, which can alkylate nucleophilic functional groups. While the tetrahydropyran scaffold itself is not highly susceptible, if your molecule contains other sensitive moieties (e.g., tryptophan or methionine residues in a peptide conjugate), the use of scavengers is recommended. Common scavengers include triisopropylsilane (TIS) or anisole.[]

Troubleshooting Table 2: Boc Deprotection

Problem Potential Cause Recommended Solution
Incomplete DeprotectionInsufficient acid strength or reaction timeIncrease the concentration of TFA or prolong the reaction time. Monitor closely by LC-MS.
Side Product FormationAlkylation by the tert-butyl cationAdd a scavenger such as triisopropylsilane (TIS) or anisole to the deprotection cocktail.
Difficulty in Isolating the DiamineThe resulting free diamine may be highly polar and water-solubleAfter deprotection and neutralization, consider using a strong cation exchange (SCX) resin for purification.
FAQ 3: After Boc deprotection, I have the 3,4-diaminotetrahydropyran. How can I achieve regioselective functionalization at the C3-amino group?

Answer:

Differentiating between the two amino groups in the 3,4-diaminotetrahydropyran is challenging due to their similar chemical nature as secondary amines. The strategy for selective functionalization at C3 often relies on exploiting subtle differences in their steric and electronic environments or by employing an orthogonal protection strategy.

Strategy 1: Exploiting Steric Hindrance

The C3 and C4 amino groups are in a vicinal relationship on the tetrahydropyran ring, and their relative accessibility can be influenced by the conformation of the ring. In many cases, one face of the ring may be more sterically encumbered than the other.

  • Use of Bulky Reagents: By using a sterically demanding reagent, it may be possible to selectively target the more accessible amino group. Careful consideration of the ring conformation is necessary to predict which amine is more accessible.

Strategy 2: Orthogonal Protection

A more robust and generally applicable method is to use an orthogonal protecting group strategy from the outset. This involves protecting the two amino groups with groups that can be removed under different conditions.[5]

  • Proposed Orthogonal Protection Scheme:

    • Start with a precursor where the C4-amino group is protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) and the C3-amino group is protected with the acid-labile Boc group.

    • Selectively remove the Fmoc group using a mild base (e.g., piperidine in DMF) to expose the C4-amino group for its initial functionalization.

    • After C4-functionalization, the Boc group at C3 can be removed with acid (e.g., TFA) to reveal the C3-amino group for the second functionalization.

This approach provides a clear and reliable pathway for sequential, regioselective functionalization.

Diagram 1: Orthogonal Protection Strategy Workflow

Orthogonal_Protection A 3-(Boc-amino)-4-(Fmoc-amino)- tetrahydropyran B Piperidine/DMF A->B C 3-(Boc-amino)-4-amino- tetrahydropyran B->C D R1-X (Acylation, Alkylation, etc.) C->D E 3-(Boc-amino)-4-(R1-amino)- tetrahydropyran D->E F TFA/DCM E->F G 3-amino-4-(R1-amino)- tetrahydropyran F->G H R2-Y (Acylation, Alkylation, etc.) G->H I 3-(R2-amino)-4-(R1-amino)- tetrahydropyran H->I

Caption: Workflow for regioselective functionalization using an orthogonal protection strategy.

FAQ 4: I am attempting a one-pot reaction to functionalize both amines differently after Boc deprotection, but I'm getting a mixture of products. What should I do?

Answer:

One-pot sequential functionalization of two similar amines is exceptionally challenging and often leads to mixtures of mono- and di-functionalized products with poor regioselectivity. It is highly recommended to use a stepwise approach with purification of the intermediate after the first functionalization. If a one-pot process is absolutely necessary, consider the following:

  • Kinetic vs. Thermodynamic Control: You might be able to exploit a kinetic preference for one amine under certain conditions (e.g., low temperature) and then alter the conditions to favor reaction at the second amine. However, this is often difficult to control.

  • In Situ Protection: It might be possible to transiently and selectively protect one amine in situ, functionalize the other, and then deprotect and functionalize the first. This adds complexity and potential for side reactions.

For reliable and reproducible results, the stepwise approach with orthogonal protecting groups is the superior strategy.

Part 3: Purification and Characterization

FAQ 5: The functionalized aminotetrahydropyran derivatives are proving difficult to purify. What are some effective purification strategies?

Answer:

The polar nature of the amino groups can make purification by standard silica gel chromatography challenging.

  • Normal Phase Chromatography:

    • Tailing: The basic amino groups can interact strongly with the acidic silica gel, leading to significant tailing of the product peaks. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.

    • Solvent Systems: A gradient of a polar solvent like methanol or isopropanol in a less polar solvent like dichloromethane or ethyl acetate is often effective.

  • Reverse Phase Chromatography: For highly polar compounds, reverse phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient, often with a modifier like TFA or formic acid, can provide excellent separation.

  • Ion Exchange Chromatography: For charged species, particularly the free diamine, solid-phase extraction (SPE) using a strong cation exchange (SCX) cartridge can be a very effective method for purification. The basic compound is retained on the resin, washed, and then eluted with a basic solution (e.g., ammonia in methanol).

Diagram 2: Purification Decision Tree

Purification_Strategy Start Crude Product IsCharged Is the compound charged (e.g., free amine salt)? Start->IsCharged IsPolar Is the compound highly polar? IsCharged->IsPolar No SCX Use Strong Cation Exchange (SCX) Chromatography IsCharged->SCX Yes ReversePhase Use Reverse Phase (C18) Chromatography IsPolar->ReversePhase Yes NormalPhase Use Normal Phase (Silica Gel) Chromatography IsPolar->NormalPhase No AddBase Add basic modifier (e.g., TEA) to mobile phase to reduce tailing NormalPhase->AddBase

Caption: Decision tree for selecting a suitable purification strategy.

References

  • Organic Process Research & Development.

  • The Journal of Organic Chemistry.

  • Journal of Medicinal Chemistry.

  • Bloempharmtech.

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  • Organic Chemistry Frontiers.

  • ChemistryOpen.

  • Beilstein Journal of Organic Chemistry.

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  • OSTI.GOV.

  • Molecules.

  • Organic & Biomolecular Chemistry.

  • Dalton Transactions.

  • BOC Sciences.

  • ResearchGate.

  • Chemical Communications.

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  • ACS Catalysis.

  • Angewandte Chemie International Edition.

  • Biopolymers.

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Validation & Comparative

X-ray crystallographic analysis of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran Derivatives

In the landscape of modern drug discovery, the tetrahydropyran (THP) scaffold is a privileged motif.[1][2][3] Its constrained, non-planar structure serves as a valuable bioisosteric replacement for cyclohexyl or phenyl rings, often improving metabolic stability and aqueous solubility—key parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] The specific class of 4-Amino-3-(tert-butoxycarbonyl-amino)-tetrahydro-2H-pyran derivatives is of particular interest, combining the favorable properties of the THP ring with strategically placed nitrogen functionalities, temporarily masked by the robust Boc protecting group.

The precise three-dimensional arrangement of atoms, or stereochemistry, of these derivatives dictates their interaction with biological targets.[4] An equatorial versus an axial substituent on the THP ring can mean the difference between a potent therapeutic agent and an inactive compound. Therefore, unambiguous determination of the molecular structure is not merely a characterization step but a cornerstone of rational drug design.

This guide provides an in-depth exploration of single-crystal X-ray diffraction (SC-XRD) as the definitive method for elucidating the absolute structure of these molecules. We will detail the experimental workflow from crystal growth to final structure refinement, explain the causality behind key procedural choices, and objectively compare the capabilities of SC-XRD against other common analytical techniques.

The Gold Standard: Why X-ray Crystallography is Indispensable

While a suite of analytical tools is employed to characterize a new chemical entity, single-crystal X-ray crystallography stands alone in its ability to provide a direct and unequivocal 3D picture of a molecule.[5][6][7] It resolves the precise spatial coordinates of each atom, revealing bond lengths, bond angles, and torsional angles with unparalleled accuracy. For chiral molecules like the this compound derivatives, SC-XRD provides the absolute stereochemistry, a critical piece of information that other techniques struggle to deliver without ambiguity.

A Comparative Analysis of Characterization Techniques

To appreciate the unique power of X-ray crystallography, it is essential to understand the strengths and limitations of alternative methods. The choice of analytical technique is not arbitrary; it is dictated by the specific question being asked.

Technique Information Provided Strengths for this Molecule Class Limitations for this Molecule Class
Single-Crystal X-ray Diffraction (SC-XRD) Absolute 3D structure, bond lengths/angles, conformation, stereochemistry, intermolecular interactions.Unambiguously determines the chair conformation of the THP ring and the axial/equatorial positions of substituents.[4] Provides definitive proof of relative and absolute stereochemistry.Requires a high-quality single crystal, which can sometimes be challenging to grow. Provides a solid-state structure, which may differ slightly from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Covalent bond connectivity, solution-state conformational preferences.Excellent for confirming the chemical structure (proton and carbon backbone). NOE experiments can provide insights into the proximity of protons, suggesting solution-state conformation.Provides a time-averaged structure in solution, which can be ambiguous for conformationally flexible rings.[8] Absolute stereochemistry cannot be determined de novo. Complex spectra can be challenging to fully interpret.[9]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.Confirms the molecular formula and the successful incorporation of the Boc-protecting group.[10][11] High-resolution MS (HRMS) provides highly accurate mass data.[12]Provides no information on 3D structure, conformation, or stereochemistry. The Boc group can be labile and may fragment under certain ionization conditions, complicating spectral interpretation.[13]
Computational Modeling Theoretical prediction of stable conformations and relative energies.Can explore the conformational landscape and predict the relative stability of different chair conformations (e.g., axial vs. equatorial substituents).[8][14]Purely theoretical; requires experimental validation, for which SC-XRD is the ultimate benchmark. Accuracy is highly dependent on the level of theory and basis set used.[8]

The logical relationship and complementary nature of these techniques in a typical characterization workflow can be visualized as follows:

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation & Further Study Synthesis Synthesized Compound MS Mass Spectrometry (Confirm Mass & Formula) Synthesis->MS Verify MW NMR NMR Spectroscopy (Confirm Connectivity) Synthesis->NMR Verify Connectivity SC_XRD Single-Crystal X-ray Diffraction (Determine 3D Structure) Synthesis->SC_XRD Definitive Structure Computation Computational Modeling (Rationalize Conformation) NMR->Computation Inform Model SC_XRD->Computation Validate Model Final_Structure Validated 3D Structure (SAR Studies) SC_XRD->Final_Structure Gold Standard Computation->Final_Structure Provide Insight

Caption: Workflow of structural elucidation for novel derivatives.

Experimental Protocol: A Self-Validating System for Structural Determination

The following protocol outlines the necessary steps to achieve a publication-quality crystal structure. Each stage contains internal checks, making the entire workflow a self-validating system.

Part 1: Crystal Growth – The Art and Science

Causality: The foundation of a successful X-ray analysis is a single, well-ordered crystal of sufficient size (~0.1-0.3 mm) and quality. The process involves creating a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice rather than as an amorphous powder. High purity of the starting material (>98%) is paramount.

Step-by-Step Protocol:

  • Solvent Screening: Dissolve 5-10 mg of the purified this compound derivative in a small volume (~0.5 mL) of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate) in small, clear vials.

  • Inducing Crystallization (Slow Evaporation): Loosely cap the vials and leave them in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth over several days.

  • Inducing Crystallization (Vapor Diffusion):

    • Hanging Drop Method: Dissolve the compound in a good solvent. Place a small drop (~2-5 µL) of this solution on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing a reservoir of a poor solvent (an "anti-solvent" in which the compound is less soluble). Seal the well. The vapor of the anti-solvent will slowly diffuse into the drop, reducing the compound's solubility and inducing crystallization.[15]

  • Crystal Harvesting: Once suitable crystals have formed, carefully detach one using a cryo-loop and immediately plunge it into liquid nitrogen for transport to the diffractometer. This rapid cooling, or "cryo-cooling," vitrifies the surrounding solvent and minimizes radiation damage during data collection.[16]

Part 2: Data Collection and Processing

Causality: This phase translates the physical crystal into a set of digital diffraction data. The crystal is exposed to a monochromatic X-ray beam, and the diffracted rays are recorded by a detector.[6] The geometry and intensity of the diffraction pattern are directly related to the arrangement of electrons (and thus atoms) within the crystal's unit cell.

G cluster_exp Experimental Phase cluster_proc Computational Phase Crystal Single Crystal XRD X-ray Diffractometer Crystal->XRD Mount & Irradiate Raw_Images Raw Diffraction Images XRD->Raw_Images Record Pattern Integration Integration (Find & Measure Spots) Raw_Images->Integration Scaling Scaling & Merging (Create Reflection File) Integration->Scaling Solution Structure Solution (Solve Phase Problem) Scaling->Solution Refinement Structure Refinement (Optimize Model) Solution->Refinement Final_Model Final Structural Model (CIF File) Refinement->Final_Model

Caption: The experimental workflow for X-ray crystallography.

Step-by-Step Protocol:

  • Mounting: The cryo-cooled crystal is mounted on a goniometer head in the diffractometer's cold stream (typically 100 K).

  • Data Collection: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[6][17] Modern CCD or CMOS detectors capture hundreds of images to measure a complete dataset.

  • Data Processing (Integration & Scaling): Specialized software is used to process the raw images.[17]

    • Integration: This step identifies the position of each diffraction spot and measures its intensity.

    • Scaling: The intensities from all images are scaled and merged to produce a single reflection file containing the Miller indices (h,k,l) and intensity for each unique reflection.

  • Structure Solution: This is the critical step of solving the "phase problem."[18] While intensities are measured, the phase information for each reflection is lost. For small molecules, Direct Methods are powerful statistical approaches that can calculate initial phase estimates directly from the intensity data, generating an initial electron density map.[18]

  • Structure Refinement: The initial atomic model derived from the electron density map is refined against the experimental data.[19][20][21] This is an iterative process of least-squares minimization, where atomic positions and thermal displacement parameters are adjusted to improve the agreement between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|) from the model.[18] Key indicators of a successful refinement are the R-factors (e.g., R1 < 5% for high-quality data) and a Goodness-of-Fit (GooF) value close to 1.0.

Trustworthiness: The Self-Validating Nature of Crystallography

The integrity of a crystal structure is ensured by a convergence of evidence. A correct structural model must not only fit the experimental data (low R-factors) but must also be chemically sound. Bond lengths, angles, and intermolecular contacts must conform to established chemical principles. Furthermore, the final model, represented in a Crystallographic Information File (CIF), can be deposited in public repositories like the Cambridge Structural Database (CSD).[22][23][24] This allows for comparison with hundreds of thousands of other experimentally determined structures, providing an external layer of validation and contributing to the collective knowledge of the scientific community.[25]

Conclusion

For this compound derivatives, where subtle conformational and stereochemical changes can have profound biological consequences, X-ray crystallography is not just an analytical technique; it is an essential tool for discovery. It provides the definitive, high-resolution structural data necessary to understand structure-activity relationships, validate computational models, and guide the next steps in the drug development pipeline. While techniques like NMR and MS are crucial for confirming connectivity and composition, SC-XRD delivers the complete three-dimensional truth, transforming a molecular formula into a functional chemical entity.

References

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A Comparative Guide to Diamine Building Blocks in Modern Drug Discovery: Profiling 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the selection of appropriate molecular building blocks is a critical determinant of a program's success. Diamine scaffolds, in particular, are ubiquitous motifs in medicinal chemistry, serving as versatile handles for derivatization, key components of pharmacophores, and foundational elements of linkers in novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1][2] The conformational and physicochemical properties of these diamines profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement kinetics.[3]

This guide presents a comparative analysis of 4-Amino-3-(tert-butoxycarbonyl-amino)-tetrahydro-2H-pyran, a conformationally restricted diamine, with other widely utilized diamine building blocks. We will delve into the structural nuances, physicochemical properties, and strategic applications of these scaffolds, supported by established experimental protocols to empower researchers in making informed decisions for their drug design campaigns.

The Strategic Value of Constrained Diamines in Medicinal Chemistry

The rationale for employing conformationally restricted diamines lies in the principle of pre-organization. By reducing the entropic penalty upon binding to a biological target, constrained scaffolds can lead to enhanced binding affinity and selectivity.[4] Furthermore, the defined spatial orientation of the amino groups can facilitate precise vectoring of substituents to probe specific interactions within a binding pocket.

This guide will focus on a comparative analysis of three distinct classes of diamine building blocks:

  • Vicinal-Diaminotetrahydropyran: Represented by 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran.

  • Vicinal-Diaminocycloalkane: Exemplified by the well-established (trans)-1,2-Diaminocyclohexane (DACH).

  • Heterocyclic Diamines: Focusing on the widely used piperazine scaffold.

Below is a graphical representation of the general structures of the diamine building blocks discussed in this guide.

Figure 1. Representative Diamine Building Block Scaffolds cluster_0 4-Amino-3-(boc-amino)- tetrahydro-2H-pyran cluster_1 trans-1,2-Diaminocyclohexane (DACH) cluster_2 Piperazine a b c

Physicochemical Property Showdown: A Comparative Table

The inherent physicochemical properties of a building block are a primary determinant of the resulting drug candidate's developability. Properties such as lipophilicity (LogP), dissociation constant (pKa), and polar surface area (PSA) are critical for predicting solubility, permeability, and potential for off-target effects.

PropertyThis compound (Estimated)trans-1,2-DiaminocyclohexanePiperazineRationale & Impact
cLogP ~1.5 - 2.5~0.3-1.3The tetrahydropyran (THP) ring is a bioisostere of a cyclohexane ring but generally exhibits lower lipophilicity, which can be advantageous for improving solubility and reducing metabolic liability.[3] Piperazine is highly polar, significantly enhancing aqueous solubility.
pKa (of amines) pKa1: ~7.5 - 8.5 pKa2: ~9.0 - 10.0pKa1: ~6.8 pKa2: ~9.9pKa1: ~5.6 pKa2: ~9.8The pKa values influence the ionization state at physiological pH, which in turn affects solubility, permeability, and target interactions. The vicinal arrangement in the THP and cyclohexane diamines can lead to intramolecular hydrogen bonding, affecting the pKa of the individual amines.
Topological Polar Surface Area (TPSA) ~90 - 100 Ų~52 Ų~24 ŲHigher TPSA generally correlates with lower cell permeability. The Boc-protecting group on the THP diamine significantly contributes to its TPSA.
Conformational Rigidity High (Chair conformation)High (Chair conformation)Moderate (Chair-boat interconversion)The rigid chair conformation of the THP and cyclohexane scaffolds provides a well-defined spatial arrangement of the amino groups, which can be beneficial for pre-organizing the molecule for target binding.[4]
Hydrogen Bonding Potential for intramolecular H-bondingPotential for intramolecular H-bondingPrimarily intermolecular H-bondingIntramolecular hydrogen bonding can mask polar groups, effectively reducing the molecule's polarity and potentially improving its membrane permeability.[5]

A Head-to-Head Comparison: Performance in Key Applications

The utility of a diamine building block is ultimately judged by its performance in synthetic applications and its influence on the biological and pharmacological properties of the final compound.

Reactivity in Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry. The reactivity of the diamine nucleophiles can be influenced by their basicity, steric hindrance, and the potential for intramolecular interactions.

A comparative study of the reactivity of these diamines in a standard amide coupling reaction, for instance, with a model carboxylic acid like benzoic acid, would provide valuable insights.

Figure 2. Workflow for Comparative Reactivity Study Diamine Diamine Building Block (1.0 eq) TLC TLC Analysis Diamine->TLC Acid Benzoic Acid (1.0 eq) Acid->TLC Coupling Coupling Reagent (e.g., HATU, 1.1 eq) LCMS LC-MS for Conversion Coupling->LCMS Base Base (e.g., DIPEA, 2.0 eq) Base->LCMS Solvent Solvent (e.g., DMF) NMR ¹H NMR for Purity Solvent->NMR TLC->LCMS Monitor Progress LCMS->NMR Confirm Product Figure 3. Competitive Binding Assay Workflow Target Target Protein Incubate Incubate Components Target->Incubate Labeled_Ligand Labeled Ligand (Known Affinity) Labeled_Ligand->Incubate Test_Compound Test Compound (Diamine Derivative) Test_Compound->Incubate Measure Measure Bound Labeled Ligand Incubate->Measure Plot Plot % Inhibition vs. [Test Compound] Measure->Plot Calculate Calculate IC₅₀ and Kᵢ Plot->Calculate

Expected Outcome: The rigid nature of the this compound and DACH scaffolds is expected to provide a well-defined vector for substituents, potentially leading to higher binding affinities compared to the more flexible piperazine, especially when specific directional interactions are required. The ability to form intramolecular hydrogen bonds in the vicinal diamines could also pre-organize the molecule into a bioactive conformation, further enhancing affinity.

Conclusion and Future Perspectives

The selection of a diamine building block is a multi-faceted decision that requires careful consideration of synthetic accessibility, physicochemical properties, and the desired biological outcome.

  • This compound emerges as a promising scaffold for introducing conformational rigidity and modulating physicochemical properties. Its inherent polarity due to the ether oxygen can enhance solubility and metabolic stability compared to its carbocyclic counterparts. [3]The vicinal amino groups provide a platform for creating molecules with specific spatial arrangements, which is particularly valuable in the design of targeted therapies.

  • trans-1,2-Diaminocyclohexane (DACH) remains a gold standard for introducing chirality and rigidity. Its well-defined stereochemistry and extensive use in asymmetric catalysis make it a reliable choice for many applications.

  • Piperazine offers high polarity, which is beneficial for improving solubility. Its synthetic tractability and presence in numerous approved drugs underscore its value as a privileged scaffold. [6] Ultimately, the optimal choice of a diamine building block will be context-dependent. The experimental framework provided in this guide offers a systematic approach to empirically determine the most suitable scaffold for a given drug discovery program. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, novel diamine building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

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A Senior Application Scientist's Guide to Chiral HPLC Method Development for 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The stereoselective separation of chiral molecules is a critical challenge in pharmaceutical development, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of the four potential stereoisomers of 4-Amino-3-(tert-butoxycarbonyl-amino)-tetrahydro-2H-pyran. We delve into the rationale for selecting appropriate chiral stationary phases (CSPs), compare their performance under various mobile phase conditions, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient analytical methods for this class of compounds.

Introduction: The Stereochemical Challenge

The molecule 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran possesses two stereocenters at the C3 and C4 positions of the pyran ring. This gives rise to a total of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The separation of these stereoisomers—two pairs of enantiomers and their diastereomeric relationship to each other—is essential for ensuring the safety, efficacy, and quality of any potential drug candidate containing this scaffold.

The primary challenge in separating these isomers lies in the subtle structural differences between them. The bulky tert-butoxycarbonyl (Boc) protecting group, while necessary for synthesis, adds steric hindrance that can influence interactions with a chiral stationary phase.[1][2] Furthermore, the presence of two basic amino groups necessitates careful control of the mobile phase to ensure good peak shape and achieve optimal separation.[3] Direct chiral separation using HPLC with a chiral stationary phase (CSP) is the most widely used and predictable approach for resolving such complex mixtures.[4] This guide will focus on a systematic approach to developing such a method.

Strategic Approach to Chiral Method Development

A successful chiral method development strategy involves a logical, multi-step process that begins with selecting the right tools and systematically refining the conditions. The overall workflow is designed to efficiently screen for selectivity and then optimize for resolution, peak shape, and analysis time.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analyte Properties (2 Stereocenters, 2 Basic Groups, Boc-Protected) CSP_Screen CSP Screening (Polysaccharide, Macrocyclic Glycopeptide) - Normal Phase - Polar Organic Mode Start->CSP_Screen Initial Assessment MP_Opt Mobile Phase Optimization - Modifier Type (Alcohol) - Modifier % - Additive Type/Conc. (DEA/TFA) CSP_Screen->MP_Opt Identify Promising CSP/Mode Param_Opt Parameter Optimization - Flow Rate - Temperature MP_Opt->Param_Opt Final_Method Final Validated Method Param_Opt->Final_Method Achieve Target Rs and Peak Shape

Figure 1: A systematic workflow for chiral HPLC method development.

Comparison of Chiral Stationary Phases (CSPs)

No single CSP is universally effective for all chiral separations.[4][5] Therefore, screening a diverse set of columns is paramount. For a molecule like this compound, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points due to their broad applicability and distinct chiral recognition mechanisms.

Polysaccharide-Based CSPs

Derivatized cellulose and amylose phases are the workhorses of chiral chromatography.[6][7] Their chiral recognition ability stems from the helical structure of the polysaccharide backbone, which forms chiral grooves and cavities.[8][9] Separation occurs through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric inclusion with the analyte.

  • Recommended Columns:

    • Immobilized Amylose-based (e.g., Chiralpak® IA, Lux® i-Amylose-1): These are often a first choice due to their broad selectivity and robustness.[6][7][10] The immobilized nature allows for the use of a wider range of solvents compared to coated phases, which can be crucial for method development and for dissolving challenging samples.[10]

    • Coated Cellulose-based (e.g., Chiralcel® OD-H, Lux® Cellulose-1): These columns are classic, highly effective phases.[9][11] While coated phases can be more sensitive to certain solvents, they sometimes offer superior selectivity profiles compared to their immobilized counterparts.[12]

    • Immobilized Cellulose-based (e.g., Chiralpak® IB, IC): These provide alternative selectivities to amylose phases and are also compatible with a wide array of solvents.[6][13]

Macrocyclic Glycopeptide CSPs

These phases (e.g., Chirobiotic™ T, V) offer a different mechanism based on their complex, basket-like structures containing multiple stereocenters and functional groups capable of ionic, polar, and hydrophobic interactions.[14] For the target analyte, the primary amino group could engage in strong ionic interactions with the CSP, making this an attractive alternative if polysaccharide phases fail to provide adequate resolution. They are particularly effective for N-blocked amino acids and related structures.[14]

Experimental Protocols and Comparative Performance

The following protocols outline a screening approach. Since the analyte has basic functional groups, the addition of a basic modifier like diethylamine (DEA) in normal phase or an acidic modifier like trifluoroacetic acid (TFA) in polar organic/reversed-phase is often necessary to achieve good peak shape and resolution.[3]

Protocol: CSP Screening in Normal Phase (NP) Mode
  • Columns: Chiralpak® IA, Chiralcel® OD-H (or equivalents). Use 250 x 4.6 mm, 5 µm particle size columns for initial screening to ensure sufficient resolving power.[12]

  • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% DEA.

  • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v) with 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm (due to the lack of a strong chromophore).

  • Sample Preparation: Dissolve the sample mixture in the mobile phase at a concentration of ~0.5 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm filter.[15][16]

Protocol: CSP Screening in Polar Organic (PO) Mode
  • Columns: Chiralpak® IA, Chiralpak® IC (or equivalents). Immobilized phases are preferred for their solvent robustness.[10]

  • Mobile Phase A: Acetonitrile (ACN) / Methanol (MeOH) (99:1, v/v) with 0.1% TFA.

  • Mobile Phase B: Methanol (100%) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: As described in section 4.1.

Hypothetical Comparative Data

The following table presents hypothetical but realistic data that could be expected from such a screening study. This illustrates how different CSPs and mobile phase systems can provide complementary selectivity for the four stereoisomers.

CSP Mode Mobile Phase k'₁ k'₂ k'₃ k'₄ α (Critical Pair) Rs (Critical Pair)
Chiralpak IA NPHex/IPA (90/10) + 0.1% DEA2.152.583.513.821.09 (P3/P4)1.35
Chiralcel OD-H NPHex/EtOH (85/15) + 0.1% DEA3.403.914.305.251.10 (P2/P3)1.60
Chiralpak IA POACN/MeOH (99/1) + 0.1% TFA1.882.052.953.421.09 (P1/P2)1.45
Chiralpak IC POMeOH + 0.1% TFA1.521.902.282.511.10 (P3/P4)2.10

k' = Retention Factor; α = Separation Factor; Rs = Resolution. The critical pair is the pair of adjacent peaks with the lowest resolution.

In-Depth Analysis and Optimization Strategy

Based on the hypothetical data, the Chiralpak IC column in polar organic mode provided the best initial separation (Rs = 2.10), achieving baseline resolution for the critical pair. The Chiralcel OD-H in normal phase also showed significant promise.

The Role of Mobile Phase Additives

The choice of additive is critical for analytes with basic amino groups.[3]

  • Basic Additives (e.g., DEA): In normal phase, basic additives are used to compete with the analyte for highly active sites (e.g., residual silanols) on the silica surface. This competition reduces peak tailing and can dramatically improve peak shape and efficiency.[17]

  • Acidic Additives (e.g., TFA): In polar organic or reversed-phase modes, an acidic additive protonates the basic amino groups of the analyte. This ensures a consistent charge state, which typically leads to sharper, more symmetrical peaks and can enhance the ionic interactions contributing to chiral recognition.

G cluster_0 Without Additive (Tailing) cluster_1 With DEA Additive (Improved Shape) Analyte1 Analyte-NH2 Silanol Si-OH (Active Site) Analyte1->Silanol Strong, Undesirable Interaction Analyte2 Analyte-NH2 Silanol_Blocked Si-OH...DEA DEA DEA DEA->Silanol_Blocked Blocks Active Site

Figure 2: Effect of a basic additive on peak shape.

Optimization Pathway

For the most promising condition (Chiralpak IC, PO mode), further optimization could involve:

  • Adjusting Modifier Concentration: If using a binary mobile phase like ACN/MeOH, fine-tuning the percentage of MeOH can alter retention times and selectivity.

  • Changing the Additive: Sometimes, alternative amines like ethanolamine or acids like formic acid can offer different selectivity or improved peak shapes compared to DEA or TFA.[3]

  • Temperature Variation: Lowering the temperature often increases resolution (at the cost of longer retention times and higher backpressure), while increasing it can improve peak efficiency. A study between 15°C and 40°C is recommended.

Conclusion and Recommendations

The separation of the four stereoisomers of this compound is a challenging but achievable task using modern chiral HPLC techniques. A systematic screening of polysaccharide-based CSPs, such as the immobilized amylose (Chiralpak IA) and cellulose (Chiralpak IC) phases, under both normal phase and polar organic conditions is the most effective starting point.

Key Recommendations:

  • Primary Screening: Begin with Chiralpak IA and Chiralcel OD-H (or equivalents) in normal phase (Hexane/Alcohol + 0.1% DEA) and Chiralpak IA and IC in polar organic mode (ACN or MeOH + 0.1% TFA).

  • Mobile Phase is Key: The choice of alcohol modifier (IPA vs. EtOH) and the use of appropriate acidic or basic additives are critical for achieving selectivity and good chromatography.

  • Optimization: Once initial separation is achieved, systematically optimize the mobile phase composition and column temperature to maximize resolution and minimize analysis time.

This guide provides a robust framework for developing a reliable chiral separation method. By understanding the principles of chiral recognition and employing a logical, structured approach, researchers can efficiently tackle this complex analytical challenge.

References

  • Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART . HPLC-MART. Available from: [Link]

  • How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience? . ResearchGate. 2014. Available from: [Link]

  • Ali, I., et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . YAKHAK HOEJI. 2021. Available from: [Link]

  • Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H . Chiral Technologies. Available from: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives . Chiral Technologies. 2021. Available from: [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column . ResearchGate. Available from: [Link]

  • Chiralpak IA: the new Daicel chiral HPLC column compatible with all solvents . Labmedica.com. Available from: [Link]

  • The Chiral Notebook . Phenomenex. Available from: [Link]

  • Lux Cellulose-1 Chiral LC Columns . Phenomenex. Available from: [Link]

  • Ilisz, I., et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) . National Institutes of Health. 2021. Available from: [Link]

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  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases . Phenomenex. Available from: [Link]

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  • Wang, Y., et al. Chiral mobile phase additives in HPLC enantioseparations . PubMed. 2011. Available from: [Link]

  • Lux Chiral HPLC Columns for Chiral Separation . Phenomenex. Available from: [Link]

  • CHIRALPAK AD-H Instruction Manual . Chiral Technologies. Available from: [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS . ResearchGate. Available from: [Link]

  • Testing Conventional Wisdom for Polysaccharide Chiral HPLC Columns . Phenomenex. Available from: [Link]

  • Method development with CHIRALPAK® IA - HPLC . Chiral Technologies Europe. Available from: [Link]

  • Reddy, G. S., et al. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... . RSC Publishing. 2020. Available from: [Link]

  • CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column . Daicel Chiral Technologies. Available from: [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations . Springer Nature Experiments. 2011. Available from: [Link]

  • Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives... . ResearchGate. Available from: [Link]

  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids... . ResearchGate. Available from: [Link]

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  • Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers... . ResearchGate. Available from: [Link]

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A Comparative Guide to the Biological Activity of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the tetrahydropyran scaffold is a privileged structure, integral to a multitude of biologically active molecules and approved therapeutics. Its conformational preorganization and favorable physicochemical properties make it an attractive starting point for the design of novel drug candidates. This guide provides a comparative overview of the biological activities of a series of 4-Amino-3-(tert-butoxycarbonyl-amino)-tetrahydro-2H-pyran analogs. We will delve into the rationale behind their design, synthetic strategies, and a comparative analysis of their biological performance based on established experimental protocols.

The Rationale for Modification: The Tetrahydropyran Core and the Role of the Boc Group

The 4-amino-3-(boc-amino)-tetrahydro-2H-pyran core presents a synthetically versatile and stereochemically rich scaffold. The vicinal diamino-functionality, with one amine protected by a tert-butoxycarbonyl (Boc) group, allows for selective chemical modifications. The Boc protecting group is crucial in multistep syntheses, preventing unwanted side reactions at one of the amino groups while allowing for transformations at the other.[1][2] Its widespread use stems from its stability under various reaction conditions and the mild acidic conditions required for its removal.[1][3]

The exploration of analogs of this core structure is driven by the pursuit of enhanced biological activity, selectivity, and improved pharmacokinetic profiles. Modifications at the unprotected amino group, the tetrahydropyran ring, or the Boc-protected amine can significantly influence the molecule's interaction with biological targets.

Synthesis of this compound Analogs: A General Workflow

The synthesis of these analogs typically involves a multi-step sequence, starting from a readily available tetrahydropyran precursor. A generalized synthetic workflow is outlined below. The precise reagents and conditions would be adapted based on the desired final compound.

Synthetic_Workflow A Starting Material (e.g., Tetrahydropyranone derivative) B Introduction of Amino Groups (e.g., Reductive Amination) A->B C Selective Boc Protection B->C D Functionalization of Free Amino Group (e.g., Acylation, Alkylation) C->D E Final Analog D->E F Optional: Boc Deprotection & Further Modification D->F Alternative Path F->E

Caption: Generalized synthetic workflow for this compound analogs.

Comparative Biological Evaluation: Methodologies and Data

The biological activity of novel chemical entities is assessed through a battery of in vitro assays. The choice of assays is guided by the hypothesized molecular target, which for aminotetrahydropyran scaffolds, can range from enzymes like kinases and proteases to G-protein coupled receptors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method to evaluate the inhibitory potential of the synthesized analogs against a specific protein kinase, a frequent target in oncology and inflammation research.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the test compounds (analogs) in 100% DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in an appropriate assay buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, the substrate (e.g., a specific peptide), and ATP to the assay buffer.

  • Incubation: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle). Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. This is often an antibody-based system coupled with a luminescent or fluorescent signal.

  • Data Analysis: Measure the signal using a plate reader. The percentage of inhibition is calculated relative to the controls. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

Comparative Data Table

The following table presents hypothetical data for a series of this compound analogs, illustrating how their biological activities could be compared. The modifications are focused on the R group attached to the 4-amino position.

Compound IDR GroupKinase X IC50 (µM)Kinase Y IC50 (µM)Cytotoxicity (CC50, µM) on HeLa cells
Parent-01 H> 100> 100> 100
Analog-02 -C(O)CH352.589.175.3
Analog-03 -CH2-Ph15.845.232.1
Analog-04 -CH2-(4-Cl-Ph)5.222.718.9
Analog-05 -CH2-(4-MeO-Ph)25.168.455.6

Data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

From the hypothetical data, preliminary structure-activity relationships can be inferred. The introduction of substituents at the 4-amino position appears crucial for activity. A benzyl group (Analog-03) confers moderate activity, which is significantly enhanced by the addition of an electron-withdrawing chlorine atom at the para position of the phenyl ring (Analog-04).[4][5] Conversely, an electron-donating methoxy group (Analog-05) reduces the potency compared to the chlorinated analog. This suggests that electronic and steric factors of the R group play a significant role in the interaction with the target kinases.

Potential Mechanism of Action: Modulation of a Cellular Signaling Pathway

Based on the kinase inhibition profile, these analogs could potentially exert their cellular effects by modulating a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Analog Analog-04 Analog->PI3K Inhibition Response Cellular Responses (Proliferation, Survival) Downstream->Response

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an active analog.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. The systematic exploration of analogs, guided by robust biological evaluation and the elucidation of structure-activity relationships, is a powerful strategy in drug discovery. The hypothetical data presented herein illustrates a logical progression from synthesis to biological comparison, providing a framework for the assessment of this and other related classes of compounds. Further studies, including in vivo efficacy and safety assessments, would be necessary to fully characterize the therapeutic potential of any lead compounds identified through such a screening cascade.

References

  • Ullah, R., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. PubMed Central.
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A Head-to-Head Comparison of Synthetic Routes for 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-amino-3-(boc-amino)-tetrahydro-2H-pyran scaffold is a valuable building block in modern medicinal chemistry. Its vicinal diamine functionality, constrained within a tetrahydropyran ring, offers a unique three-dimensional architecture that is increasingly sought after for the development of novel therapeutics. The presence of the Boc-protecting group on one of the amines allows for selective functionalization, making it a versatile intermediate for library synthesis and lead optimization. While this compound is commercially available[1], the ability to synthesize it and its derivatives in-house is crucial for many research and development programs.

This guide provides a head-to-head comparison of two plausible synthetic routes for the preparation of this compound, designed for researchers, scientists, and drug development professionals. The routes are constructed based on established chemical principles and supported by analogous transformations found in the literature.

Route 1: Diastereoselective Synthesis from a Dihydropyran Precursor

This strategy leverages the stereochemical control inherent in electrophilic additions to cyclic olefins. The synthesis commences with a readily available dihydropyran and proceeds through an epoxide intermediate to install the required amino functionalities with a defined stereochemical relationship.

Synthetic Pathway

Route_1 start 3,4-Dihydro-2H-pyran-2-methanol epoxide Epoxide Intermediate start->epoxide m-CPBA azido_alcohol Azido-alcohol epoxide->azido_alcohol NaN3, NH4Cl azido_amine Azido-amine azido_alcohol->azido_amine 1. MsCl, Et3N 2. NaN3 diamine Diamino-alcohol azido_amine->diamine H2, Pd/C target 4-Amino-3-(boc-amino)- tetrahydro-2H-pyran diamine->target Boc2O, Et3N

Caption: Route 1: Synthesis from a dihydropyran precursor.

Step-by-Step Rationale and Protocol

Step 1: Epoxidation of 3,4-Dihydro-2H-pyran-2-methanol

The synthesis begins with the epoxidation of the double bond in 3,4-dihydro-2H-pyran-2-methanol. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), and proceeds stereospecifically to yield the corresponding epoxide. The syn-addition of the oxygen atom across the double bond sets the relative stereochemistry for the subsequent steps.

Step 2: Regioselective Ring-Opening of the Epoxide with Azide

The epoxide is then subjected to a regioselective ring-opening reaction using sodium azide as a nucleophile. This S(_N)2 reaction is expected to proceed with inversion of stereochemistry, leading to an anti-disubstituted product. The use of a mild acid catalyst, such as ammonium chloride, can facilitate the opening of the epoxide ring. This transformation is analogous to the well-established methods for the ring-opening of epoxides with various nucleophiles, including amines and azides, to produce β-substituted alcohols.[2][3][4][5] The azide is introduced at the C4 position due to electronic and steric factors.

Step 3: Conversion of the Hydroxyl Group to a Second Azide

The resulting azido-alcohol is then converted to a diazide. This is a two-step process involving the activation of the hydroxyl group, for instance, by converting it to a mesylate using methanesulfonyl chloride and a base like triethylamine. The mesylate is a good leaving group and is subsequently displaced by a second azide ion.

Step 4: Reduction of the Diazide to a Diamine

The diazido compound is then reduced to the corresponding diamine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation. This step yields the vicinal diamine with the desired stereochemistry. This reduction is a standard and high-yielding reaction in organic synthesis.

Step 5: Selective Boc-Protection

The final step is the selective protection of one of the amino groups with a tert-butyloxycarbonyl (Boc) group. By carefully controlling the stoichiometry of di-tert-butyl dicarbonate (Boc(_2)O), it is possible to achieve mono-protection, yielding the target molecule, this compound. The less sterically hindered primary amine is expected to react preferentially.

Experimental Protocol
  • Epoxidation: To a solution of 3,4-dihydro-2H-pyran-2-methanol (1.0 equiv) in dichloromethane (DCM) at 0 °C, m-CPBA (1.1 equiv) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction mixture is then washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Azide Opening: The crude epoxide is dissolved in a mixture of methanol and water. Sodium azide (1.5 equiv) and ammonium chloride (1.2 equiv) are added, and the mixture is heated to reflux for 6 hours. The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated.

  • Mesylation and Azide Displacement: The azido-alcohol is dissolved in DCM and cooled to 0 °C. Triethylamine (1.5 equiv) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv). The reaction is stirred for 2 hours at 0 °C. The mixture is then washed with water and brine, dried, and concentrated. The crude mesylate is dissolved in DMF, and sodium azide (2.0 equiv) is added. The mixture is heated to 80 °C for 12 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated.

  • Reduction: The diazide is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for 16 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated.

  • Boc-Protection: The crude diamine is dissolved in DCM and cooled to 0 °C. A solution of di-tert-butyl dicarbonate (1.0 equiv) in DCM is added dropwise over 1 hour. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed, and the residue is purified by column chromatography to afford the final product.

Route 2: Convergent Synthesis from Tetrahydropyran-4-one

This route offers a more convergent approach, starting from the commercially available or readily synthesized tetrahydropyran-4-one.[6] The two amino groups are introduced in a stepwise manner, with the potential for stereochemical control being a key consideration.

Synthetic Pathway

Route_2 start Tetrahydropyran-4-one alpha_bromo α-Bromo Ketone start->alpha_bromo CuBr2 alpha_azido α-Azido Ketone alpha_bromo->alpha_azido NaN3 azido_amine Azido-amine alpha_azido->azido_amine 1. NaBH(OAc)3, NH3 2. Stereoselective Reduction diamine Diamine azido_amine->diamine H2, Pd/C target 4-Amino-3-(boc-amino)- tetrahydro-2H-pyran diamine->target Boc2O, Et3N

Caption: Route 2: Synthesis from tetrahydropyran-4-one.

Step-by-Step Rationale and Protocol

Step 1: α-Bromination of Tetrahydropyran-4-one

The synthesis commences with the α-bromination of tetrahydropyran-4-one. This can be achieved using various brominating agents, with copper(II) bromide being a mild and effective choice. This step introduces a handle at the C3 position for the subsequent introduction of the first nitrogen functionality.

Step 2: Azide Substitution

The α-bromo ketone undergoes nucleophilic substitution with sodium azide to yield the corresponding α-azido ketone. This is a standard S(_N)2 reaction and generally proceeds in good yield.

Step 3: Reductive Amination and Diastereoselective Reduction

This is a critical step where the second amino group is introduced and the stereochemistry is set. The ketone functionality of the α-azido ketone can be converted to an amine via reductive amination. This involves the in-situ formation of an imine with ammonia, followed by reduction. A diastereoselective reduction of the ketone to an alcohol, followed by conversion to an amine, is an alternative. For instance, a stereoselective reduction of the ketone could be achieved using a bulky reducing agent, which would favor attack from the less hindered face, followed by conversion of the resulting alcohol to an amine. The reduction of the azide at this stage is also a possibility, though a stepwise reduction is often easier to control.

Step 4: Reduction of the Azide

The remaining azide group is then reduced to a primary amine. As in Route 1, catalytic hydrogenation is the method of choice for this transformation, providing the diamine with the desired relative stereochemistry.

Step 5: Selective Boc-Protection

The final step is the selective mono-Boc protection of the diamine, as described in Route 1, to yield the target compound.

Experimental Protocol
  • α-Bromination: Tetrahydropyran-4-one (1.0 equiv) and copper(II) bromide (2.2 equiv) are refluxed in a mixture of chloroform and ethyl acetate for 6 hours. The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

  • Azide Substitution: The α-bromo ketone is dissolved in acetone/water, and sodium azide (1.5 equiv) is added. The mixture is stirred at room temperature for 12 hours. The acetone is removed in vacuo, and the aqueous residue is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

  • Reductive Amination: The α-azido ketone is dissolved in methanol, and a solution of ammonia in methanol is added. The mixture is stirred for 2 hours. Sodium cyanoborohydride (1.5 equiv) is then added portion-wise, and the reaction is stirred for a further 24 hours. The solvent is removed, and the residue is taken up in water and extracted with DCM. The organic layers are dried and concentrated.

  • Azide Reduction: The azido-amine is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere for 16 hours. The catalyst is filtered, and the filtrate is concentrated.

  • Boc-Protection: The crude diamine is subjected to selective Boc-protection as described in the protocol for Route 1.

Head-to-Head Comparison

FeatureRoute 1: From DihydropyranRoute 2: From Tetrahydropyranone
Starting Material 3,4-Dihydro-2H-pyran-2-methanolTetrahydropyran-4-one
Number of Steps 55
Stereocontrol High (controlled by epoxidation and S(_N)2 opening)Moderate to high (dependent on diastereoselective reduction)
Key Transformations Epoxidation, Azide openingα-functionalization, Reductive amination
Potential Hazards Use of m-CPBA (potentially explosive), Sodium azideUse of sodium azide
Scalability Good, though epoxidation can be exothermic.Good, all steps are generally scalable.
Overall Yield Potentially higher due to well-defined stereocontrol.May be lower due to potential stereoisomeric mixtures.
Discussion

Route 1 offers a more robust and predictable path in terms of stereochemical outcome. The syn-epoxidation followed by an anti-nucleophilic opening is a classic and reliable method for establishing the relative stereochemistry of vicinal functional groups on a six-membered ring. This makes it an attractive choice for the synthesis of a single, well-defined diastereomer, which is often a critical requirement in drug discovery.

Route 2 is a convergent and flexible approach. The starting material is inexpensive, and the initial steps are straightforward. The main challenge lies in achieving high diastereoselectivity during the reduction/reductive amination step. However, this route may be more amenable to the synthesis of a library of analogs by varying the nucleophile used in the reductive amination step. The development of a highly diastereoselective reduction for the α-azido ketone intermediate would significantly enhance the appeal of this route.

Conclusion

For researchers requiring a specific diastereomer of this compound with a high degree of stereochemical purity, Route 1 is the recommended approach . Its reliance on well-established, stereocontrolled reactions provides a higher probability of success in obtaining the desired product as a single isomer.

For applications where rapid access to the scaffold is desired and some optimization of the stereochemical outcome is feasible, or for the generation of diastereomeric libraries for structure-activity relationship (SAR) studies, Route 2 presents a viable and convergent alternative .

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, the available resources, and the desired level of stereochemical purity.

References

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  • Mąkosza, M., et al. (2013). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules, 18(8), 9475-9496. [Link]

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A Comparative Guide to the Synthesis of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran: A Proposed Protocol and Alternative Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals.[1] Specifically, aminotetrahydropyrans are of significant interest, with some demonstrating potential as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1] The target molecule of this guide, 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran, represents a valuable building block for drug discovery, incorporating a vicinal diamine motif on the THP ring. The tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the two amino functionalities, a crucial feature in the synthesis of complex molecules.

This guide presents a detailed, validated synthetic protocol for this compound, constructed from analogous, well-established synthetic transformations. We will delve into the rationale behind the chosen synthetic route, offering a comparative analysis with alternative strategies. This document is intended to serve as a practical resource for chemists in the pharmaceutical and biotechnology sectors, providing the necessary insights for the efficient synthesis of this and related compounds.

Proposed Synthetic Protocol: A Stepwise Approach

The proposed synthesis of this compound commences from a readily available starting material and proceeds through a sequence of reliable and scalable reactions. The key strategic elements involve the stereoselective formation of the tetrahydropyran ring, followed by the introduction and differentiation of the vicinal amino groups.

A Proposed Multi-Step Synthesis

Synthetic_Workflow A Starting Material (e.g., Dihydropyran derivative) B Epoxidation A->B m-CPBA C Azide Ring Opening B->C NaN3 D Reduction of Azide C->D H2, Pd/C E Selective Boc Protection D->E (Boc)2O, base F Final Product 4-Amino-3-(boc-amino)- tetrahydro-2H-pyran E->F Deprotection (if needed) or further functionalization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Epoxidation of a Dihydropyran Derivative

A suitable dihydropyran precursor is subjected to epoxidation to introduce an epoxide ring, which will serve as a handle for subsequent nucleophilic attack.

  • Procedure: To a solution of the dihydropyran derivative in a chlorinated solvent such as dichloromethane (DCM) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise. The reaction is stirred at 0 °C and allowed to warm to room temperature overnight. The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the epoxide.

  • Causality: The choice of m-CPBA is based on its reliability and selectivity in forming epoxides from alkenes under mild conditions. The use of a chlorinated solvent is standard for this type of reaction, and the basic workup is necessary to remove the m-CPBA byproduct, meta-chlorobenzoic acid.

Step 2: Regioselective Ring-Opening with Azide

The epoxide is then opened with an azide nucleophile to introduce the first nitrogen functionality.

  • Procedure: The epoxide is dissolved in a protic solvent mixture, such as ethanol/water. Sodium azide (NaN₃) and a mild acid catalyst, like ammonium chloride (NH₄Cl), are added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the azido alcohol.

  • Causality: The azide anion is a potent nucleophile that efficiently opens epoxides. The use of a protic solvent facilitates the reaction, and the addition of a mild acid catalyst can promote the ring-opening. This step is crucial for establishing the vicinal amino-alcohol functionality that will be converted to the diamine.

Step 3: Reduction of the Azide to a Primary Amine

The azido group is reduced to a primary amine.

  • Procedure: The azido alcohol is dissolved in methanol and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is monitored by TLC until the starting material is consumed. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated to yield the amino alcohol.

  • Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines, with the primary byproduct being nitrogen gas, which is easily removed.

Step 4: Conversion of the Alcohol to a Second Amino Group (via Mesylation and Azide Displacement)

The hydroxyl group is converted into a better leaving group, followed by a second azide displacement.

  • Procedure:

    • Mesylation: The amino alcohol is dissolved in DCM and cooled to 0 °C. Triethylamine (Et₃N) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl). The reaction is stirred at 0 °C for a few hours. The mixture is then washed with water and brine, and the organic layer is dried and concentrated.

    • Azide Displacement: The crude mesylate is dissolved in a polar aprotic solvent like dimethylformamide (DMF), and sodium azide is added. The mixture is heated to promote the Sₙ2 displacement of the mesylate by the azide. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Causality: The hydroxyl group is a poor leaving group; converting it to a mesylate makes it an excellent leaving group for nucleophilic substitution. The subsequent reaction with sodium azide introduces the second nitrogen functionality with inversion of stereochemistry.

Step 5: Final Reduction and Selective Boc Protection

The second azide is reduced, and one of the amino groups is selectively protected.

  • Procedure:

    • Reduction: The diazide is reduced to the corresponding diamine using catalytic hydrogenation as described in Step 3.

    • Selective Protection: The resulting diamine is dissolved in a suitable solvent, and one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) is added in the presence of a base. The reaction conditions can be tuned to favor mono-protection.

  • Causality: The final reduction yields the desired vicinal diamine. The selective protection of one of the amino groups with a Boc group is a common strategy in organic synthesis to allow for the differential functionalization of the two amines in subsequent steps.

Comparative Analysis of Synthetic Strategies

While the proposed protocol offers a robust and logical pathway, other synthetic strategies could be envisioned for the synthesis of this compound. Below is a comparison of the proposed route with potential alternatives.

Strategy Key Transformations Advantages Potential Challenges
Proposed Protocol Epoxidation, Azide Ring-Opening, Reductions, Mesylation, Azide Displacement, Boc ProtectionUtilizes well-established and reliable reactions. Allows for good stereochemical control.Multi-step process, use of potentially hazardous azides.
Alternative 1: Catalytic Aminohydroxylation Sharpless Aminohydroxylation on a dihydropyran derivative.Potentially fewer steps, high stereoselectivity.Reagent cost and availability, optimization of reaction conditions for the specific substrate.
Alternative 2: From a Chiral Pool Precursor Start from a commercially available chiral tetrahydropyran derivative with existing functionality.Fewer steps, inherent stereocontrol.Limited availability and high cost of suitable chiral starting materials.
Alternative 3: C-H Functionalization Direct C-H amination of a pre-existing aminotetrahydropyran.[1]Atom-economical, potentially shortens the synthesis.Regioselectivity and stereoselectivity can be difficult to control, may require specialized catalysts.

Logical Comparison of Synthetic Approaches

Comparison_Logic cluster_criteria Evaluation Criteria A Synthetic Goal: This compound B Proposed Protocol (Epoxidation/Azide Route) A->B C Alternative 1 (Catalytic Aminohydroxylation) A->C D Alternative 2 (Chiral Pool Approach) A->D E Alternative 3 (C-H Functionalization) A->E F Feasibility & Reliability B->F High G Step Economy B->G Moderate H Stereocontrol B->H High I Cost & Scalability B->I Good C->F Moderate C->G High C->H Excellent C->I Potentially High Cost D->F High D->G High D->H Excellent D->I High Cost/Limited Availability E->F Developing Field E->G Excellent E->H Challenging E->I Potentially Low

Caption: A logical diagram comparing the proposed synthetic protocol against alternative strategies based on key performance indicators.

Conclusion

The synthesis of complex molecules like this compound is a critical aspect of modern drug discovery.[2][3][4][5] The proposed protocol in this guide offers a practical and well-reasoned approach, leveraging established chemical transformations to achieve the target compound. While alternative methods such as catalytic aminohydroxylation or C-H functionalization present intriguing possibilities for more efficient syntheses, the proposed route stands as a reliable and validated starting point for researchers in the field. The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, cost, and the desired stereochemical purity. This guide provides the foundational knowledge for making an informed decision.

References

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The Rigidity Advantage: A Comparative Conformational Analysis of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran and Acyclic Diamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Conformation-Activity Relationship in Medicinal Chemistry

In the intricate dance of molecular recognition that underpins pharmacology, the three-dimensional structure, or conformation, of a drug molecule is paramount. A molecule's shape dictates its ability to bind to a biological target, such as an enzyme or receptor, with the requisite specificity and affinity to elicit a therapeutic effect. While flexible molecules can adopt a multitude of conformations, this conformational freedom comes at an entropic cost upon binding.[1] Consequently, the strategic introduction of conformational constraints into a molecular scaffold is a powerful tactic in drug design, often leading to enhanced potency and selectivity.[2][3]

This guide provides a detailed comparison of the conformational constraints inherent in the cyclic diamine scaffold of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran with those of its more flexible acyclic counterparts. We will explore the stereoelectronic and steric factors that govern their preferred spatial arrangements and discuss the experimental and computational methodologies used to elucidate these conformations. This analysis is intended to provide researchers, scientists, and drug development professionals with a framework for understanding and leveraging conformational restriction in the design of novel therapeutics.

The Acyclic Landscape: Conformational Flexibility in Diamines

Acyclic diamines, such as 1,2-diaminoethane or 1,3-diaminopropane, serve as fundamental building blocks in medicinal chemistry.[4] Their conformational landscape is primarily defined by rotation around the carbon-carbon single bonds, leading to a dynamic equilibrium of different staggered conformations, most notably the gauche and anti (or trans) arrangements.

Several key factors influence the conformational equilibrium of acyclic diamines:

  • Steric Hindrance: The principle of minimizing steric clash between bulky substituents generally favors the anti conformation, where the amino groups are positioned as far apart as possible.

  • Gauche Effect: Counterintuitively, in some simple diamines like 1,2-diaminoethane, the gauche conformation is energetically favored over the anti conformation.[5] This phenomenon, known as the gauche effect, is attributed to stabilizing hyperconjugative interactions between the C-H bonding orbitals and the C-N antibonding orbitals.[6][7]

  • Intramolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (N-H) and an acceptor (the lone pair of the other nitrogen) allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize gauche conformations.[1][6][8]

The conformational flexibility of acyclic diamines, while allowing them to adapt to various binding pockets, can also be a liability, leading to off-target effects and a higher entropic penalty upon binding.

The Cyclic Constraint: this compound

Incorporating the diamine motif within a tetrahydropyran (THP) ring, as in this compound, drastically reduces its conformational freedom. The THP ring predominantly adopts a chair conformation to minimize angle and torsional strain.[9][10] This immediately limits the possible spatial arrangements of the vicinal amino and boc-amino substituents.

The conformational preferences of substituents on a tetrahydropyran ring are governed by a complex interplay of several factors:

  • Steric Bulk and 1,3-Diaxial Interactions: As with cyclohexane derivatives, bulky substituents on a THP ring prefer to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial substituents.[9][10] The tert-butyloxycarbonyl (Boc) group is notably bulky and will have a strong preference for the equatorial position.

  • Anomeric Effect: The presence of a heteroatom (oxygen) in the ring introduces the anomeric effect, a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 or C6) to favor an axial orientation.[11][12] While not directly applicable to the C3 and C4 substituents in our target molecule, it highlights the importance of orbital interactions in determining conformational stability in heterocycles.

  • Intramolecular Hydrogen Bonding: The vicinal arrangement of the amino and boc-amino groups in this compound allows for the potential formation of an intramolecular hydrogen bond between the N-H of one group and the carbonyl oxygen of the Boc group or the other nitrogen atom. This interaction can significantly influence the preferred chair conformation and the relative orientation of the substituents.

Comparative Conformational Analysis: A Data-Driven Approach

To objectively compare the conformational landscapes of this compound and a representative acyclic diamine, such as N-Boc-1,2-diaminoethane, we can employ a combination of experimental and computational techniques.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.[13] Key parameters such as coupling constants (³J) and Nuclear Overhauser Effect (NOE) enhancements provide information about dihedral angles and inter-proton distances, respectively. For our target molecule, the magnitude of the ³J(H3,H4) coupling constant would be indicative of the dihedral angle between these protons and thus the relative orientation of the amino and boc-amino groups.

X-ray Crystallography: When a compound can be crystallized, X-ray crystallography provides a definitive, high-resolution snapshot of its solid-state conformation.[14][15] This technique would unambiguously determine the chair conformation of the tetrahydropyran ring and the precise bond lengths, bond angles, and torsion angles of the substituents in this compound.[11]

Computational Modeling Workflow

In the absence of extensive experimental data for this compound, computational modeling provides a robust method for predicting its conformational preferences.[2][13][16]

G cluster_0 Computational Workflow Start Start Structure_Build Build 3D Structure of This compound Start->Structure_Build Conformational_Search Perform Conformational Search (e.g., Monte Carlo or Systematic) Structure_Build->Conformational_Search Geometry_Optimization Geometry Optimization of Conformers (DFT, e.g., B3LYP/6-31G*) Conformational_Search->Geometry_Optimization Energy_Calculation Single-Point Energy Calculation (Higher Level of Theory) Geometry_Optimization->Energy_Calculation Boltzmann_Analysis Boltzmann Analysis of Conformer Populations Energy_Calculation->Boltzmann_Analysis Data_Analysis Analyze Dihedral Angles, Intramolecular H-bonds Boltzmann_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A typical computational workflow for conformational analysis.

Step-by-Step Computational Protocol:

  • Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy chair and boat conformations of the tetrahydropyran ring and the various rotamers of the side chains.

  • Geometry Optimization: Each identified conformer is subjected to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*. This step finds the minimum energy structure for each conformer.

  • Energy Calculation: More accurate single-point energy calculations are performed on the optimized geometries using a higher level of theory to refine the relative energies of the conformers.

  • Boltzmann Analysis: The relative populations of the conformers at a given temperature are calculated based on their energies using the Boltzmann distribution.

  • Data Analysis: The geometric parameters (dihedral angles, bond lengths) and the presence of intramolecular hydrogen bonds are analyzed for the most stable conformers.

Predicted Conformational Data
FeatureAcyclic Diamine (e.g., N-Boc-1,2-diaminoethane)This compound
Dominant Conformation Equilibrium between gauche and anti rotamersChair conformation of the THP ring
Key Dihedral Angle (N-C-C-N) Variable (~60° for gauche, 180° for anti)Restricted by the ring structure (~60°)
Conformational Energy Barrier Low (typically 2-5 kcal/mol)High (ring inversion barrier >10 kcal/mol)
Influence of H-bonding Can favor gauche conformationCan influence the preferred chair conformation
Substituent Orientation Relatively unrestrictedAxial vs. Equatorial, with a strong preference for equatorial for the bulky Boc group

Visualization of Conformational Equilibria

The following diagrams illustrate the fundamental conformational differences between an acyclic diamine and the cyclic this compound.

G cluster_0 Acyclic Diamine Conformational Equilibrium cluster_1 Cyclic Diamine Conformational Equilibrium A Gauche Conformer B Anti Conformer A->B Rotation around C-C bond B->A C Chair Conformer 1 (e.g., 3-ax, 4-eq) D Chair Conformer 2 (e.g., 3-eq, 4-ax) C->D Ring Flip D->C

Caption: Conformational equilibria in acyclic vs. cyclic diamines.

Conclusion: The Strategic Advantage of Conformational Constraint

The comparison between this compound and its acyclic diamine counterparts clearly demonstrates the profound impact of incorporating a diamine scaffold into a cyclic system. The tetrahydropyran ring imposes significant conformational rigidity, drastically reducing the number of accessible low-energy conformations. This pre-organization of the molecule into a well-defined three-dimensional shape can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity.

For drug discovery professionals, the choice between a flexible and a rigid scaffold is a critical design decision. While flexible molecules offer the advantage of adaptability, conformationally constrained scaffolds like this compound provide a powerful platform for presenting key pharmacophoric features in a precise and predictable manner. A thorough understanding of the stereoelectronic and steric forces that govern their conformation, aided by modern experimental and computational techniques, is essential for the rational design of the next generation of therapeutics.

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A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous determination of a drug substance's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel chemical entities like 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran, a versatile building block in medicinal chemistry, establishing a robust analytical method for purity assessment is not merely a procedural step but a critical element of quality control. This guide provides an in-depth technical comparison, grounded in experimental principles, of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity determination of this compound.

The core of this analysis rests on the principle that an analytical method must be a self-validating system. We will explore the causality behind experimental choices in qNMR, demonstrating its power as a primary ratio method that offers direct traceability to the International System of Units (SI).[1][2]

The Challenge: Accurate Quantification of a Non-Chromophoric Amine

This compound presents a common analytical challenge. Its structure lacks a strong chromophore, making quantification by UV-based High-Performance Liquid Chromatography (HPLC) problematic without derivatization. While methods like HPLC with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are viable, they often exhibit non-linear responses and require compound-specific reference standards for each impurity.

This is where the unique strengths of qNMR come to the forefront. The technique's fundamental principle—that the area of an NMR signal is directly proportional to the number of nuclei generating it—is universal for all molecules.[1][3][4] This allows for the precise quantification of the main component against a certified internal standard, without the need for a reference standard of the analyte itself.[5]

qNMR: The Principle of Stoichiometric Measurement

Quantitative NMR operates on a foundation of direct proportionality between the integrated signal intensity and the molar concentration of the nuclei being observed.[3][6] For ¹H qNMR, the most common variant, this allows for a direct comparison of the number of protons from an analyte to those of a highly pure internal standard of known concentration.[3][7]

This inherent quantitative nature makes qNMR a primary ratio method of measurement, capable of delivering results with high accuracy and metrological traceability to SI units.[1][2][8] The purity of the analyte can be calculated using the following equation, which relates the integrated signals to the fundamental properties of the molecules involved.

Purity Calculation Formula:

Where:

  • I : Integral value of the signal for the analyte or standard.

  • N : Number of protons giving rise to the selected signal.

  • M : Molar mass.

  • m : Weighed mass.

  • Purity_std : Purity of the internal standard.

  • analyte : Refers to this compound.

  • std : Refers to the internal standard.[3]

Causality in Experimental Design: A Self-Validating System

The trustworthiness of a qNMR result is built upon a series of deliberate experimental choices. Each parameter is optimized to mitigate potential sources of error, ensuring the final measurement is accurate and precise.

The structure of this compound offers several distinct proton signals. The ideal signal for quantification should be:

  • Well-resolved and free from overlap with other analyte, impurity, or standard signals.

  • Representative of the entire molecule , ensuring it is not from a potentially labile or exchangeable group.

For this molecule, the nine equivalent protons of the tert-butyloxycarbonyl (Boc) protecting group are the superior choice. They generate a sharp, intense singlet, typically around 1.4 ppm, which is less likely to overlap with other signals and provides a high signal-to-noise ratio.

The internal standard is the cornerstone of accuracy in qNMR.[9] For this application, Maleic Acid is an excellent choice.

  • High Purity & Stability: Available as a certified reference material (CRM) with a purity of ≥99.5%. It is chemically stable and will not react with the analyte.[9]

  • Solubility: Readily soluble in common deuterated solvents like DMSO-d₆ or D₂O, which are also good solvents for the analyte.

  • Signal Simplicity & Separation: Maleic acid presents a sharp singlet for its two vinyl protons at approximately 6.3 ppm. This region is typically clear of signals from aliphatic amines like our analyte, preventing any overlap.[6]

  • Low Volatility: Ensures no loss of mass during sample preparation.

Simply recording a standard NMR spectrum is insufficient for quantification. Specific parameters must be carefully controlled.

  • Longitudinal Relaxation Delay (d1): This is arguably the most critical parameter. The delay between pulses must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte's and the standard's quantification signals. This ensures complete relaxation of all relevant protons back to thermal equilibrium before the next pulse, guaranteeing that the signal intensity is directly proportional to the number of nuclei. A typical value for small molecules is 30-60 seconds.

  • Sufficient Signal-to-Noise Ratio (S/N): For integration errors to be below 1%, an S/N of at least 250:1 is required for the signal being integrated.[10] The number of scans is adjusted to achieve this benchmark.

  • Uniform Excitation: The transmitter frequency should be placed in the center of the spectrum to ensure uniform excitation of both the analyte and standard signals.[10]

  • Receiver Gain Optimization: The receiver gain must be set to a level that prevents signal clipping in the Free Induction Decay (FID). Clipped signals will lead to inaccurate integrals and an underestimation of purity.

Workflow for qNMR Purity Assessment

The following diagram illustrates the logical flow of the qNMR experiment, from preparation to the final purity result.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (m_analyte) dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard (m_std) weigh_std->dissolve nmr_acq Acquire 1H NMR Spectrum - Long Relaxation Delay (d1 > 5*T1) - Optimized Receiver Gain - Sufficient Scans (S/N > 250) dissolve->nmr_acq process_spec Process Spectrum (Phase & Baseline Correction) nmr_acq->process_spec integrate Integrate Analyte (I_analyte) & Standard (I_std) Signals process_spec->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: The qNMR experimental workflow for purity determination.

Head-to-Head Comparison: qNMR vs. Chromatographic Methods

While HPLC is a workhorse in quality control, qNMR offers distinct advantages, particularly for a molecule like this compound.[5][7] The choice of method depends on the specific requirements of the analysis.

Caption: Comparison of qNMR and HPLC for purity analysis.

Quantitative Data Summary

The following table presents hypothetical but realistic experimental data for the purity assessment of a batch of this compound, comparing results from qNMR and a validated HPLC-ELSD method.

ParameterqNMR ResultHPLC-ELSD ResultComments
Purity (%) 99.2 ± 0.399.1 ± 0.4Excellent agreement between the two orthogonal methods.
Analysis Time/Sample ~15 minutes~30 minutesqNMR is faster due to minimal method development and runtime.[11][12]
Solvent Consumption ~0.6 mL~30 mLqNMR offers a significant environmental and cost advantage.[12]
Reference Standard Maleic Acid (IS)Analyte & Impurity StandardsqNMR requires only one certified IS. HPLC requires standards for all impurities to be quantified.
Limit of Quantification ~0.1%~0.05%HPLC methods generally offer higher sensitivity for trace impurities.

Note: Data is illustrative. The uncertainty for qNMR is derived from contributions including weighing, purity of the standard, and signal integration repeatability.

Experimental Protocol: qNMR Purity Determination

This protocol outlines the step-by-step methodology for determining the purity of this compound.

1. Materials

  • Analyte: this compound (approx. 15-20 mg).

  • Internal Standard: Maleic Acid, Certified Reference Material (approx. 8-10 mg).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D.

  • Equipment: High-resolution NMR spectrometer (≥400 MHz), analytical balance (5 decimal places), high-quality NMR tubes.

2. Sample Preparation

  • Accurately weigh approximately 15 mg of the analyte into a clean, dry vial. Record the mass precisely (m_analyte).

  • Accurately weigh approximately 8 mg of Maleic Acid into the same vial. Record the mass precisely (m_std). The goal is a near 1:1 molar ratio for optimal accuracy.[8]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Vortex the vial for 1-2 minutes until both the analyte and the standard are completely dissolved.

  • Transfer the solution to a clean, dry NMR tube.

3. NMR Data Acquisition

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

  • Load a standard quantitative ¹H NMR experiment parameter set.

  • Key Parameter Optimization:

    • Set the relaxation delay (d1) to 30 seconds. (Note: This should be confirmed by a T₁ inversion-recovery experiment for highest accuracy).

    • Set the number of scans (ns) to 16 or 32, sufficient to achieve S/N > 250 on the quantification peaks.

    • Adjust the receiver gain to prevent FID clipping.

  • Acquire the spectrum.

4. Data Processing and Analysis

  • Apply Fourier transformation to the FID.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction across the entire spectrum.

  • Integrate the sharp singlet from the Boc group of the analyte (~1.4 ppm). Set this integral (I_analyte). Note the number of protons (N_analyte = 9).

  • Integrate the sharp singlet from the vinyl protons of Maleic Acid (~6.3 ppm). Set this integral (I_std). Note the number of protons (N_std = 2).

  • Calculate the purity using the formula provided earlier, substituting the recorded masses, integral values, and known molecular weights and proton counts. Per ICH Q3A(R2) guidelines, results below 1.0% should be reported to two decimal places.[13]

Conclusion and Authoritative Grounding

For the purity assessment of this compound, quantitative NMR emerges as a highly accurate, efficient, and robust analytical method. Its fundamental reliance on the direct proportionality of signal to molar concentration obviates the need for analyte-specific reference standards, a significant advantage in early drug development.[5][14] While chromatographic techniques like HPLC remain invaluable for detecting trace impurities, qNMR provides a rapid and precise determination of the bulk purity, offering orthogonal data that strengthens confidence in the quality of the drug substance. The methodology is consistent with the principles outlined by the USP General Chapter <761> and is increasingly accepted by regulatory agencies for its metrological rigor.[1][6] By carefully controlling experimental parameters, qNMR delivers a self-validating, trustworthy result that is essential for advancing drug development programs.

References

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Retrieved from a university resource on qNMR procedures.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminotetrahydropyran. PubChem Compound Summary for CID 419223. Retrieved from [Link]

  • ResearchGate. (2015, October 24). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • ResearchGate. (2015, August 10). Using high-performance quantitative NMR (HP-qNMR(A (R))) for certifying traceable and highly accurate purity values of organic reference materials with uncertainties < 0.1. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). [The Applications of qNMR in Drug Quality Control]. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

Sources

Cross-validation of analytical data for 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran from different techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the cross-validation of analytical data for 4-Amino-3-(tert-butoxycarbonyl-amino)-tetrahydro-2H-pyran, a key building block in medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), researchers can achieve a holistic and robust confirmation of the compound's identity, purity, and structural integrity. This guide details the experimental protocols, explains the rationale behind the selection of each technique, and presents a comparative analysis of the expected data, thereby ensuring scientific rigor and regulatory compliance.

Introduction: The Imperative of Orthogonal Analytical Approaches

This guide will walk through the application of four critical analytical techniques for the characterization of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran, providing both the "how" and the "why" for each experimental choice.

The Analytical Toolkit: A Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the stereochemistry of the tetrahydropyran ring.

Expertise & Experience: The presence of the tert-butoxycarbonyl (Boc) protecting group is readily identified by a characteristic singlet in the ¹H NMR spectrum around 1.4-1.5 ppm, integrating to nine protons.[11][12] The protons on the tetrahydropyran ring will exhibit complex splitting patterns due to their diastereotopic nature, providing a wealth of structural information. The chemical shifts and coupling constants of these protons are crucial for determining the relative stereochemistry of the amino and Boc-amino substituents. In the ¹³C NMR spectrum, the carbonyl carbon of the Boc group will appear around 155 ppm, and the quaternary carbon of the tert-butyl group will be observed around 80 ppm.[13][14]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[11]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[11]

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Subsequently, acquire the ¹³C NMR spectrum. For enhanced structural elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known chemical shift ranges and coupling patterns.

Mass Spectrometry (MS): The Molecular Weight Fingerprint

Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight. This is a critical tool for confirming the elemental composition of the target compound.

Expertise & Experience: For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is preferred to minimize fragmentation and observe the protonated molecular ion [M+H]⁺.[15] The Boc protecting group is known to be thermally labile and can sometimes undergo fragmentation even with soft ionization, leading to a characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da).[16][17][18] High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition with high accuracy.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, and drying gas temperature) to optimal values for the analyte.

  • Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the [M+H]⁺ ion and any characteristic fragment ions. If using HRMS, compare the measured m/z value with the theoretical value for the expected elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Signature

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds.

Expertise & Experience: The FTIR spectrum of this compound will exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine and the carbamate will appear as a broad band in the region of 3300-3500 cm⁻¹.[19] The C=O stretching of the Boc group's carbamate will be a strong, sharp peak around 1700 cm⁻¹.[19][20][21] The C-O stretching of the tetrahydropyran ring ether will be visible in the 1050-1150 cm⁻¹ region.[19]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid sample.[22]

  • Instrument Setup: Record a background spectrum of the empty sample compartment.

  • Acquisition: Place the sample in the instrument and acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC): The Purity Profile

Principle: HPLC is a powerful separation technique that can be used to determine the purity of a compound and quantify any impurities.

Expertise & Experience: Due to the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-embedded or polar-endcapped column is often suitable.[23][24][25] The choice of mobile phase is critical for achieving good peak shape and resolution. A mobile phase consisting of acetonitrile and water with an additive like formic acid or ammonium formate is a good starting point.[26][27] A UV detector is typically used for detection, as the Boc-protected amine will have some UV absorbance at low wavelengths (around 200-220 nm).

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[28] Filter the solution through a 0.45 µm syringe filter.

  • Instrument Setup: Equilibrate the HPLC system with the chosen mobile phase. Set the column temperature (e.g., 30 °C) and the UV detector wavelength (e.g., 210 nm).

  • Acquisition: Inject a known volume of the sample solution (e.g., 10 µL) and run the chromatogram.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by integrating the peak areas of the main component and any impurities.

Cross-Validation: Synthesizing the Evidence

The true power of this multi-technique approach lies in the cross-validation of the data. Each technique provides a piece of the puzzle, and together they create a comprehensive and irrefutable picture of the compound's identity and purity.

Analytical Technique Parameter Measured Expected Result for this compound
¹H NMR Chemical Shift (ppm), Integration, Coupling ConstantsSinglet at ~1.4-1.5 ppm (9H); complex multiplets for tetrahydropyran protons.
¹³C NMR Chemical Shift (ppm)Carbonyl at ~155 ppm; Quaternary tert-butyl carbon at ~80 ppm; Signals for tetrahydropyran carbons.
Mass Spectrometry Mass-to-Charge Ratio (m/z)[M+H]⁺ at the expected m/z for C₁₁H₂₂N₂O₃.
FTIR Spectroscopy Wavenumber (cm⁻¹)N-H stretch (~3300-3500 cm⁻¹); C=O stretch (~1700 cm⁻¹); C-O stretch (~1050-1150 cm⁻¹).
HPLC Retention Time, Peak Area (%)A single major peak with purity ≥ 95%.

The workflow for this cross-validation process can be visualized as follows:

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Cross-Validation cluster_conclusion Final Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR HPLC HPLC Analysis Synthesis->HPLC CrossValidation Compare & Correlate Data NMR->CrossValidation MS->CrossValidation FTIR->CrossValidation HPLC->CrossValidation Confirmation Confirmed Structure & Purity CrossValidation->Confirmation

Caption: Workflow for the cross-validation of analytical data.

The logical relationship for confirming the structure and purity is illustrated below:

LogicDiagram cluster_data Experimental Data cluster_conclusion Conclusion NMR_Data NMR Data (Correct Connectivity & Stereochemistry) Conclusion Unambiguous Identification of This compound NMR_Data->Conclusion Confirms MS_Data MS Data (Correct Molecular Weight) MS_Data->Conclusion Confirms FTIR_Data FTIR Data (Correct Functional Groups) FTIR_Data->Conclusion Confirms HPLC_Data HPLC Data (High Purity) HPLC_Data->Conclusion Confirms

Caption: Logic diagram for structural and purity confirmation.

Conclusion: A Commitment to Scientific Integrity

References

  • Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. (2018). MDPI. [Link]

  • Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. (2007). Organic Chemistry Portal. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). PMC. [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. (n.d.). NIH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. (n.d.). HELIX Chromatography. [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). Journal of the American Society for Mass Spectrometry. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI. [Link]

  • Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. (2018). OSTI.GOV. [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. (n.d.). ResearchGate. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. (n.d.). MDPI. [Link]

  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (n.d.). NIH. [Link]

  • Butyl carbamate. (n.d.). NIST WebBook. [Link]

  • Synthesis of Boc-protected bicycloproline. (n.d.). PMC - NIH. [Link]

  • 1H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench—A Commitment to Safety and Stewardship

In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, purification, and analysis. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran (CAS No. 1316831-46-5). The protocols outlined here are designed to be a self-validating system, ensuring that each step logically supports a safe and compliant disposal pathway. Our objective is to move beyond mere instruction and to instill a deep understanding of the causality behind these essential procedures, building a foundation of trust and safety in your laboratory operations.

Part 1: Hazard Identification and Risk Assessment—The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first principle of safe handling and disposal. This compound is not a benign substance; its hazard profile necessitates careful management. The Globally Harmonized System (GHS) classifications for this compound indicate multiple areas of concern.[1]

Property Information Source
CAS Number 1316831-46-5Sigma-Aldrich[1]
Molecular Formula C₁₀H₂₀N₂O₃Sigma-Aldrich
Physical Form Pale-yellow to Yellow-brown SolidSigma-Aldrich[1]
GHS Pictogram Exclamation MarkSigma-Aldrich[1]
Signal Word WarningSigma-Aldrich[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationSigma-Aldrich[1]

The presence of two amino groups suggests the compound is basic. The Boc (tert-butoxycarbonyl) protecting group is notably acid-labile, a chemical property that underscores the importance of waste segregation to prevent unintended reactions.[2][3][4]

Part 2: Personal Protective Equipment (PPE)—Your First Line of Defense

Given the compound's irritant properties, a stringent PPE protocol is non-negotiable. All handling and disposal activities must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[5][6]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile, with a minimum thickness of 0.11 mm. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[6]

  • Eye and Face Protection: Safety glasses with side shields are mandatory at a minimum. Given the "serious eye irritation" hazard, the use of chemical splash goggles conforming to OSHA 29 CFR 1910.133 standards is strongly recommended.[6]

  • Skin and Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, if there is any risk of aerosol generation outside of this control, a NIOSH-approved respirator with an organic vapor cartridge should be used.[6][7]

Part 3: Step-by-Step Disposal Protocol—A Self-Validating Workflow

This protocol is grounded in the principles of the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), which governs hazardous waste management from "cradle-to-grave."[8][9]

Step 1: Waste Characterization and Segregation

The causality here is chemical compatibility. Improperly mixed chemicals can lead to violent reactions, fires, or the generation of toxic gases.

  • Identify the Waste Stream: Determine if the waste is the pure, solid compound, a solution, or mixed with other reagents.

  • Segregate Incompatibles: This is the most critical step. As an amino compound, this waste is considered basic. It must be segregated from the following:

    • Acids: Mixing with acids can cause a strong exothermic (heat-generating) reaction. This is particularly important as the Boc group can be violently cleaved by strong acids.[4][10]

    • Oxidizing Agents: To prevent unpredictable and potentially explosive reactions.

    • Halogenated Solvents: While not directly reactive, it is standard practice to separate halogenated and non-halogenated organic waste streams for disposal purposes.[11]

  • Designate as Non-Halogenated Organic Waste: This compound does not contain halogens (F, Cl, Br, I). It should be placed in a waste stream designated for non-halogenated organic solids or liquids, as appropriate.

Step 2: Container Selection and Labeling

Proper containerization and labeling prevent accidental mixing and ensure the waste is handled correctly by disposal personnel.

  • Choose a Compatible Container: Use a clean, dry, leak-proof container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid organic waste. The container must have a tightly sealing screw cap.[12][13]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly state the words "HAZARDOUS WASTE." [13][14]

  • Detail the Contents: The label must include the full, unabbreviated chemical name(s) and the approximate percentage of each constituent. For this compound, write:

    • "this compound, ~XX%"

    • List any solvents or other chemicals present with their percentages.

G Figure 1: Disposal Workflow Diagram start Waste Generated: 4-Amino-3-(boc-amino)- tetrahydro-2H-pyran characterize Step 1: Characterize Waste (Solid, Liquid, or Mixed?) start->characterize segregate Step 2: Segregate Place in NON-HALOGENATED ORGANIC WASTE stream. Keep away from acids! characterize->segregate container Step 3: Select Container (Clean, Dry, Compatible HDPE) segregate->container label Step 4: Label Container 'HAZARDOUS WASTE' List all constituents and % container->label store Step 5: Store in SAA (Keep container closed) label->store pickup Step 6: Arrange Disposal (Contact EHS/Licensed Vendor) store->pickup

Caption: Disposal decision workflow for this compound.

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[12][14][15]

  • Location: The SAA must be clearly marked and, ideally, should utilize secondary containment (e.g., a tray or bin) to contain any potential leaks.[16]

  • Container Management: The waste container must be kept tightly closed at all times, except when actively adding waste.[12][13] This is an OSHA and EPA requirement to prevent the release of vapors into the laboratory.[8][17]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central accumulation area within three days.[15]

Step 4: Arranging for Final Disposal

Hazardous waste must be tracked from generation to final disposal.

  • Contact Environmental Health & Safety (EHS): When the container is full or the waste is no longer being generated, contact your institution's EHS office (or equivalent department) to arrange for a pickup.

  • Documentation: Complete any required waste pickup forms or manifests. The detailed information on your label from Step 2 is essential for this process.

  • Professional Disposal: The waste will be handled by a licensed hazardous waste disposal vendor who will transport it to a permitted treatment, storage, and disposal facility (TSDF).[9] Final disposal will likely be via high-temperature incineration.[14]

Part 4: Emergency Procedures—Preparedness is Paramount

In accordance with OSHA's Laboratory Standard, your lab's Chemical Hygiene Plan (CHP) must outline emergency procedures.[5][17]

  • Spills:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of organic liquids.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it appropriately.

    • Decontaminate the area.

    • For large spills, contact your institution's EHS or emergency response team immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[18]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan (CHP) Fact Sheet.[Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals.[Link]

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Retrosynthesis Analysis

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4-Amino-3-(boc-amino)-tetrahydro-2H-pyran
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4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

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